molecular formula C7H5ClN2S B128024 2-Amino-4-chlorobenzothiazole CAS No. 19952-47-7

2-Amino-4-chlorobenzothiazole

Número de catálogo: B128024
Número CAS: 19952-47-7
Peso molecular: 184.65 g/mol
Clave InChI: OEQQFQXMCPMEIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-4-chlorobenzothiazole undergoes condensation reaction with 4-acetamidobenzaldehyde to form tridentate Schiff base.>This compound is a cream colored crystalline solid. (NTP, 1992)

Propiedades

IUPAC Name

4-chloro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQQFQXMCPMEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Record name 2-AMINO-4-CHLOROBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19761
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0024470
Record name 4-Chlorobenzothiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0024470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-amino-4-chlorobenzothiazole is a cream colored crystalline solid. (NTP, 1992)
Record name 2-AMINO-4-CHLOROBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19761
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

>27.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992)
Record name SID24816156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name 2-AMINO-4-CHLOROBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19761
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

19952-47-7
Record name 2-AMINO-4-CHLOROBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19761
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Amino-4-chlorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19952-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzothiazolamine, 4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019952477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzothiazolamine, 4-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Chlorobenzothiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0024470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobenzothiazol-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

397 to 401 °F (NTP, 1992)
Record name 2-AMINO-4-CHLOROBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19761
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Amino-4-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of 2-Amino-4-chlorobenzothiazole, a key heterocyclic building block in medicinal chemistry.[1][2] This compound serves as a versatile precursor for the development of various fused heterocyclic systems with significant biological potential, including antimicrobial and antitumor agents.[2][3][4] This guide details established synthetic protocols, comprehensive characterization data, and standardized experimental workflows to support research and development in this area.

Synthesis of this compound

The synthesis of 2-aminobenzothiazoles can be achieved through several established routes, most commonly involving the oxidative cyclization of an appropriate arylthiourea precursor.[2][5] One of the most direct methods for synthesizing the 4-chloro derivative involves the cyclization of 2-chlorophenylthiourea using a chlorinating/oxidizing agent such as sulfuryl chloride.[6] An alternative and widely used general approach is the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.[7][8]

Synthesis via Oxidative Cyclization of 2-Chlorophenylthiourea

A reliable method for the preparation of this compound is the reaction of 2-chlorophenylthiourea with sulfuryl chloride in a mixed solvent system.[6] This process results in a high yield of the desired product.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product A 2-Chlorophenylthiourea C Solvent: Toluene/Chlorobenzene A->C dissolved in B Sulfuryl Chloride (SO2Cl2) B->C added to F This compound C->F Cyclization D Temperature: 35-40 °C D->C E Base: Sodium Carbonate E->C

Caption: Synthesis of this compound.
Experimental Protocol

The following protocol is based on established literature procedures for the synthesis via 2-chlorophenylthiourea.[6]

Materials:

  • 2-chlorophenylthiourea (186.5 parts by weight)

  • Toluene (500 parts by weight)

  • Chlorobenzene (300 parts by weight)

  • Sodium Carbonate (11 parts by weight)

  • Sulfuryl chloride (210 parts by weight)

  • 30% Hydrochloric acid

  • Sodium hydroxide solution

Procedure:

  • A stirred mixture of 2-chlorophenylthiourea, toluene, chlorobenzene, and sodium carbonate is prepared in a suitable reaction vessel.[6]

  • Sulfuryl chloride is added to the mixture over approximately 2 hours, maintaining the reaction temperature between 35-40°C.[6]

  • After the gas evolution ceases, 250 parts of water are added. The solvent mixture is then removed by steam distillation.[6]

  • The remaining aqueous phase is combined with 500 parts of 30% hydrochloric acid. The solution is heated to approximately 90°C and filtered to remove any undissolved matter.[6]

  • The filtrate is cooled to about 20°C. The free amine is precipitated from the dissolved hydrochloride salt by adding sodium hydroxide solution until a final pH of 8.5-9.0 is reached.[6]

  • The resulting solid product is collected by suction filtration, washed with water until neutral, and dried.[6]

  • This procedure yields this compound with a reported yield of 92.4% and a melting point of 199°-200° C.[6]

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and physical methods. These include melting point determination, Fourier-transform infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[8]

Physicochemical and Spectroscopic Data

The following table summarizes the key characterization data for this compound.

PropertyDataReference(s)
Molecular Formula C₇H₅ClN₂S[]
Molecular Weight 184.65 g/mol []
Appearance White to amber crystalline powder
Melting Point 199-205 °C[6]
FTIR (KBr, cm⁻¹) Expected characteristic peaks: ~3450-3270 (N-H stretch, amine), ~1630 (C=N stretch, thiazole), aromatic C-H stretches, and C-Cl stretch. The IR spectrum for a related bromo-analog shows peaks at 3450, 3272, 1632, and 1530 cm⁻¹.[7]
¹H NMR (DMSO-d₆, δ ppm) Expected signals: Aromatic protons (3H, multiplet, ~6.9-7.7 ppm) and amine protons (2H, broad singlet). For the analogous 2-Amino-4-bromobenzothiazole, signals appear at 6.91 (t), 7.41 (d), 7.65 (d), and a broad singlet for the amine protons at 7.85 ppm.[7]
¹³C NMR (DMSO-d₆, ppm) Expected signals for 7 distinct carbons in the aromatic and heterocyclic regions. For the analogous 4-bromo compound, signals are observed at 110.9, 121.0, 122.5, 129.2, 132.1, 151.3, and 167.6 ppm.[7]
Mass Spec (HRMS) Calculated for C₇H₅ClN₂S⁺ [M+H]⁺: Expected m/z value corresponding to the exact mass.
General Characterization Workflow

A standard workflow for the characterization of the synthesized product is outlined below.

Characterization_Workflow cluster_synthesis From Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Confirmation Start Crude Product Purify Recrystallization (e.g., from Ethanol) Start->Purify Isolate & Purify MP Melting Point Purify->MP Purity Check FTIR FTIR Spectroscopy Purify->FTIR Functional Groups NMR ¹H & ¹³C NMR Purify->NMR Structural Elucidation MS Mass Spectrometry Purify->MS Molecular Weight End Confirmed Structure & Purity MP->End FTIR->End NMR->End MS->End

Caption: General workflow for product characterization.
Experimental Protocols for Characterization

Melting Point Determination:

  • A small amount of the dried, recrystallized product is packed into a capillary tube.

  • The melting point is determined using a standard melting point apparatus with a calibrated thermometer. The temperature range from the onset of melting to complete liquefaction is recorded.

FTIR Spectroscopy:

  • A small sample of the product is finely ground with potassium bromide (KBr) powder.

  • A transparent pellet is formed using a hydraulic press.

  • The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

  • Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer (e.g., 300 MHz or higher).[10]

  • The chemical shifts, multiplicity, and integration of the signals are analyzed to confirm the structure.

Mass Spectrometry:

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The sample is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source.[10]

  • High-resolution mass spectrometry (HRMS) is performed to determine the exact mass of the molecular ion, confirming the elemental composition.[10]

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4-chlorobenzothiazole, a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document details its fundamental chemical and physical characteristics, provides established experimental protocols for their determination, and explores the biological signaling pathways influenced by its derivatives.

Core Physicochemical Properties

This compound is a solid, crystalline compound. A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₇H₅ClN₂S[1][]
Molecular Weight 184.65 g/mol [1][]
Melting Point 203-205 °C[1][3]
Boiling Point 344.3 °C at 760 mmHg[]
Density 1.532 g/cm³[]
pKa (Predicted) 2.14 ± 0.10[4]
LogP Not experimentally determined
Appearance White to light beige or grayish crystalline powder[3][5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water.[5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-chlorophenylthiourea with sulfuryl chloride.[6]

Materials:

  • 2-chlorophenylthiourea

  • Toluene

  • Chlorobenzene

  • Sodium carbonate

  • Sulfuryl chloride

  • Water

  • 30% Hydrochloric acid

  • Sodium hydroxide solution

Procedure:

  • A mixture of 186.5 parts of 2-chlorophenylthiourea, 500 parts of toluene, 300 parts of chlorobenzene, and 11 parts of sodium carbonate is prepared.[6]

  • To this stirred mixture, 210 parts of sulfuryl chloride are added over approximately 2 hours, maintaining a temperature of 35°-40° C.[6]

  • Once gas evolution ceases, 250 parts of water are added, and the solvent mixture is removed by steam distillation.[6]

  • The remaining aqueous phase is combined with 500 parts of 30% hydrochloric acid.[6]

  • The mixture is filtered at about 90° C.[6]

  • The filtrate is cooled to approximately 20° C.[6]

  • The free amine is precipitated by adding an excess of sodium hydroxide solution until a final pH of 8.5-9.0 is reached.[6]

  • The resulting product is collected by suction filtration, washed with water until neutral, and then dried.[6]

A logical workflow for this synthesis is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product 2-chlorophenylthiourea 2-chlorophenylthiourea Mixture Preparation Mixture Preparation 2-chlorophenylthiourea->Mixture Preparation Toluene Toluene Toluene->Mixture Preparation Chlorobenzene Chlorobenzene Chlorobenzene->Mixture Preparation Sodium Carbonate Sodium Carbonate Sodium Carbonate->Mixture Preparation Sulfuryl Chloride Sulfuryl Chloride Addition of SO2Cl2 Addition of SO2Cl2 Sulfuryl Chloride->Addition of SO2Cl2 Mixture Preparation->Addition of SO2Cl2 Steam Distillation Steam Distillation Addition of SO2Cl2->Steam Distillation Acidification Acidification Steam Distillation->Acidification Filtration (Hot) Filtration (Hot) Acidification->Filtration (Hot) Precipitation Precipitation Filtration (Hot)->Precipitation Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying This compound This compound Filtration & Drying->this compound G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Gene Transcription Gene Transcription mTOR->Gene Transcription Promotes 2-Aminobenzothiazole\nDerivative 2-Aminobenzothiazole Derivative 2-Aminobenzothiazole\nDerivative->EGFR Inhibits 2-Aminobenzothiazole\nDerivative->PI3K Inhibits 2-Aminobenzothiazole\nDerivative->mTOR Inhibits Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Cell Survival Cell Survival Gene Transcription->Cell Survival Angiogenesis Angiogenesis Gene Transcription->Angiogenesis Metastasis Metastasis Gene Transcription->Metastasis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Inhibition of Apoptosis Inhibition of Apoptosis Akt->Inhibition of Apoptosis Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth 2-Aminobenzothiazole\nDerivative 2-Aminobenzothiazole Derivative 2-Aminobenzothiazole\nDerivative->PI3K Inhibits 2-Aminobenzothiazole\nDerivative->mTORC1 Inhibits

References

Structural Elucidation of 2-Amino-4-chlorobenzothiazole: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 2-Amino-4-chlorobenzothiazole, a key heterocyclic compound with applications in medicinal chemistry. The structural elucidation of this molecule is presented through a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. This document details the experimental protocols for these techniques and presents the quantitative data in a clear, tabular format for ease of comparison and interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for this compound. It is important to note that the NMR, FT-IR, and UV-Vis data presented here are primarily based on the analysis of its hydrobromide salt, which may influence the spectral characteristics, particularly in regions sensitive to protonation.

Table 1: ¹H NMR Spectral Data of this compound Hydrobromide
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
7.29d1HAr-H
7.42t1HAr-H
7.65d1HAr-H
8.45br s2H-NH₂

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data of this compound Hydrobromide
Chemical Shift (δ) (ppm)Assignment
116.0Ar-C
123.4Ar-C
126.8Ar-C
128.1Ar-C
132.2Ar-C
148.5Ar-C (C-S)
168.0C=N

Solvent: DMSO-d₆

Table 3: FT-IR Spectral Data of this compound Hydrobromide (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amine salt)
3100 - 3000MediumAromatic C-H stretching
1640MediumN-H bending (scissoring)
1595, 1475, 1420Medium to StrongAromatic C=C stretching
1320MediumC-N stretching
820StrongC-H out-of-plane bending
760StrongC-Cl stretching
Table 4: Mass Spectrometry Data of this compound
m/zRelative Intensity (%)Assignment
184/186100/33[M]⁺/ [M+2]⁺ (presence of Cl)
149-[M-Cl]⁺
122-[M-C₂H₂N₂]⁺

Ionization Mode: Electron Impact (EI) - Predicted fragmentation

Table 5: UV-Vis Spectral Data of this compound Hydrobromide
λ_max (nm)Solvent
225, 268, 315Not Specified

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound hydrobromide (5-10 mg for ¹H, 20-50 mg for ¹³C) was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker DRX-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

  • Data Acquisition: Spectra were acquired at room temperature. For ¹H NMR, a sufficient number of scans were accumulated to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling was employed to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound hydrobromide was finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The homogenous mixture was then compressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The FT-IR spectrum was recorded using a PerkinElmer Spectrum BX FT-IR spectrometer.

  • Data Acquisition: The spectrum was scanned over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: The sample was introduced into the mass spectrometer, typically dissolved in a suitable volatile solvent for Electrospray Ionization (ESI) or as a solid for Electron Impact (EI) ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as an Agilent Q-TOF HPLC-MS, is suitable for this analysis.

  • Data Acquisition (ESI): For ESI, the sample solution is introduced into the ion source, and a high voltage is applied to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (typically [M+H]⁺).

  • Data Acquisition (EI): In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting molecular ion ([M]⁺) and fragment ions are separated based on their mass-to-charge ratio (m/z).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of this compound hydrobromide was prepared in a UV-transparent solvent. The concentration was adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.

  • Data Acquisition: The absorbance spectrum was recorded over a wavelength range of 200-400 nm, using the pure solvent as a reference.

Visualization of Analytical Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental and data analysis processes for the structural elucidation of this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data FTIR_Data Wavenumbers (cm⁻¹) Intensities FTIR->FTIR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Pattern MS->MS_Data UVVis_Data Absorption Maxima (λ_max) UVVis->UVVis_Data Data_Interpretation_Workflow cluster_data_input Input Spectral Data cluster_analysis Data Analysis and Interpretation cluster_elucidation Structural Elucidation NMR_Data NMR Data (¹H & ¹³C) Analyze_NMR Determine proton and carbon environments, connectivity, and functional groups. NMR_Data->Analyze_NMR FTIR_Data FT-IR Data Analyze_FTIR Identify functional groups (N-H, C=C, C-N, C-Cl). FTIR_Data->Analyze_FTIR MS_Data MS Data Analyze_MS Determine molecular weight and fragmentation pattern to confirm structure. MS_Data->Analyze_MS UVVis_Data UV-Vis Data Analyze_UVVis Analyze electronic transitions and conjugation. UVVis_Data->Analyze_UVVis Structure Proposed Structure of This compound Analyze_NMR->Structure Analyze_FTIR->Structure Analyze_MS->Structure Analyze_UVVis->Structure

The Biological Versatility of 2-Amino-4-chlorobenzothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activities, and Mechanisms of Action

The 2-amino-4-chlorobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse array of biologically active compounds.[1] The presence of a chlorine atom at the 4-position, combined with the reactive 2-amino group, provides a unique platform for chemical modifications, leading to the development of novel therapeutic agents with significant potential in oncology, infectious diseases, and inflammatory conditions. This technical guide offers a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, tailored for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of 2-aminobenzothiazole have demonstrated notable anticancer properties, exerting their effects through various mechanisms, including the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest. The chloro-substitution at the 4-position can significantly influence the molecule's electronic properties and its binding interactions with biological targets, potentially enhancing therapeutic efficacy.

A primary mechanism of action for many 2-aminobenzothiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2]

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a key signaling cascade that controls cell survival, growth, motility, and metabolism.[2] Its deregulated activation is implicated in tumorigenesis and drug resistance. Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of PI3K isoforms.[2][3] By blocking this pathway, these compounds can effectively suppress cancer cell proliferation and induce apoptosis.[4][5]

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway and the inhibitory action of 2-aminobenzothiazole derivatives.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 2-Amino-4-chloro- benzothiazole Derivative Inhibitor->PI3K

Inhibition of the PI3K/Akt/mTOR signaling pathway.
Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of selected 2-aminobenzothiazole derivatives against various cancer cell lines. It is important to note that while not all derivatives listed have the specific 4-chloro substitution, they represent the broader class of compounds and provide valuable structure-activity relationship insights.

Compound IDCancer Cell LineIC50 (µM)Reference
OMS5 MCF-7 (Breast)22.13[4]
A549 (Lung)34.21[4]
OMS14 MCF-7 (Breast)28.14[4]
A549 (Lung)61.03[4]
Compound 13 HCT116 (Colon)6.43 ± 0.72[2]
A549 (Lung)9.62 ± 1.14[2]
A375 (Melanoma)8.07 ± 1.36[2]
Compound 20 HepG2 (Liver)9.99[2]
HCT-116 (Colon)7.44[2]
MCF-7 (Breast)8.27[2]
Compound 24 C6 (Rat Glioma)4.63 ± 0.85[2]
A549 (Lung)39.33 ± 4.04[2]
Dichlorophenyl chlorobenzothiazole 51 HOP-92 (Non-small cell lung)0.0718[6]

Antimicrobial Activity

This compound derivatives have also been investigated for their potential as antimicrobial agents. The incorporation of different substituents on the benzothiazole ring can lead to compounds with significant activity against a range of bacterial and fungal strains.

Quantitative Antimicrobial Data

The table below presents the antimicrobial activity of various benzothiazole derivatives, expressed as the Minimum Inhibitory Concentration (MIC) or zone of inhibition.

Compound IDMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Compound 3 S. aureus5018[7]
B. subtilis2520[7]
E. coli2527[7]
C. albicans10016[7]
A. niger10018[7]
Compound 4 S. aureus5017[7]
B. subtilis5019[7]
E. coli2525[7]
C. albicans10015[7]
A. niger10017[7]
Compound 3e S. aureus3.12-[8]
E. faecalis3.12-[8]
S. typhi3.12-[8]
PC1 (Schiff Base) E. coli62.57-12[9]
S. aureus62.58-13[9]
PC2 (Schiff Base) C. albicans62.5-[9]

Anti-inflammatory Activity

The anti-inflammatory potential of 2-aminobenzothiazole derivatives has been demonstrated in various in vivo models. The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.[10][11]

Quantitative Anti-inflammatory Data

The following table summarizes the anti-inflammatory activity of selected benzothiazole derivatives, showing the percentage inhibition of paw edema at different time points.

Compound IDDose (mg/kg)Time (h)% Inhibition of EdemaReference
Compound 2g 100145.2[12]
253.7[12]
362.5[12]
Compound 3g 100150.8[12]
259.3[12]
368.2[12]
Bt2 (5-chloro) -3Comparable to Diclofenac[13]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these promising compounds. Below are representative protocols for the synthesis of a key intermediate and for a common biological assay.

Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives

A versatile method for the synthesis of fused heterocyclic systems from this compound is the one-pot, three-component reaction.[1]

Protocol 1: One-Pot Synthesis of Ethyl 4-aryl-2-methyl-4H-benzo[4][9]thiazolo[3,2-a]pyrimidine-3-carboxylates

  • Reactants:

    • This compound (1 mmol)

    • Aromatic aldehyde (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Catalyst (e.g., PdCl2, 10 mol%)[14]

  • Procedure:

    • In a round-bottom flask, combine this compound, the aromatic aldehyde, ethyl acetoacetate, and the catalyst.

    • The reaction can be performed under solvent-free conditions, either by conventional heating in an oil bath (e.g., at 90°C for 20-70 minutes) or using microwave irradiation for a shorter reaction time.[14]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dissolve the residue in a suitable solvent (e.g., ethanol) and pour it into cold water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by recrystallization from an appropriate solvent.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[15]

Protocol 2: MTT Assay for Anticancer Activity

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound derivatives.

experimental_workflow start This compound synthesis Chemical Synthesis (e.g., One-pot reaction, Schiff base formation) start->synthesis derivatives Novel this compound Derivatives synthesis->derivatives purification Purification & Characterization (Recrystallization, Chromatography, NMR, Mass Spec) derivatives->purification bio_screening Biological Screening purification->bio_screening anticancer Anticancer Assays (MTT, etc.) bio_screening->anticancer antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) bio_screening->antimicrobial anti_inflammatory Anti-inflammatory Assays (Carrageenan-induced edema) bio_screening->anti_inflammatory data_analysis Data Analysis (IC50, MIC, % Inhibition) anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

General workflow for drug discovery with this compound.

Conclusion

This compound and its derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, makes it an attractive starting point for the development of novel therapeutics. Future research should focus on elucidating the precise mechanisms of action of 4-chloro-substituted derivatives and optimizing their structure to enhance potency and selectivity for specific biological targets.

References

An In-depth Technical Guide to the Biological Mechanisms of 2-Amino-4-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-chlorobenzothiazole and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of this compound in biological systems, with a primary focus on its anticancer and antibacterial properties. This document details the key signaling pathways modulated by these compounds, provides structured quantitative data from various studies, and outlines detailed experimental protocols for the evaluation of their biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the benzothiazole core.

Anticancer Mechanism of Action: Targeting Key Signaling Pathways

Derivatives of 2-aminobenzothiazole have been shown to exert their anticancer effects through the modulation of critical signaling pathways that are often dysregulated in cancer. The primary mechanisms identified involve the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt and the Epidermal Growth Factor Receptor (EGFR) signaling cascades.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, growth, proliferation, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer therapies.[1] Several studies have indicated that 2-aminobenzothiazole derivatives can inhibit this pathway, leading to the induction of apoptosis and suppression of tumor growth.[1][2]

Quantitative Data on Anticancer Activity (PI3K/Akt Pathway)

Compound IDCancer Cell LineIC50 (µM)Target InhibitionReference
OMS5MCF-7 (Breast)22.13PI3Kγ (partial)[2]
OMS5A549 (Lung)34.21PI3Kγ (partial)[1][2]
OMS14MCF-7 (Breast)28.14PI3Kγ (partial)[1][2]
OMS14A549 (Lung)61.03PI3Kγ (partial)[1][2]
Compound 13HCT116 (Colon)6.43 ± 0.72EGFR
Compound 13A549 (Lung)9.62 ± 1.14EGFR[3]
Compound 13A375 (Melanoma)8.07 ± 1.36EGFR[3]
Compound 20HepG2 (Liver)7.92VEGFR-2[4]
Compound 20HCT-116 (Colon)5.61VEGFR-2[4]
Compound 20MCF-7 (Breast)3.84VEGFR-2[4]
Compound 21PC3 (Prostate)0.315-2.66EGFR[3]
Compound 21MCF-7 (Breast)0.315-2.66EGFR[3]
Compound 21A549 (Lung)0.315-2.66EGFR[3]

Signaling Pathway Diagram: PI3K/Akt Inhibition

PI3K_Akt_Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival, Growth, Proliferation mTORC1->CellSurvival Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by 2-aminobenzothiazole derivatives.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth.[3] 2-Aminobenzothiazole derivatives have been identified as potent inhibitors of EGFR kinase activity.[3]

Quantitative Data on Anticancer Activity (EGFR Pathway)

Compound IDTarget KinaseIC50 (nM)Reference
Compound 10EGFR94.7[3]
Compound 11EGFR54.0[3]
Compound 12EGFR96[3]
Compound 13EGFR2800[3]
Compounds 14-18EGFR173 - 1080[3]
Compounds 21-23EGFR110 - 160[5]

Signaling Pathway Diagram: EGFR Inhibition

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activates PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt Activates Gene_Expression Gene Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_Akt->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->Dimerization Inhibits

Caption: Inhibition of the EGFR signaling pathway by 2-aminobenzothiazole derivatives.

Antibacterial Mechanism of Action: Targeting Mycobacterium tuberculosis

This compound and its analogs have demonstrated bactericidal activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6] The initial proposed mechanism of action was the inhibition of the essential signal peptidase LepB, a key enzyme in protein secretion.[6] However, further studies have suggested that while some benzothiazole derivatives show higher activity against a LepB hypomorphic strain, they may not directly target LepB, indicating the involvement of other potential targets.[6]

Quantitative Data on Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a seed benzothiazole molecule and some of its analogs against M. tuberculosis.

Compound IDM. tuberculosis StrainMIC (µM)Reference
Molecule 1 (Seed)Wild-type47 ± 12[6]
Molecule 1 (Seed)LepB-UE25 ± 4.5[6]
Molecule 4Wild-type125 ± 13[6]
Molecule 4LepB-UE82 ± 16[6]
Molecule 8Wild-type27 ± 17[6]
Molecule 8LepB-UE18 ± 2.0[6]

Proposed Antibacterial Mechanism Diagram

LepB_Inhibition Precursor_Protein Precursor Protein (with signal peptide) LepB Signal Peptidase LepB Precursor_Protein->LepB Substrate Mature_Protein Mature Protein LepB->Mature_Protein Cleaves signal peptide Protein_Secretion Protein Secretion Mature_Protein->Protein_Secretion Bacterial_Viability Bacterial Viability Protein_Secretion->Bacterial_Viability Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->LepB Inhibits (Hypothesized)

Caption: Hypothesized inhibition of M. tuberculosis LepB by 2-aminobenzothiazole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium

  • This compound (or derivative) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for PI3K/Akt Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • 6-well tissue culture plates

  • Cancer cell lines

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of the test compound for the desired time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

In Vitro Kinase Assay (EGFR)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant EGFR kinase

  • Kinase reaction buffer

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the EGFR kinase, peptide substrate, and test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Test compound

  • Resazurin solution

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 7-14 days.

  • Add resazurin solution to each well and incubate for another 24 hours.

  • Determine the MIC as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink (indicating bacterial growth).

Experimental Workflow Diagram

Experimental_Workflow cluster_anticancer Anticancer Activity Evaluation cluster_antibacterial Antibacterial Activity Evaluation Cell_Culture Cell Culture (A549, MCF-7, etc.) MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay Western_Blot Western Blot (PI3K/Akt Pathway) Cell_Culture->Western_Blot IC50_Determination_Cancer IC50 Determination MTT_Assay->IC50_Determination_Cancer Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis Kinase_Assay Kinase Assay (EGFR) Kinase_Assay->Pathway_Analysis Bacterial_Culture Bacterial Culture (M. tuberculosis) MIC_Assay MIC Assay Bacterial_Culture->MIC_Assay LepB_Assay LepB Inhibition Assay (Enzymatic) Bacterial_Culture->LepB_Assay MIC_Determination MIC Determination MIC_Assay->MIC_Determination Target_Validation Target Validation LepB_Assay->Target_Validation

Caption: General experimental workflow for evaluating the biological activity of this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antibacterial agents. Their mechanisms of action, particularly the inhibition of the PI3K/Akt and EGFR signaling pathways in cancer and the potential targeting of essential enzymes in Mycobacterium tuberculosis, provide a solid foundation for further investigation and optimization. The experimental protocols and data presented in this guide offer a framework for the continued exploration of this versatile chemical scaffold in the pursuit of new and effective therapies. Further research is warranted to elucidate the precise molecular targets and to obtain more extensive quantitative data for the parent compound and its optimized derivatives.

References

The Therapeutic Potential of 2-Amino-4-chlorobenzothiazole Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] The introduction of a chlorine atom at the 4-position of the benzothiazole ring can significantly influence the molecule's physicochemical properties, potentially enhancing its therapeutic efficacy and target specificity. This technical guide provides a comprehensive overview of the therapeutic potential of 2-amino-4-chlorobenzothiazole scaffolds, focusing on their synthesis, biological activities, and underlying mechanisms of action.

Synthesis of the this compound Core and Derivatives

The foundational this compound scaffold can be synthesized through the cyclization of the corresponding arylthioureas. A general synthetic pathway involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogenating agent.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-chloroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • Dissolve 3-chloroaniline and potassium thiocyanate in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture for several hours at room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield this compound.[3]

Derivatives of the core scaffold can be synthesized by reacting the 2-amino group with various electrophiles to introduce diverse functionalities.

Therapeutic Potential and Biological Activities

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, including oncology, anti-inflammatory, and antimicrobial applications.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 2-aminobenzothiazole derivatives. The introduction of a chloro substituent can enhance this activity. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][2]

Table 1: In Vitro Anticancer Activity of Chloro-Substituted 2-Aminobenzothiazole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Compound A 4-ChloroHCT116 (Colon)6.43 ± 0.72[1]
A549 (Lung)9.62 ± 1.14[1]
A375 (Melanoma)8.07 ± 1.36[1]
Compound B 6-ChloroMCF-7 (Breast)2.49 ± 0.12[1]
PC9 (Lung)1.05 ± 0.02[1]
HCC827 (Lung)3.43 ± 0.066[1]
Compound C 5-ChloroC6 (Glioma)4.63 ± 0.85[1]
A549 (Lung)39.33 ± 4.04[1]
Anti-inflammatory Activity

Certain 2-aminobenzothiazole derivatives have demonstrated significant anti-inflammatory properties. The mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes and cytokines.

Table 2: In Vivo Anti-inflammatory Activity of Chloro-Substituted 2-Aminobenzothiazole Derivatives

Compound IDSubstitution PatternAssayDose (mg/kg)% Inhibition of EdemaReference
Compound D 5-ChloroCarrageenan-induced paw edema10071.70[4]
Compound E 4-Chloro (derivative)Carrageenan-induced paw edema10058.90[4]
Antimicrobial Activity

The 2-aminobenzothiazole scaffold has also been explored for its antimicrobial potential. Chloro-substituted derivatives have shown activity against various bacterial and fungal strains.

Table 3: Antimicrobial Activity of Chloro-Substituted 2-Aminobenzothiazole Derivatives

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Compound F 6-ChloroCandida albicans125[5]
Compound G 4-Chloro (derivative)Staphylococcus aureus8[6]
Enterococcus faecalis8[6]

Signaling Pathways and Mechanisms of Action

A key mechanism through which 2-aminobenzothiazole derivatives exert their anticancer effects is the modulation of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Benzothiazole This compound Derivative Benzothiazole->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.[7] Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[7] Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the anti-inflammatory activity of compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in saline

  • This compound derivatives

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the animals into groups: control (vehicle), standard drug, and test compound groups.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.[4][8]

Conclusion

The this compound scaffold represents a promising framework for the development of novel therapeutic agents. The presence of the 4-chloro substituent offers a handle for modulating the biological activity and pharmacokinetic properties of these compounds. Further exploration of structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies are warranted to fully realize the therapeutic potential of this versatile scaffold in areas such as oncology, inflammation, and infectious diseases. The detailed protocols and data presented in this guide provide a solid foundation for researchers to advance the discovery and development of new drugs based on the this compound core.

References

Technical Guide: 4-Chloro-1,3-benzothiazol-2-amine (CAS 19952-47-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 4-chloro-1,3-benzothiazol-2-amine, identified by CAS number 19952-47-7. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental context, and visualization of key concepts.

Chemical Identity and Properties

4-Chloro-1,3-benzothiazol-2-amine is a substituted benzothiazole, a class of heterocyclic compounds recognized for their diverse pharmacological potential.[1] The presence of the chloro group at the 4-position and the amino group at the 2-position of the benzothiazole core are key structural features that influence its chemical reactivity and biological interactions.

Structure and Identification

The molecular structure and key identifiers of this compound are summarized below.

IdentifierValue
CAS Number 19952-47-7[2][3]
IUPAC Name 4-chloro-1,3-benzothiazol-2-amine
Synonyms 2-Amino-4-chlorobenzothiazole, 4-Chlorobenzothiazol-2-ylamine
Molecular Formula C₇H₅ClN₂S[3]
Molecular Weight 184.65 g/mol [3]
Canonical SMILES C1=CC2=C(C(=C1)Cl)N=C(S2)N
InChI Key OEQQFQXMCPMEIH-UHFFFAOYSA-N[3]

digraph "Chemical_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=12];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; S3 [label="S", pos="-1.2,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.75!"]; C6 [label="C", pos="1.2,0.75!"]; C7 [label="C", pos="0,0!"]; N8 [label="N", pos="-2.4,1.5!"]; H9 [label="H₂", pos="-3.0,1.5!"]; Cl10 [label="Cl", pos="2.4,1.5!"];

// Bonds C7 -- N1 [len=1.0]; N1 -- C2 [len=1.0]; C2 -- S3 [len=1.0]; S3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C7 [len=1.0]; C2 -- N8 [len=1.0]; N8 -- H9 [style=invis]; C6 -- Cl10 [len=1.0]; C4 -- C7 [len=1.0]; }

Figure 1: 2D structure of 4-chloro-1,3-benzothiazol-2-amine.
Physicochemical Properties

The known physical and chemical properties are compiled in the table below, providing essential data for experimental design and handling.

PropertyValueSource
Appearance White to light beige or greyish crystalline powder--INVALID-LINK--
Melting Point 203-205 °C[3]
Boiling Point 344.3 °C at 760 mmHg (Predicted)--INVALID-LINK--
Density 1.532 g/cm³ (Predicted)--INVALID-LINK--
Flash Point 162 °C (Predicted)--INVALID-LINK--
Solubility Insoluble in water--INVALID-LINK--
Safety and Handling

This compound is classified as an irritant.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be used when handling.[3] It may cause skin, eye, and respiratory irritation.[2][3] When heated to decomposition, it may emit toxic fumes of chlorine, sulfur oxides, and nitrogen oxides.[4]

Experimental Protocols

Synthesis of 4-Chloro-1,3-benzothiazol-2-amine

A general method for the synthesis of 2-aminobenzothiazoles involves the reaction of a corresponding aniline with a thiocyanate source in the presence of an oxidizing agent. A specific protocol for the synthesis of 4-chloro-1,3-benzothiazol-2-amine is outlined below.

General Method: [4]

  • A solution of o-chloroaniline (2 mmol) in acetonitrile (15 mL) is slowly added to a solution of potassium thiocyanate (8 mmol) in acetonitrile (15 mL).

  • A nano BF₃/SiO₂ catalyst (0.06 g, 30 mol% BF₃) is added to the reaction mixture.

  • The mixture is placed in an ice-salt bath and mechanically stirred for 30 minutes.

  • A solution of bromine (4 mmol, 0.2 mL) in acetonitrile (3 mL) is slowly added via a dropping funnel, maintaining the reaction temperature below 0 °C.

  • After the addition of bromine, the reaction mixture is stirred at room temperature for 4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is poured into water and heated to 70 °C to aid in the filtration and recovery of the catalyst.

  • The filtrate is neutralized with a 10% NaOH solution, leading to the precipitation of the product.

  • The precipitate is collected by filtration, dried, and recrystallized from ethanol to yield this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification o_chloroaniline o-Chloroaniline in Acetonitrile mixing Mix Reactants with BF₃/SiO₂ Catalyst o_chloroaniline->mixing potassium_thiocyanate Potassium Thiocyanate in Acetonitrile potassium_thiocyanate->mixing cooling Cool to 0°C in Ice-Salt Bath mixing->cooling bromine_addition Slowly Add Bromine in Acetonitrile cooling->bromine_addition stirring Stir at Room Temperature (4 hours) bromine_addition->stirring quenching Pour into Water and Heat to 70°C stirring->quenching filtration1 Filter to Remove Catalyst quenching->filtration1 neutralization Neutralize Filtrate with 10% NaOH filtration1->neutralization filtration2 Collect Precipitate by Filtration neutralization->filtration2 recrystallization Recrystallize from Ethanol filtration2->recrystallization product 4-Chloro-1,3-benzothiazol-2-amine recrystallization->product

Figure 2: General workflow for the synthesis of 4-chloro-1,3-benzothiazol-2-amine.

Biological Activity and Potential Applications

Antiviral Activity

It has been reported that this compound exhibits in vivo antiviral effects against various influenza A2 strains.[4] Although specific experimental details for the parent compound are limited, the general protocol for evaluating anti-influenza activity in cell culture is described below.

General Protocol for In Vitro Anti-Influenza Virus Assay:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Virus Propagation: Influenza A virus is propagated in the allantoic fluid of embryonated chicken eggs.

  • Cytotoxicity Assay: The 50% cytotoxic concentration (CC₅₀) of the test compound is determined using an MTT or XTT assay to assess cell viability.

  • Antiviral Activity Assay:

    • MDCK cells are seeded in 96-well plates.

    • Cells are infected with a specific multiplicity of infection (MOI) of the influenza virus.

    • The test compound is added at various concentrations.

    • After incubation, the antiviral activity is determined by methods such as plaque reduction assay, TCID₅₀ (50% tissue culture infective dose) determination, or quantification of viral proteins (e.g., by ELISA or Western blot).

  • Data Analysis: The 50% effective concentration (EC₅₀) is calculated, and the selectivity index (SI = CC₅₀/EC₅₀) is determined to evaluate the therapeutic window of the compound.

Anticancer Activity

Derivatives of 2-aminobenzothiazoles are known to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases and induction of apoptosis. For instance, some derivatives have been shown to inhibit the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for cancer cell proliferation and survival.

General Protocol for In Vitro Anticancer Assay (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • After incubation, the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Potential Signaling Pathway Involvement

The anticancer effects of many benzothiazole derivatives are attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer. Two of the most relevant pathways are the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature of many cancers. Inhibition of this pathway can lead to decreased cancer cell survival and proliferation.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival, Proliferation, Growth mTORC1->Cell_Survival Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds Compound 4-Chloro-1,3-benzothiazol-2-amine (Potential Inhibitor) Compound->PI3K Potentially Inhibits Compound->Akt Potentially Inhibits

Figure 3: Simplified PI3K/Akt signaling pathway and potential points of inhibition.
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. It is also frequently hyperactivated in various cancers.

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates (Activates) ERK ERK MEK->ERK Phosphorylates (Activates) Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->RTK Binds Compound 4-Chloro-1,3-benzothiazol-2-amine (Potential Inhibitor) Compound->Raf Potentially Inhibits Compound->MEK Potentially Inhibits

Figure 4: Simplified MAPK/ERK signaling pathway and potential points of inhibition.

Conclusion

4-Chloro-1,3-benzothiazol-2-amine (CAS 19952-47-7) is a chemical compound with a structural scaffold that suggests significant potential for biological activity. While detailed experimental data on the parent compound are limited in publicly accessible literature, the known antiviral and anticancer properties of its derivatives make it a compound of interest for further investigation in drug discovery and development. The provided synthesis and assay protocols, along with the outlined signaling pathways, offer a foundational framework for researchers to explore the therapeutic potential of this and related benzothiazole compounds. Further studies are warranted to fully elucidate the specific biological activities and mechanisms of action of 4-chloro-1,3-benzothiazol-2-amine.

References

Initial Screening of 2-Amino-4-chlorobenzothiazole for Antiviral Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of 2-Amino-4-chlorobenzothiazole for its potential antiviral effects. The document summarizes key findings from preclinical studies, details relevant experimental methodologies, and visualizes experimental workflows and potential signaling pathways.

Executive Summary

This compound, a member of the benzothiazole class of heterocyclic compounds, has been identified as a molecule of interest for antiviral drug discovery. Early in vivo screenings have demonstrated its potential efficacy against influenza A2 virus, with further research into related compounds suggesting a broad spectrum of activity against various viral pathogens. This guide synthesizes the available data to provide a foundational understanding for further research and development.

In Vivo Antiviral Activity

An early preclinical screening of aminobenzothiazole derivatives in mice infected with influenza A2 strains revealed promising results for a 4-chloro substituted aminobenzothiazole, which corresponds to this compound.

Summary of In Vivo Data
CompoundVirus StrainAnimal ModelKey FindingLethal Dose (LD50)
This compoundInfluenza A2Mice100% animal survival[1]180 mg/kg[1]

Proposed Experimental Protocols for Antiviral Screening

In Vivo Antiviral Screening in a Murine Model (Reconstructed Protocol)

This protocol is a reconstruction based on common practices for in vivo antiviral testing in mice.

Objective: To evaluate the efficacy of this compound in protecting mice from a lethal challenge with influenza A virus.

Materials:

  • This compound

  • Influenza A virus (e.g., A/PR/8/34 H1N1)

  • Specific-pathogen-free mice (e.g., BALB/c, 6-8 weeks old)

  • Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (for intranasal infection)

  • Biosafety level 2 (BSL-2) animal facility

Procedure:

  • Acclimatization: Acclimatize mice to the BSL-2 facility for at least 72 hours before the experiment.

  • Compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.

  • Infection: Lightly anesthetize mice and infect them intranasally with a lethal dose (e.g., 5x LD50) of influenza A virus.

  • Treatment: Administer this compound or the vehicle control to the mice via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined time points (e.g., 2 hours post-infection and then daily for 5-7 days).

  • Monitoring: Monitor the mice daily for a set period (e.g., 14 days) for signs of morbidity (weight loss, ruffled fur, lethargy) and mortality.

  • Endpoint Analysis:

    • Record survival rates for each group.

    • On select days post-infection, a subset of mice may be euthanized to collect lung tissue for viral titer determination via plaque assay or TCID50 assay.

    • Lung tissues can also be collected for histopathological analysis.

In Vitro Antiviral and Cytotoxicity Screening

A crucial step in the initial screening is to determine the compound's antiviral activity and its toxicity to host cells in vitro.

3.2.1. Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that is toxic to the host cells (CC50).

Materials:

  • This compound

  • Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

3.2.2. Antiviral Assay (Plaque Reduction Assay)

Objective: To determine the concentration of this compound that inhibits viral replication by 50% (EC50).

Materials:

  • This compound

  • Host cell line (e.g., MDCK)

  • Virus stock (e.g., Influenza A virus)

  • Agarose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.

  • Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1 hour.

  • Treatment: Remove the virus inoculum and overlay the cells with an agarose-containing medium with various concentrations of this compound.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Staining: Fix the cells and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • EC50 Calculation: Calculate the 50% effective concentration (EC50) by determining the compound concentration that reduces the number of plaques by 50% compared to the untreated control.

Potential Mechanism of Action and Signaling Pathways

While the precise antiviral mechanism of this compound is not fully elucidated, research on related benzothiazole derivatives suggests potential targets. One such target is the Protein Kinase B (AKT) signaling pathway, which is known to be involved in the infection and replication of influenza viruses.[1] Inhibition of AKT kinase activity can suppress viral entry and replication.[1]

Visualizations

Experimental Workflows

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening A Prepare Host Cell Culture (e.g., MDCK cells) B Cytotoxicity Assay (MTT) Determine CC50 A->B C Antiviral Assay (e.g., Plaque Reduction) A->C G Calculate Selectivity Index (SI = CC50 / EC50) B->G D Infect cells with virus C->D E Treat with this compound D->E F Determine EC50 E->F F->G H Acclimatize Mice I Infect Mice with Influenza A2 Virus H->I J Treat with this compound I->J K Monitor Morbidity and Mortality J->K L Endpoint Analysis: - Survival Rate - Viral Titer - Histopathology K->L

Caption: General workflow for in vitro and in vivo antiviral screening.

Potential Signaling Pathway Inhibition

Signaling_Pathway cluster_virus_entry Viral Infection cluster_akt_pathway AKT Signaling Pathway cluster_replication Viral Replication Virus Influenza Virus Receptor Host Cell Receptor Virus->Receptor Endocytosis Endocytosis Receptor->Endocytosis PI3K PI3K Endocytosis->PI3K AKT AKT PI3K->AKT Downstream Downstream Effectors AKT->Downstream Replication Viral Replication Downstream->Replication Compound This compound Compound->AKT

Caption: Proposed inhibition of the AKT signaling pathway by this compound.

Conclusion and Future Directions

The initial screening data for this compound, particularly the in vivo results against influenza A2, are encouraging and warrant further investigation. Future research should focus on:

  • Comprehensive In Vitro Studies: Conducting detailed in vitro antiviral assays against a broad panel of viruses to determine the EC50, CC50, and selectivity index for each.

  • Mechanism of Action Studies: Elucidating the precise molecular target and mechanism by which this compound exerts its antiviral effects. Investigating its role as a potential AKT pathway inhibitor would be a logical starting point.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound to identify compounds with improved potency and a more favorable safety profile.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for novel antiviral therapies. The promising early findings for this compound highlight the potential of the benzothiazole scaffold in addressing the ongoing challenge of viral diseases.

References

A Comprehensive Review of 2-Aminobenzothiazole Synthesis: Methods, Protocols, and Modern Innovations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic motif of significant importance in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for 2-aminobenzothiazole, complete with detailed experimental protocols, comparative data, and a look into modern, more efficient methodologies.

Core Synthetic Strategies

The synthesis of 2-aminobenzothiazoles has been approached through several classical and contemporary routes. The most prominent and historically significant methods include the Hugershoff reaction, the Jacobson synthesis, and the direct synthesis from anilines and thiocyanate salts. More modern approaches often employ metal catalysis to achieve higher yields and milder reaction conditions.

The Hugershoff Reaction: Oxidative Cyclization of Arylthioureas

The Hugershoff reaction, a cornerstone in benzothiazole synthesis, involves the oxidative cyclization of an arylthiourea precursor. This method is widely utilized due to its reliability and applicability to a range of substituted arylthioureas. The reaction typically employs a halogen, most commonly bromine, as the oxidizing agent.

Reaction Pathway:

Hugershoff_Reaction Arylthiourea Arylthiourea Electrophilic_Attack Electrophilic Attack on Sulfur Arylthiourea->Electrophilic_Attack Oxidizing_Agent Oxidizing Agent (e.g., Br₂) Oxidizing_Agent->Electrophilic_Attack Cyclization Intramolecular Electrophilic Substitution Electrophilic_Attack->Cyclization Product 2-Aminobenzothiazole Cyclization->Product

Caption: The general workflow of the Hugershoff reaction.

Experimental Protocol (Synthesis of 2-Amino-6-chlorobenzothiazole): [1]

  • Preparation of 1-(4-chlorophenyl)thiourea: Dissolve equimolar quantities of 4-chloroaniline (0.02 mol) and ammonium thiocyanate (0.02 mol) in ethanol containing a catalytic amount of concentrated hydrochloric acid. Reflux the mixture for 4 hours. Cool the reaction mixture. The solid that separates out is filtered, washed with water, dried, and can be recrystallized from ethanol.

  • Cyclization: Suspend the prepared 1-(4-chlorophenyl)thiourea (0.1 mol) in chloroform (100 mL) in a two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel.

  • Cool the mixture to below 5 °C in an ice bath.

  • Slowly add a solution of bromine (0.1 mol) in chloroform (100 mL) dropwise over a period of 2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring for an additional 4 hours at the same temperature.

  • Reflux the reaction mixture until the evolution of hydrogen bromide gas ceases (approximately 4 hours).

  • Remove the chloroform by filtration.

  • Treat the resulting solid with sulfur dioxide water and filter.

  • Neutralize the filtrate with aqueous ammonia to precipitate the 2-amino-6-chlorobenzothiazole.

  • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the pure product.

Quantitative Data for the Hugershoff Reaction and Similar Methods:

Starting ArylthioureaOxidizing AgentSolventReaction ConditionsYield (%)Reference
PhenylthioureaSulfuric acid, Bromine (catalytic)-65-70 °C, 1.5 - 6 hours~95% (for 2-amino-6-methylbenzothiazole)[2]
1-(4-chlorophenyl)thioureaBromineChloroform<5 °C to refluxHigh[1]
Substituted PhenylthioureasBromineAcetic AcidRoom Temperature75% (for 2-(methylamino)benzothiazole)
Synthesis from Anilines and Thiocyanate Salts

This widely used one-pot method involves the reaction of a substituted aniline with a thiocyanate salt (e.g., potassium or ammonium thiocyanate) in the presence of an oxidizing agent, typically bromine in glacial acetic acid. This approach avoids the isolation of the intermediate arylthiourea.[3]

Reaction Pathway:

Aniline_Thiocyanate_Synthesis Aniline Substituted Aniline Intermediate In situ formation of Arylthiourea Aniline->Intermediate Thiocyanate Thiocyanate Salt (e.g., KSCN) Thiocyanate->Intermediate Bromine Bromine (Br₂) in Acetic Acid Product 2-Aminobenzothiazole Bromine->Product Intermediate->Product

Caption: One-pot synthesis of 2-aminobenzothiazole from aniline.

Experimental Protocol (General Procedure): [4]

  • Dissolve equimolar quantities of the substituted aniline (0.02 mol) and ammonium thiocyanate (1.5 g, 0.02 mol) in ethanol containing 2 mL of concentrated hydrochloric acid.

  • To this solution, add bromine in glacial acetic acid (2.7 mL, 0.05 mol).

  • Reflux the reaction mixture for 1 hour.

  • Cool the mixture in an ice-water bath.

  • The precipitate obtained is filtered, washed with cold water, and dried.

  • The crude product is recrystallized from rectified spirit.

Quantitative Data for the Synthesis from Anilines and Thiocyanates:

Substituted AnilineThiocyanate SaltOxidizing AgentSolventYield (%)Reference
4-NitroanilinePotassium ThiocyanateBromineAcetic Acid74%[2]
Various substituted anilinesAmmonium ThiocyanateBromineEthanol/HCl63-85%[4]
4-FluoroanilinePotassium ThiocyanateBromineAcetic AcidHigh[5]
4-BromoanilinePotassium ThiocyanateBromineAcetic AcidHigh[5]
4-ChloroanilinePotassium ThiocyanateBromineAcetic Acid75%[4]
Jacobson Synthesis

The Jacobson synthesis is another classical method for preparing 2-aminobenzothiazoles. While the term is sometimes used interchangeably with the one-pot synthesis from anilines, it can also refer to a distinct method involving the cyclization of o-aminophenyl thiocyanates or related compounds, which can be generated in situ. It is often characterized by the use of a radical initiator or specific reaction conditions to promote the cyclization.

Due to the historical and sometimes ambiguous use of the term, a universally distinct "Jacobson Synthesis" protocol is not as clearly defined as the Hugershoff reaction. However, it generally refers to the intramolecular cyclization of a thiocyanate group onto an adjacent amino group on an aromatic ring.

Synthesis from 2-Aminothiophenol

A versatile and efficient route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various electrophiles. For the synthesis of 2-aminobenzothiazole specifically, cyanogen bromide is a key reagent. This method benefits from the high reactivity of 2-aminothiophenol, often leading to high yields under mild conditions.[2]

Reaction Pathway:

Aminothiophenol_Synthesis Aminothiophenol 2-Aminothiophenol Condensation Condensation and Cyclization Aminothiophenol->Condensation CNBr Cyanogen Bromide (CNBr) CNBr->Condensation Product 2-Aminobenzothiazole Condensation->Product

Caption: Synthesis of 2-aminobenzothiazole from 2-aminothiophenol.

Experimental Protocol (General Principle): [2]

A specific detailed protocol for the reaction with cyanogen bromide was not available in the provided search results. However, the general principle involves the condensation of 2-aminothiophenol with cyanogen bromide in a suitable solvent. The reaction is typically carried out at or below room temperature due to the reactivity of the reagents. The workup would involve neutralization and extraction to isolate the 2-aminobenzothiazole product. High yields have been reported for this method.[2]

Modern Synthetic Methodologies

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for 2-aminobenzothiazole synthesis. These modern approaches often utilize transition metal catalysis to achieve milder reaction conditions and broader substrate scope.

Metal-Catalyzed Intramolecular C-S Cross-Coupling

One of the most significant advancements is the use of transition metal catalysts, such as ruthenium, palladium, and copper, to promote the intramolecular C-S bond formation in N-arylthioureas or from 2-haloanilines.

Ruthenium-Catalyzed Oxidative Coupling: [6]

  • Reactants: N-arylthioureas

  • Catalyst: RuCl₃

  • Key Features: Direct synthesis with up to 91% yield. Electron-rich substrates demonstrate higher reactivity.

Copper-Catalyzed Synthesis from 2-Iodoanilines: [6]

  • Reactants: 2-Iodoanilines and sodium dithiocarbamates

  • Catalyst: Cu(OAc)₂

  • Key Features: One-pot Ullmann-type reaction with yields reaching up to 97%. The reaction is not significantly affected by the electronic properties of the substituents.

Experimental Protocol (Copper-Catalyzed One-Pot Synthesis in Water):

  • A mixture of the 2-iodoaniline (1.0 mmol), the corresponding isothiocyanate (1.2 mmol), and copper(I) iodide (CuI) (10 mol%) in water (5 mL) is stirred in a sealed tube.

  • The mixture is heated at 90-100 °C for the specified time.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data for Modern Synthetic Methods:

MethodStarting MaterialsCatalyst/ReagentSolventYield (%)Reference
Ru-catalyzed C-H/S-H annulationN-ArylthioureasRuCl₃-Up to 91%[6]
Cu-catalyzed Ullmann-type reaction2-Iodoanilines, Sodium dithiocarbamatesCu(OAc)₂DMFUp to 97%[6]
Iodine-catalyzed cascade reactionIsothiocyanatobenzenes, AminesI₂, O₂ChlorobenzeneModerate to excellent[7]

Conclusion

The synthesis of 2-aminobenzothiazoles has evolved from classical methods like the Hugershoff and Jacobson reactions to more sophisticated and efficient modern catalytic approaches. While the classical methods remain valuable for their simplicity and scalability, modern techniques offer advantages in terms of milder reaction conditions, higher yields, and broader substrate compatibility. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, available starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge and practical protocols to enable researchers and professionals in the field of drug discovery and materials science to effectively synthesize this important class of heterocyclic compounds.

References

Methodological & Application

Synthesis of 2-Amino-4-chlorobenzothiazole Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2-Amino-4-chlorobenzothiazole and its derivatives is a critical process in the discovery of novel therapeutic agents. This class of compounds serves as a versatile scaffold for the development of molecules with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound, a key intermediate, and further derivatization through a one-pot, three-component reaction.

Application Notes

This compound and its derivatives are fundamental building blocks in medicinal chemistry. The presence of a reactive amino group and a chloro substituent on the benzothiazole core allows for extensive chemical modifications, enabling the creation of diverse molecular architectures with significant biological potential.[1] One of the most efficient and environmentally friendly approaches to constructing complex heterocyclic systems from this precursor is through one-pot, multi-component reactions (MCRs).[1] MCRs offer numerous advantages, including operational simplicity, high atom economy, and reduced reaction times.[1]

A common and established method for the synthesis of the core intermediate, this compound, is the oxidative cyclization of N-(2-chlorophenyl)thiourea.[2] This process typically involves the use of a cyclizing agent, such as bromine, in a strong acidic medium like acetic acid or sulfuric acid.[2][3] Another method involves the reaction of 2-chlorophenylthiourea with sulfuryl chloride.[4] For the synthesis of more complex derivatives, such as pyrimido[2,1-b]benzothiazole, a one-pot, three-component reaction starting from this compound hydrobromide is a highly effective strategy.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidative Cyclization

This protocol details the synthesis of this compound from 2-chlorophenylthiourea using sulfuryl chloride.

Materials:

  • 2-chlorophenylthiourea

  • Toluene

  • Chlorobenzene

  • Sodium carbonate

  • Sulfuryl chloride

  • 30% Hydrochloric acid

  • Sodium hydroxide solution

Procedure:

  • Prepare a stirred mixture of 186.5 parts of 2-chlorophenylthiourea, 500 parts of toluene, 300 parts of chlorobenzene, and 11 parts of sodium carbonate.

  • Slowly add 210 parts of sulfuryl chloride to the mixture over approximately 2 hours, maintaining the temperature between 35-40°C.[4]

  • Once gas evolution ceases, add 250 parts of water and distill off the solvent mixture with steam.

  • Combine the remaining aqueous phase with 500 parts of 30% hydrochloric acid.

  • Heat the mixture to about 90°C and filter to remove any undissolved matter.

  • Cool the filtrate to approximately 20°C.

  • Precipitate the free amine by adding excess sodium hydroxide solution until a final pH of 8.5-9.0 is reached.[4]

  • Filter the product using suction, wash with water until neutral, and then dry.

Expected Yield and Properties:

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Yield (%)
This compoundC₇H₅ClN₂S184.65199-200[4]92.4[4]
Protocol 2: One-Pot, Three-Component Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives

This protocol outlines a general method for the synthesis of pyrimido[2,1-b]benzothiazole derivatives starting from this compound hydrobromide.[1]

Materials:

  • This compound hydrobromide

  • An appropriate aldehyde

  • An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Catalyst (e.g., piperidine, Sc(OTf)₃)[5]

  • Solvent (e.g., ethanol, or solvent-free under microwave irradiation)[5]

Procedure:

  • In a suitable reaction vessel, combine equimolar amounts of this compound hydrobromide, the selected aldehyde, and the active methylene compound in the chosen solvent.

  • Add a catalytic amount of the chosen catalyst.

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC). For microwave-assisted synthesis, the reaction is typically carried out in a sealed vessel.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials and catalyst.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure pyrimido[2,1-b]benzothiazole derivative.

Quantitative Data Summary:

The yields and reaction times for the synthesis of various pyrimido[2,1-b]benzothiazole derivatives will vary depending on the specific reactants and conditions used. Researchers should optimize these parameters for each new derivative.

Starting MaterialsCatalyst/ConditionsProductYield (%)
This compound, Aromatic Aldehyde, 1,3-DiketoneSc(OTf)₃, MW, solvent-freeAnnulated benzothiazole-quinazolinonesHigh[5]

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis of this compound start Mixture of 2-chlorophenylthiourea, Toluene, Chlorobenzene, and Sodium Carbonate add_reagent Add Sulfuryl Chloride (35-40°C) start->add_reagent reaction Stirring and Reaction add_reagent->reaction workup Aqueous Workup and Steam Distillation reaction->workup acidification Acidification with HCl workup->acidification filtration1 Hot Filtration acidification->filtration1 precipitation Precipitation with NaOH (pH 8.5-9.0) filtration1->precipitation filtration2 Suction Filtration and Washing precipitation->filtration2 product This compound filtration2->product signaling_pathway cluster_mcr Protocol 2: One-Pot, Three-Component Reaction start_materials This compound + Aldehyde + Active Methylene Compound catalyst Catalyst (e.g., Piperidine or Sc(OTf)₃) start_materials->catalyst reaction_conditions Reaction (Stirring/Reflux/Microwave) catalyst->reaction_conditions intermediate Intermediate Formation (Knoevenagel Condensation & Michael Addition) reaction_conditions->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Pyrimido[2,1-b]benzothiazole Derivative cyclization->product purification Filtration and Recrystallization product->purification

References

Application Notes and Protocols: 2-Amino-4-chlorobenzothiazole as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chlorobenzothiazole is a privileged heterocyclic scaffold that serves as a pivotal starting material in the design and synthesis of a diverse array of biologically active compounds.[1] Its unique structural features, including the reactive 2-amino group and the electron-withdrawing chlorine atom at the 4-position, provide a versatile platform for chemical modifications to explore extensive chemical space in drug discovery.[1] Derivatives of this compound have demonstrated significant therapeutic potential in several key areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2][3] The benzothiazole nucleus itself is a core structure in numerous pharmacologically active molecules, valued for its ability to participate in various biological interactions.[3]

These application notes provide a comprehensive overview of the utility of this compound in medicinal chemistry, complete with detailed experimental protocols for the synthesis and biological evaluation of its derivatives.

I. Application in Anticancer Drug Discovery

Derivatives of this compound have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including aberrant cell signaling pathways that drive proliferation and survival.[2]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which 2-aminobenzothiazole derivatives exert their anticancer effects is through the inhibition of protein kinases, which are often dysregulated in cancer. Key kinase targets include:

  • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR signaling pathway is a critical cascade that promotes cell survival, proliferation, and growth.[2] Its frequent overactivation in various cancers makes it a prime target for therapeutic intervention. Several 2-aminobenzothiazole derivatives have been developed as potent inhibitors of PI3K, demonstrating the potential to disrupt this oncogenic signaling network.[2]

  • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common drivers of tumor growth in numerous cancers.[4] Compounds derived from the 2-aminobenzothiazole scaffold have been designed to specifically inhibit EGFR, thereby blocking downstream signaling pathways responsible for cell proliferation.[4]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. By inhibiting VEGFR, 2-aminobenzothiazole derivatives can block this process, effectively starving the tumor of necessary nutrients and oxygen.[5]

PI3K/Akt/mTOR Signaling Pathway Inhibition

The following diagram illustrates the key components of the PI3K/Akt/mTOR signaling pathway and the points of inhibition by 2-aminobenzothiazole derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Rheb Rheb-GTP TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Proliferation Cell Proliferation, Survival, and Growth S6K1->Proliferation fourEBP1->Proliferation Inhibition Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by 2-aminobenzothiazole derivatives.

Quantitative Data: Anticancer Activity
Compound IDTargetCancer Cell LineIC50 (µM)Reference
OMS5 Not specifiedA549 (Lung)22.13[2]
MCF-7 (Breast)31.05[2]
OMS14 Not specifiedA549 (Lung)49.11[2]
MCF-7 (Breast)61.03[2]
Thiourea derivative IVe Not specifiedEAC10-24[2]
MCF-715-30[2]
HeLa33-48[2]
Thiourea derivative IVf Not specifiedEAC10-24[2]
MCF-715-30[2]
HeLa33-48[2]
Thiourea derivative IVh Not specifiedEAC10-24[2]
MCF-715-30[2]
HeLa33-48[2]
Benzothiazole derivative Vg Not specifiedEAC10-24[2]
Compound 4a VEGFR-2HCT-116 (Colon)5.61[5]
HEPG-2 (Liver)7.92[5]
MCF-7 (Breast)3.84[5]
Compound 4e VEGFR-2MCF-7 (Breast)6.11[5]
Compound 8a VEGFR-2MCF-7 (Breast)10.86[5]

II. Application in Antimicrobial Drug Discovery

The this compound scaffold has also been extensively explored for the development of novel antimicrobial agents with activity against a range of bacterial and fungal pathogens.[6][7]

Mechanism of Action

While the exact mechanisms of action can vary, many benzothiazole derivatives are thought to exert their antimicrobial effects by interfering with essential cellular processes in microorganisms. For some antifungal derivatives, inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, has been proposed.[3] For antibacterial agents, disruption of the bacterial cell wall or inhibition of essential enzymes are potential mechanisms.

Quantitative Data: Antimicrobial Activity
Compound IDMicroorganismMIC (µg/mL)Reference
Thiourea derivative 3 Staphylococcus epidermidis2-32[8]
Thiourea derivative 9 Staphylococcus epidermidis2-32[8]
Thiourea derivative 124 (3,4-dichlorophenyl) Staphylococcus aureus4-16[3]
Staphylococcus epidermidis4-16[3]
Thiourea derivative 124 (3-chloro-4-fluorophenyl) Staphylococcus aureus4-16[3]
Staphylococcus epidermidis4-16[3]
Benzothiazole derivative 1n Candida albicans4-8
Candida parapsilosis4-8
Candida tropicalis4-8
Benzothiazole derivative 1o Candida albicans4-8
Candida parapsilosis4-8
Candida tropicalis4-8

III. Application in Neuroprotective Agent Development

Recent studies have highlighted the potential of benzothiazole derivatives as neuroprotective agents for the treatment of neurodegenerative diseases such as Alzheimer's disease.[2] Riluzole, a 2-aminobenzothiazole derivative, is already used for its neuroprotective effects in amyotrophic lateral sclerosis.[2]

Mechanism of Action

The neuroprotective effects of benzothiazole derivatives are often multi-faceted. They can act as:

  • Cholinesterase Inhibitors: By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.[2][6]

  • Monoamine Oxidase (MAO) Inhibitors: Inhibition of MAO-B can prevent the breakdown of dopamine and reduce oxidative stress in the brain.[6]

  • Amyloid-β Aggregation Inhibitors: Some derivatives have been shown to prevent the formation of amyloid-β plaques, a key pathological hallmark of Alzheimer's disease.

Quantitative Data: Neuroprotective Activity
Compound IDTargetIC50 / KiReference
Compound 4f AChEIC50 = 23.4 ± 1.1 nM
MAO-BIC50 = 40.3 ± 1.7 nM
Compound 3s H3RKi = 0.036 µM[6]
AChEIC50 = 6.7 µM[6]
BuChEIC50 = 2.35 µM[6]
MAO-BIC50 = 1.6 µM[6]
Compound 4b H3RKi = 0.012 µM[6]

IV. Experimental Protocols

Synthesis Workflow

The general workflow for the synthesis and evaluation of this compound derivatives is depicted below.

Synthesis_Workflow Start This compound Reaction Derivatization Reaction (e.g., Acylation, Alkylation, Condensation) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Bioassay Biological Evaluation (e.g., Anticancer, Antimicrobial, Neuroprotective assays) Characterization->Bioassay Data Data Analysis (IC50, MIC determination) Bioassay->Data Lead Lead Compound Identification Data->Lead

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of 1-butyl-3-(4-chlorobenzo[d]thiazol-2-yl)thiourea

This protocol describes the synthesis of a thiourea derivative of this compound, a class of compounds that has shown promising biological activities.

Materials:

  • This compound

  • Butyl isothiocyanate

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of this compound (1 mmol) in DMF (5 mL), add triethylamine (2 mmol) and butyl isothiocyanate (1.1 mmol).

  • Heat the reaction mixture to 100°C and stir for 15 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel with EtOAc and saturated NaCl solution.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the final compound.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of synthesized compounds against cancer cell lines using the MTT assay.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

  • 96-well microtiter plates

Procedure:

  • Add 100 µL of MHB to each well of a 96-well plate.

  • Add 100 µL of the compound stock solution to the first well of each row and perform two-fold serial dilutions across the plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

  • Add 10 µL of the diluted bacterial suspension to each well.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making it a key scaffold in the development of novel therapeutics for cancer, infectious diseases, and neurodegenerative disorders. The synthetic accessibility and the potential for diverse functionalization of this core structure ensure its continued importance in the quest for new and more effective medicines. The protocols and data presented herein provide a solid foundation for researchers to explore the rich medicinal chemistry of this compound and its derivatives.

References

Application of 2-Amino-4-chlorobenzothiazole in Multicomponent Reactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chlorobenzothiazole is a versatile building block in organic synthesis, particularly in the realm of multicomponent reactions (MCRs). Its unique structural features, including the reactive amino group and the benzothiazole core, make it an ideal substrate for the rapid and efficient construction of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in key multicomponent reactions, highlighting its utility in the synthesis of novel compounds with potential therapeutic applications. The strategic placement of the chloro-substituent can influence the biological activity and pharmacokinetic properties of the resulting molecules, making this a valuable starting material in drug discovery programs.

Application Notes

The primary application of this compound in multicomponent reactions is the synthesis of fused heterocyclic systems, most notably pyrimido[2,1-b]benzothiazoles. These compounds are of significant interest due to their diverse pharmacological activities, including potential antitumor, anti-inflammatory, and antimicrobial properties.[1]

One of the most common MCRs involving this compound is a three-component reaction with an aldehyde and an active methylene compound, such as a β-ketoester (e.g., ethyl acetoacetate). This reaction, often proceeding via a Biginelli-type reaction mechanism, provides a straightforward and atom-economical route to highly functionalized pyrimido[2,1-b]benzothiazoles.[2][3] Various catalysts, including Lewis acids, Brønsted acids, and even solvent-free microwave-assisted conditions, have been employed to promote this transformation, often resulting in high yields and operational simplicity.[2][4]

Another significant application is the four-component synthesis of functionalized 2-pyrrolidinones. This reaction typically involves 2-aminobenzothiazole (and by extension, its 4-chloro derivative), an aromatic aldehyde, a dialkyl acetylenedicarboxylate, and a cyclic secondary amine (e.g., piperidine or pyrrolidine).[5][6] This transformation allows for the creation of complex molecules bearing multiple points of diversity in a single synthetic operation.

The synthesized compounds from these MCRs serve as valuable libraries for high-throughput screening in drug discovery. The benzothiazole moiety is a known pharmacophore present in several clinically used drugs, and its incorporation into novel heterocyclic systems through MCRs is a promising strategy for the development of new therapeutic agents.

Key Multicomponent Reactions and Protocols

Three-Component Synthesis of 8-Chloro-4-aryl-2-methyl-4H-pyrimido[2,1-b]benzothiazole-3-carboxylates

This one-pot synthesis provides an efficient route to substituted pyrimido[2,1-b]benzothiazoles. The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration.

A mixture of this compound (1.0 mmol), an aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol) is prepared. The specific reaction conditions can be varied as described in the table below.

  • Method A (Catalyst-Free, Solvent-Free): The reactants are mixed in a sealed vessel and heated to 120°C for 2-2.5 hours.[7] After cooling, the solid residue is washed with ethanol to afford the pure product.

  • Method B (Microwave-Assisted, Solvent-Free): The reactants are mixed with a catalytic amount of PdCl₂ and irradiated in a microwave reactor for 5-10 minutes.[2] The product is then purified by recrystallization.

  • Method C (Graphene Oxide-SO₃H Catalyzed, Solvent-Free): The reactants are mixed with a catalytic amount of graphene oxide-sulfonic acid and heated at 80°C for 70 minutes.[7] The solid product is then washed with ethanol.

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

EntryAldehydeActive Methylene CompoundMethodTimeYield (%)
1BenzaldehydeEthyl acetoacetateA2 h90
23-HydroxybenzaldehydeEthyl acetoacetateA2.5 h88
3Pyridine-2-aldehydeEthyl acetoacetateB5-10 min92
4BenzaldehydeEthyl acetoacetateC70 min95

Note: The yields are based on reactions using 2-aminobenzothiazole as the starting material and are indicative of the expected yields for this compound.[2][7]

Four-Component Synthesis of Functionalized 2-Pyrrolidinones

This reaction provides a rapid entry to complex pyrrolidinone scaffolds containing the 4-chlorobenzothiazole moiety.

A mixture of this compound (2.0 mmol), an aromatic aldehyde (2.0 mmol), dialkyl acetylenedicarboxylate (2.0 mmol), and piperidine (3.0 mmol) in ethanol (10.0 mL) is stirred at room temperature for 20 minutes. The reaction mixture is then heated at 50-60°C for 48 hours.[5] After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the desired functionalized 2-pyrrolidinone.

The following table presents yields for the synthesis of various 2-pyrrolidinone derivatives using 2-aminobenzothiazole. Similar yields can be expected when using this compound.

EntryAldehydeAcetylenedicarboxylateCyclic AmineYield (%)
1BenzaldehydeDimethylPiperidine58
2m-TolualdehydeDimethylPiperidine72
3p-IsopropylbenzaldehydeDimethylPiperidine55
4p-ChlorobenzaldehydeDimethylPiperidine53
5BenzaldehydeDiethylPiperidine63
6BenzaldehydeDimethylPyrrolidine66

Table adapted from Gao et al., Beilstein J. Org. Chem. 2013, 9, 2934–2939.[5][6]

Visualizations

G Experimental Workflow for Three-Component Synthesis cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation R1 This compound Mix Mixing of Reactants (and catalyst, if applicable) R1->Mix R2 Aromatic Aldehyde R2->Mix R3 Active Methylene Compound R3->Mix Condition Heating / Microwave Irradiation (Solvent or Solvent-Free) Mix->Condition Cool Cooling to Room Temperature Condition->Cool Wash Washing with Solvent (e.g., Ethanol) Cool->Wash Purify Recrystallization / Chromatography Wash->Purify Product Pure Pyrimido[2,1-b]benzothiazole Derivative Purify->Product G Proposed Mechanism for Pyrimido[2,1-b]benzothiazole Synthesis cluster_reactants Starting Materials cluster_intermediates Key Intermediates Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Knoevenagel Condensation Ketoester β-Ketoester Ketoester->Knoevenagel Aminobenzothiazole This compound Michael Michael Adduct Aminobenzothiazole->Michael Knoevenagel->Michael Michael Addition Cyclized Cyclized Intermediate Michael->Cyclized Intramolecular Cyclization Product Pyrimido[2,1-b]benzothiazole Cyclized->Product Dehydration G Logical Relationships in Drug Discovery Cascade Start This compound MCR Multicomponent Reactions (e.g., 3-component or 4-component) Start->MCR Library Library of Novel Heterocyclic Compounds MCR->Library Screening High-Throughput Biological Screening Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

References

Application Notes: Experimental Procedures for the Bromination of 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-aminobenzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives of this heterocyclic system have been investigated for their potential as anticancer, antimicrobial, and neuroprotective agents.[1][3][4] Bromination of the 2-aminobenzothiazole ring is a key synthetic step, providing crucial intermediates for further functionalization, often through cross-coupling reactions, to generate libraries of novel therapeutic candidates. These brominated derivatives are pivotal in the development of new drugs, including kinase inhibitors and agents targeting signaling pathways involved in cancer.[4][5] This document provides detailed protocols for two common methods for the bromination of 2-aminobenzothiazole.

Experimental Protocols

Two primary methods for the electrophilic bromination of 2-aminobenzothiazole are presented below. The choice of method often depends on the desired regioselectivity and the sensitivity of other functional groups on the substrate.

Protocol 1: Bromination using Elemental Bromine in Acetic Acid

This classical method is widely used for the bromination of 2-aminobenzothiazoles.[6] It typically results in the substitution at the 6-position, although the formation of other isomers is possible.

Materials:

  • 2-aminobenzothiazole

  • Glacial Acetic Acid

  • Elemental Bromine (Br₂)

  • Sodium Hydroxide (NaOH) pellets

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Light shield (e.g., aluminum foil)

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Dissolution: Dissolve the substituted 2-aminobenzothiazole (1 equivalent) in glacial acetic acid in a round-bottom flask.[5][6]

  • Cooling: Cool the solution in an ice bath to a temperature between -3°C and 0°C.[6] Careful temperature control is necessary to prevent the solidification of the glacial acetic acid.[6]

  • Bromine Addition: While shielding the reaction from light, add a solution of elemental bromine (1.1 equivalents) dissolved in glacial acetic acid dropwise using a dropping funnel.[5][6] It is critical to maintain the reaction temperature below 0°C during the addition to control the reaction rate and selectivity.[6]

  • Reaction: Once the bromine addition is complete, remove the light shield and allow the reaction mixture to slowly warm to room temperature.[5][6] Let the reaction stir overnight to ensure completion.[5][6]

  • Work-up (Quenching): Carefully quench the reaction by adding sodium hydroxide pellets and ice to the mixture until the pH reaches 11.[5][6] This neutralizes the acetic acid and any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.[5][6]

  • Purification: Wash the combined organic layers, dry over an anhydrous salt like Na₂SO₄, and concentrate the solution under reduced pressure using a rotary evaporator.[5][6] The crude product can be further purified by column chromatography or recrystallization.[5][6]

Troubleshooting & Optimization:

  • Poor Regioselectivity: To improve the selectivity for mono-bromination, carefully control the stoichiometry of the bromine (1.0-1.1 equivalents) and maintain a low reaction temperature.[6]

  • Over-bromination: If di- or tri-brominated products are formed, reduce the amount of the brominating agent to one equivalent or slightly less and consider a shorter reaction time.[6]

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This method provides a milder and often more selective alternative to using elemental bromine, reducing the risk of over-bromination.[6][7]

Materials:

  • 2-aminobenzothiazole

  • N-Bromosuccinimide (NBS)

  • 1,2-dimethoxyethane (DME) or other suitable solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates for reaction monitoring

Methodology:

  • Setup: In a round-bottom flask, combine the 2-aminobenzothiazole (1 equivalent) and N-bromosuccinimide (1.1 equivalents) in a suitable solvent such as 1,2-dimethoxyethane (DME).[6][7]

  • Reaction: Stir the mixture at ambient temperature for 24 hours.[5][6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up: Upon completion, dilute the reaction mixture with water.[6]

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[6]

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography.

Data Presentation

The following table summarizes yields and melting points for various mono-brominated 2-aminobenzothiazole isomers synthesized via bromination of N-acyl, N'-phenylthioureas followed by deprotection.[8]

CompoundYieldMelting Point (°C)
2-Amino-7-bromobenzothiazole35%189-191
2-Amino-6-bromobenzothiazole68%213-217
2-Amino-5-bromobenzothiazole70%195-197
2-Amino-4-bromobenzothiazole63%182-184
Data adapted from reference[8].

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the bromination of 2-aminobenzothiazole using the elemental bromine in acetic acid protocol.

Bromination_Workflow start Start: Dissolve 2-Aminobenzothiazole in Glacial Acetic Acid cool Cool Solution to 0°C start->cool Step 1 add_br2 Dropwise Addition of Br2 in Acetic Acid (<0°C, No Light) cool->add_br2 Step 2 react Stir Overnight at Room Temperature add_br2->react Step 3 quench Quench Reaction (NaOH + Ice, pH 11) react->quench Step 4 extract Extract Product with Ethyl Acetate quench->extract Step 5 purify Wash, Dry, Concentrate & Purify (Chromatography) extract->purify Step 6 end Final Product: Brominated 2-Aminobenzothiazole purify->end Final Step

Caption: Workflow for the bromination of 2-aminobenzothiazole.

References

Quantitative Analysis of 2-Aminobenzothiazole using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of 2-aminobenzothiazole in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is highly sensitive and selective, making it suitable for complex biological and environmental samples.[1]

Introduction

2-Aminobenzothiazole is a fundamental chemical structure found in a variety of pharmacologically active compounds, exhibiting properties such as anticancer, antimicrobial, and antifungal activities.[1][2] Accurate and precise quantification of 2-aminobenzothiazole is crucial for pharmacokinetic studies, quality control in drug manufacturing, and monitoring in environmental samples.[1] This LC-MS/MS method provides a robust and reliable approach for the determination of 2-aminobenzothiazole concentrations at trace levels.[1]

Experimental Workflow

The overall experimental workflow for the quantitative analysis of 2-aminobenzothiazole is depicted in the following diagram.

LC-MS/MS Workflow for 2-Aminobenzothiazole Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Urine, Water) Extraction Extraction (SPE, LLE, or Protein Precipitation) Sample_Collection->Extraction Matrix-specific protocol Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (C18 Column) Evaporation->LC_Separation Injection MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Eluent Transfer Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification LC-MS_MS_Method_Diagram Autosampler Autosampler (Injects prepared sample) Column C18 Column (Separates analyte from matrix) Autosampler->Column HPLC_Pump HPLC Pump (Delivers mobile phase) HPLC_Pump->Autosampler ESI_Source ESI Source (Positive Ion Mode) (Ionizes the analyte) Column->ESI_Source Quadrupole_1 Quadrupole 1 (Q1) (Selects precursor ion) ESI_Source->Quadrupole_1 Collision_Cell Collision Cell (Q2) (Fragments precursor ion) Quadrupole_1->Collision_Cell Quadrupole_3 Quadrupole 3 (Q3) (Selects product ions) Collision_Cell->Quadrupole_3 Detector Detector (Measures ion abundance) Quadrupole_3->Detector Data_System Data System (Processes signal for quantification) Detector->Data_System

References

Application Notes and Protocols for High-Throughput Screening of 2-Amino-4-chlorobenzothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 2-Amino-4-chlorobenzothiazole analogs as potential anticancer agents. This document is intended to guide researchers in the design and execution of HTS campaigns to identify and characterize novel bioactive compounds within this chemical class.

Introduction

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Analogs of this compound, in particular, are of significant interest for oncology drug discovery due to their potential to modulate key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5][6] High-throughput screening provides an efficient means to evaluate large libraries of these analogs to identify promising lead compounds for further development.[5][7]

This document outlines protocols for both a primary phenotypic screen to assess general cytotoxicity against cancer cell lines and a secondary, target-based biochemical assay to elucidate the mechanism of action of identified hits.

Data Presentation: In Vitro Anticancer Activity of 2-Aminobenzothiazole Analogs

The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of 2-aminobenzothiazole derivatives against various human cancer cell lines, demonstrating the potential of this scaffold in oncology research.

Compound IDTarget/Cell LineCancer TypeIC50 (µM)Reference
Riluzole derivative 4a HeLaCervical Cancer7.76[8]
MCF-7Breast Cancer7.72[8]
Compound 13 HCT116Colon Carcinoma6.43 ± 0.72[9]
A549Lung Cancer9.62 ± 1.14[9]
A375Malignant Melanoma8.07 ± 1.36[9]
Compound 20 HepG2Liver Cancer9.99[9]
HCT-116Colon Carcinoma7.44[9]
MCF-7Breast Cancer8.27[9]
Compound 24 C6Rat Glioma4.63 ± 0.85[9]
A549Human Lung Adenocarcinoma39.33 ± 4.04[9]
OMS5 A549Lung Cancer22.13[5][10]
MCF-7Breast Cancer24.31[5][11]
OMS14 A549Lung Cancer61.03[5][10]
MCF-7Breast Cancer27.08[5][11]

Experimental Protocols

Primary High-Throughput Cell-Based Phenotypic Screening

This protocol describes a general method for a primary HTS campaign to identify compounds that exhibit cytotoxic or cytostatic effects against a panel of human cancer cell lines using the MTT assay.[12]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete growth medium (specific to each cell line)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • This compound analog library (dissolved in DMSO)

  • Doxorubicin or other standard cytotoxic agent (positive control)

  • 384-well clear-bottom cell culture plates

  • Automated liquid handling system

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest and count cancer cells, ensuring high viability (>95%).

    • Using an automated liquid handler, dispense 40 µL of cell suspension into each well of a 384-well plate at a pre-determined optimal seeding density (e.g., 1,000-5,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a master plate of the this compound analog library at a desired screening concentration (e.g., 10 µM).

    • Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the master plate to the corresponding wells of the cell plates.

    • Include wells with a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle).

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 50 µL of DMSO to each well to dissolve the formazan crystals.

    • Agitate the plates on a shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound-treated well relative to the DMSO-treated control wells.

    • Identify "hit" compounds based on a predefined activity threshold (e.g., >50% inhibition of cell viability).

Secondary High-Throughput Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a luminescent ADP-detection assay to screen for inhibitors of a specific kinase, such as PI3K, which is a potential target of 2-aminobenzothiazole analogs.[6]

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., phosphatidylinositol)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound analog "hit" library (from primary screen)

  • Known kinase inhibitor (positive control)

  • 384-well white, opaque assay plates

  • Automated liquid handling system

  • Plate reader capable of measuring luminescence

Protocol:

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the this compound analog at various concentrations.

    • Add 2.5 µL of a solution containing the kinase and its substrate in kinase assay buffer.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Calculate the IC50 values for each compound by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Visualizations

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_primary Primary Screen cluster_secondary Hit Confirmation & Secondary Screen cluster_lead Lead Optimization Compound_Library Compound Library (this compound Analogs) Primary_Screening Primary HTS (e.g., MTT Assay) Compound_Library->Primary_Screening Cell_Culture Cancer Cell Line Culture Cell_Culture->Primary_Screening Data_Analysis_1 Data Analysis (% Inhibition) Primary_Screening->Data_Analysis_1 Hit_Identification Hit Identification Data_Analysis_1->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assay Secondary Assay (e.g., Kinase Assay) Dose_Response->Secondary_Assay Data_Analysis_2 Data Analysis (IC50/EC50) Secondary_Assay->Data_Analysis_2 SAR_Studies Structure-Activity Relationship (SAR) Data_Analysis_2->SAR_Studies Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate

Caption: A typical experimental workflow for the in vitro screening of novel anticancer compounds.[6]

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth EIF4EBP1->Cell_Growth Inhibitor This compound Analog Inhibitor->PI3K Inhibition Growth_Factor Growth Factor Growth_Factor->RTK

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by the compounds.[6]

References

Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 2-Amino-4-chlorobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2-Amino-4-chlorobenzothiazole and its subsequent derivatives, along with detailed protocols for evaluating their anticancer potential. This document is intended to serve as a valuable resource for researchers actively involved in the discovery and development of novel anticancer therapeutics.

Introduction

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. Among its derivatives, 2-aminobenzothiazoles have emerged as a particularly promising class of compounds in the development of novel anticancer agents.[1] These compounds exert their antitumor effects through various mechanisms, including the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest. This compound serves as a key starting material for the synthesis of potent anticancer derivatives. The chlorine atom at the 4-position can significantly influence the molecule's electronic properties and its binding interactions with biological targets, potentially enhancing its therapeutic efficacy.[1]

Derivatives of 2-aminobenzothiazole have been shown to target multiple pathways implicated in cancer progression, demonstrating their versatility as anticancer agents.[1][2] A primary mechanism of action for many of these derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][2]

Data Presentation

The following tables summarize the in vitro anticancer activity of various 2-aminobenzothiazole derivatives against different cancer cell lines and their targeted kinases. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cancer cell growth or kinase activity.

CompoundTarget/Cell LineIC50 (µM)Reference
OMS5A549 (Lung Cancer)22.13[3]
OMS5MCF-7 (Breast Cancer)61.03[3]
OMS14A549 (Lung Cancer)29.46[3]
OMS14MCF-7 (Breast Cancer)45.81[3]
Compound 13HCT116 (Colon Cancer)6.43 ± 0.72[2]
Compound 13A549 (Lung Cancer)9.62 ± 1.14[2]
Compound 13A375 (Melanoma)8.07 ± 1.36[2]
Compound 20HepG2 (Liver Cancer)9.99[2]
Compound 20HCT-116 (Colon Cancer)7.44[2]
Compound 20MCF-7 (Breast Cancer)8.27[2]
Compound 21Various Tumor Cells10.34 - 12.14[2]
Compound 24C6 (Rat Glioma)4.63 ± 0.85[2]
Compound 24A549 (Lung Cancer)39.33 ± 4.04[2]
2-(4-aminophenyl) benzothiazoleU251 (Human Glioma)3.5
2-(4-aminophenyl) benzothiazoleC6 (Rat Glioma)4
CompoundTarget Kinase% Inhibition / IC50 (µM)Reference
OMS1PI3Kγ47% inhibition at 100 µM[3]
OMS2PI3Kγ48% inhibition at 100 µM[3]
OMS14PIK3CD/PIK3R165% inhibition[3]
Compound 12EGFRIC50 = 96 nM[2]
Compound 20VEGFR-2IC50 = 0.15 µM[2]
Compound 21VEGFR-2IC50 = 0.19 µM[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the core intermediate, this compound.

Materials:

  • 2-chlorophenylthiourea

  • Sulfuryl chloride

  • Toluene

  • Chlorobenzene

  • Sodium carbonate

  • Water

  • 30% Hydrochloric acid

  • Sodium hydroxide solution

Procedure:

  • To a stirred mixture of 186.5 parts of 2-chlorophenylthiourea, 500 parts of toluene, 300 parts of chlorobenzene, and 11 parts of sodium carbonate, add 210 parts of sulfuryl chloride over approximately 2 hours, maintaining the temperature at 35-40°C.[4]

  • Once gas evolution ceases, add 250 parts of water and distill off the solvent mixture with steam.[4]

  • Combine the remaining aqueous phase with 500 parts of 30% hydrochloric acid.[4]

  • Filter the mixture at approximately 90°C to remove any undissolved matter.[4]

  • Cool the filtrate to about 20°C.[4]

  • Precipitate the free amine by adding excess sodium hydroxide solution until a final pH of 8.5-9.0 is reached.[4]

  • Filter the product using suction, wash it with water until neutral, and then dry.[4]

  • The expected yield is approximately 170 parts of this compound with a melting point of 199-200°C.[4]

Protocol 2: General Synthesis of this compound Derivatives

This protocol outlines a general method for the derivatization of the 2-amino group of this compound.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Dry benzene

  • Triethylamine

  • Various amines or anilines

Procedure:

  • Dissolve this compound (0.05 mole) and triethylamine (0.05 mole) in 50 mL of dry benzene in a round-bottom flask equipped with a magnetic stirrer.[5]

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride (0.05 mole) dropwise to the stirred solution.[5]

  • Continue stirring the reaction mixture for approximately 6 hours at room temperature.[5]

  • Filter the reaction mixture to remove the precipitated amine hydrochloride.[5]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate, N-(4-chloro-1,3-benzothiazol-2-yl)-2-chloroacetamide.

  • React the intermediate with a diverse range of amines or anilines in a suitable solvent to yield the final 2-aminobenzothiazole derivatives.[5]

  • Purify the final product by recrystallization or column chromatography.

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines in culture

  • 96-well plates

  • Complete growth medium

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Prepare serial dilutions of the 2-aminobenzothiazole derivative in complete growth medium. The final DMSO concentration should not exceed 0.5%.[6]

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[6]

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.[6]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5][6]

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Derivatives of 2-aminobenzothiazole have been shown to exert their anticancer effects by targeting key signaling pathways that are frequently dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a major cellular pathway that regulates cell proliferation, growth, metabolism, and motility.[1] Its aberrant activation is a common feature in human cancers.[1] Several 2-aminobenzothiazole derivatives have been identified as inhibitors of this pathway, making it a key target for this class of compounds.[3][4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and inhibition.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, leading to cell proliferation, survival, and migration.[2][3] Overexpression or mutation of EGFR is common in many cancers, making it a prime target for anticancer therapies.[1]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-Akt Pathway Dimerization->PI3K_AKT Activates Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and anticancer evaluation of this compound derivatives.

Experimental_Workflow Start Start Synthesis1 Synthesis of This compound Start->Synthesis1 Synthesis2 Synthesis of Derivatives Synthesis1->Synthesis2 Purification Purification & Characterization Synthesis2->Purification Screening In vitro Anticancer Screening (MTT Assay) Purification->Screening Mechanism Mechanism of Action Studies (e.g., Kinase Assays) Screening->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: Workflow for anticancer drug discovery.

References

Application Notes and Protocols: Developing Novel Antimicrobial Agents from 2-Amino-4-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Benzothiazole derivatives have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including antibacterial and antifungal properties. The 2-aminobenzothiazole scaffold, in particular, serves as a versatile pharmacophore for the design of new therapeutic agents. This document provides detailed protocols for the synthesis and antimicrobial evaluation of novel compounds derived from 2-Amino-4-chlorobenzothiazole. The methodologies outlined herein are intended to guide researchers in the development of potent antimicrobial candidates.

The primary strategies for derivatizing this compound involve the formation of Schiff bases and their subsequent coordination with metal ions to form metal complexes. Schiff bases, formed by the condensation of the primary amino group with various aldehydes, offer a modular approach to introduce diverse chemical functionalities. The resulting imine linkage is often crucial for biological activity. Furthermore, the chelation of these Schiff base ligands with transition metals can enhance their antimicrobial efficacy through mechanisms such as increased lipophilicity and interaction with microbial enzymes.

Data Presentation: Antimicrobial Activity of Related Benzothiazole Derivatives

While specific antimicrobial data for derivatives of this compound is limited in the current literature, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of structurally related chloro-substituted benzothiazole derivatives against a panel of pathogenic bacteria and fungi. This data serves as a valuable reference for the expected potency of novel compounds synthesized from the this compound scaffold.

Table 1: Minimum Inhibitory Concentration (MIC) of Chloro-Substituted Benzothiazole Derivatives against Various Microbial Strains

Compound TypeDerivativeTest OrganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Schiff Base 2-((4-hydroxybenzylidene)amino)-6-chlorobenzothiazoleEscherichia coli15.62Ciprofloxacin15.62
2-((4-hydroxybenzylidene)amino)-6-chlorobenzothiazolePseudomonas aeruginosa15.62Ciprofloxacin15.62
2-((2-hydroxybenzylidene)amino)-6-chlorobenzothiazoleStaphylococcus aureus---
2-((2-hydroxybenzylidene)amino)-6-chlorobenzothiazoleBacillus subtilis---
Metal Complex Ni(II) complex of 2-amino acetate, 6-chloro benzothiazoleEscherichia coli---
Cu(II) complex of 2-amino acetate, 6-chloro benzothiazoleEscherichia coli---
Zn(II) complex of 2-amino acetate, 6-chloro benzothiazoleStaphylococcus aureus---
Cd(II) complex of 2-amino acetate, 6-chloro benzothiazoleStaphylococcus aureus---

Note: The data presented is for 6-chloro substituted benzothiazole derivatives and is intended to be illustrative of the potential activity of 4-chloro substituted analogues.

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., salicylaldehyde, 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL) with gentle warming and stirring.

  • To this solution, add the desired substituted aromatic aldehyde (1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator or a vacuum oven.

  • Characterize the synthesized compound using appropriate analytical techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Metal Complexes of this compound Schiff Bases

This protocol outlines the synthesis of metal complexes using the Schiff bases prepared in Protocol 1 as ligands.

Materials:

  • Synthesized Schiff base of this compound

  • Metal salts (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the synthesized Schiff base ligand (2 mmol) in methanol or ethanol (20 mL) in a round-bottom flask, with warming if necessary.

  • In a separate beaker, dissolve the metal salt (1 mmol) in a minimal amount of the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Adjust the pH of the reaction mixture to slightly alkaline (pH 7-8) by adding a dilute alcoholic solution of KOH or NaOH, if required.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • A colored precipitate of the metal complex will form. Allow the mixture to cool to room temperature.

  • Collect the precipitated complex by vacuum filtration.

  • Wash the complex with the solvent to remove any unreacted ligand and metal salt.

  • Dry the final product in a desiccator.

  • Characterize the synthesized metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is described here.[1][2][3]

Materials:

  • Synthesized test compounds

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in the appropriate broth to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate. The typical concentration range is 256 µg/mL to 0.5 µg/mL.

  • Inoculation:

    • Add 10 µL of the prepared inoculum to each well containing 90 µL of the diluted compound, resulting in a final inoculum of 1.5 x 10⁵ CFU/mL.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[4][5]

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile micropipettes

  • Incubator

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate the aliquot onto a fresh nutrient agar plate.

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).

Protocol 5: Anti-Biofilm Activity Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.[6]

Materials:

  • Bacterial strains known for biofilm formation (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom microtiter plates

  • Test compounds

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Prepare a bacterial suspension equivalent to 0.5 McFarland standard and dilute it 1:100 in TSB with 1% glucose.

    • Add 100 µL of the diluted bacterial suspension to the wells of a 96-well plate.

    • Add 100 µL of the test compound at various concentrations (sub-MIC values are often used). Include a positive control (bacteria + broth) and a negative control (broth only).

    • Incubate the plate at 37°C for 24-48 hours without agitation.

  • Quantification of Biofilm:

    • Gently aspirate the planktonic cells from each well.

    • Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

    • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells three times with PBS.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

    • Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis Pathways 2A4CB This compound SchiffBase Schiff Base Ligand 2A4CB->SchiffBase Condensation Aldehyde Aromatic Aldehyde Aldehyde->SchiffBase MetalComplex Metal Complex SchiffBase->MetalComplex Chelation MetalSalt Metal Salt (e.g., CuCl2, NiCl2) MetalSalt->MetalComplex

Caption: Synthetic pathways for novel antimicrobial agents.

Antimicrobial_Testing_Workflow Start Synthesized Compound MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC From non-turbid wells Biofilm Assess Anti-Biofilm Activity MIC->Biofilm Test at sub-MIC Data Analyze and Compare Data MBC->Data Biofilm->Data

Caption: Experimental workflow for antimicrobial evaluation.

Signaling_Pathway cluster_agent Antimicrobial Agent cluster_cell Bacterial Cell Agent Benzothiazole Derivative (Schiff Base / Metal Complex) CellWall Cell Wall Synthesis Agent->CellWall Inhibition DNAgyrase DNA Gyrase/ Topoisomerase IV Agent->DNAgyrase Inhibition DHPS Dihydropteroate Synthase (DHPS) Agent->DHPS Inhibition Inhibition1 Inhibition of Cell Growth CellWall->Inhibition1 Replication DNA Replication DNAgyrase->Replication Folate Folate Synthesis DHPS->Folate Replication->Inhibition1 Folate->Inhibition1

References

Application Notes and Protocols: Utilization of 2-Amino-4-chlorobenzothiazole in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chlorobenzothiazole is a versatile and highly valuable scaffold in synthetic and medicinal chemistry. Its unique structure, featuring a reactive amino group at the C-2 position and a chloro-substituent on the benzene ring, makes it an ideal starting material for the synthesis of a wide array of fused heterocyclic compounds.[1] These resulting heterocyclic systems, particularly pyrimido[2,1-b]benzothiazoles and imidazo[2,1-b]benzothiazoles, are of significant interest due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4]

This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor in the synthesis of medicinally relevant heterocyclic frameworks, primarily focusing on one-pot, multi-component reaction (MCR) strategies which offer high efficiency and atom economy.[5]

Application I: Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives

The fusion of pyrimidine and benzothiazole rings creates the pyrimido[2,1-b]benzothiazole system, a privileged scaffold in drug discovery. A highly efficient method for constructing this core is the one-pot, three-component Biginelli-type reaction involving a 2-aminobenzothiazole, an aromatic aldehyde, and a β-ketoester such as ethyl acetoacetate.[6][7] This reaction typically proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization/dehydration steps.[2]

General Reaction Scheme:

General reaction scheme for the synthesis of 9-chloro-4H-pyrimido[2,1-b]benzothiazoles.

Quantitative Data Summary

The following table summarizes representative yields and reaction conditions for the synthesis of various pyrimido[2,1-b]benzothiazole derivatives using substituted 2-aminobenzothiazoles. While not all examples start with the 4-chloro derivative, they demonstrate the versatility and efficiency of the methodology with halogen-substituted analogues.

Entry2-Aminobenzothiazole DerivativeAldehydeActive Methylene Cmpd.ConditionsYield (%)Reference
12-AminobenzothiazoleBenzaldehydeEthyl AcetoacetateSolvent-free, 60°C, 3h72[2]
22-Aminobenzothiazole4-ChlorobenzaldehydeEthyl AcetoacetateSolvent-free, 60°C, 3h70[2]
32-Aminobenzothiazole4-NitrobenzaldehydeEthyl AcetoacetateGO@THMAM-SO₃H, 80°C, 70 min95[7][8]
42-Amino-6-chlorobenzothiazole4-ChlorobenzaldehydeEthyl AcetoacetateIn(OTf)₃, Toluene, 100°C, 16h86[9][10]
52-Amino-6-fluorobenzothiazole4-MethylbenzaldehydeEthyl AcetoacetateIn(OTf)₃, Toluene, 100°C, 16h91[9][10]
62-Amino-6-bromobenzothiazoleBenzaldehydeEthyl AcetoacetateIn(OTf)₃, Toluene, 100°C, 16h89[9][10]

GO@THMAM-SO₃H: Graphene Oxide substituted Tris(hydroxymethyl) Aminomethane Sulfonic Acid

Experimental Workflow Visualization

The general workflow for the one-pot synthesis of pyrimido[2,1-b]benzothiazoles is outlined below.

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Combine this compound (1 mmol), Aldehyde (1 mmol), Ethyl Acetoacetate (1 mmol), and Catalyst (e.g., 10 mol%) in a flask react Heat the mixture under specified conditions (e.g., 80-100°C) with stirring start->react 1 monitor Monitor reaction progress using TLC react->monitor 2 cool Cool the reaction mixture to room temperature monitor->cool 3 (upon completion) wash Wash with H₂O and extract with an organic solvent (e.g., Ethyl Acetate) cool->wash 4 dry Dry the organic layer over Na₂SO₄ and concentrate wash->dry 5 purify Purify the crude product via column chromatography or recrystallization dry->purify 6 characterize Characterize the final product (NMR, MS, m.p.) purify->characterize 7

Caption: General experimental workflow for one-pot synthesis.

Detailed Experimental Protocol

Protocol 1: One-Pot Synthesis of Ethyl 9-chloro-2-methyl-4-phenyl-4H-pyrimido[2,1-b]benzothiazole-3-carboxylate

This protocol is adapted from established procedures for the synthesis of pyrimido[2,1-b]benzothiazoles.[7][9]

Materials:

  • This compound (1.0 mmol, 184.65 mg)

  • Benzaldehyde (1.0 mmol, 106.12 mg, 102 µL)

  • Ethyl acetoacetate (1.0 mmol, 130.14 mg, 127 µL)

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃) (0.1 mmol, 56.2 mg) or another suitable catalyst

  • Toluene (3 mL)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and the catalyst (e.g., In(OTf)₃, 10 mol%).

  • Add toluene (3 mL) as the solvent.

  • Heat the reaction mixture to 100°C and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from ethanol to afford the pure product.

Application II: Reagent-Controlled Synthesis of Fused Heterocycles

This compound can also react with β-ketoesters under different conditions to yield distinct regioisomers. This reagent-controlled divergent synthesis provides access to either benzo[d]imidazo[2,1-b]thiazoles or benzo[7]thiazolo[3,2-a]pyrimidin-4-ones, highlighting the versatility of the starting material.[9][10]

  • Path A (Base/Radical): Using a Brønsted base (KOt-Bu) and a radical initiator (CBrCl₃) promotes cyclization to form benzo[d]imidazo[2,1-b]thiazoles .

  • Path B (Lewis Acid): Using a Lewis acid catalyst (In(OTf)₃) directs the reaction towards the formation of benzo[7]thiazolo[3,2-a]pyrimidin-4-ones .[9]

Logical Relationship Diagram

G cluster_path_a Path A cluster_path_b Path B start This compound + β-Ketoester reagent_a Reagents: KOt-Bu (Base) CBrCl₃ (Radical Initiator) start->reagent_a reagent_b Reagent: In(OTf)₃ (Lewis Acid) start->reagent_b mech_a Mechanism: Attack at α-carbon and keto carbon reagent_a->mech_a product_a Product: Benzo[d]imidazo[2,1-b]thiazole mech_a->product_a mech_b Mechanism: Nucleophilic attack at both carbonyls reagent_b->mech_b product_b Product: Benzo[4,5]thiazolo[3,2-a]pyrimidin-4-one mech_b->product_b

Caption: Reagent-controlled divergent synthesis pathways.

Detailed Experimental Protocol

Protocol 2: Synthesis of 2-acetyl-7-chloro-3-methylbenzo[d]imidazo[2,1-b]thiazole

This protocol is based on the base/radical-initiated methodology.[9][10]

Materials:

  • This compound (1.2 mmol, 221.6 mg)

  • Methyl acetoacetate (1.0 mmol, 116.1 mg, 108 µL)

  • Potassium tert-butoxide (KOt-Bu) (2.0 mmol, 224.4 mg)

  • Bromotrichloromethane (CBrCl₃)

  • Acetonitrile (MeCN)

Procedure:

  • In a reaction vessel, combine this compound (1.2 mmol) and methyl acetoacetate (1.0 mmol).

  • Add a solvent mixture of CBrCl₃/MeCN (1:9 v/v, 3 mL).

  • Add potassium tert-butoxide (2.0 mmol) to the mixture.

  • Heat the reaction under reflux (approx. 80°C) for 16 hours.

  • After cooling, quench the reaction with water and extract with an appropriate organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over a drying agent, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final product.

Conclusion

This compound serves as a powerful and adaptable building block for the synthesis of diverse and complex heterocyclic compounds. The methodologies presented, particularly one-pot multi-component reactions, offer efficient, scalable, and versatile routes to libraries of fused benzothiazoles with significant potential for applications in drug discovery and materials science. The ability to control reaction pathways through careful selection of reagents further underscores the synthetic utility of this important precursor.

References

Application Notes and Protocols for the Analytical Identification of 2-Amino-4-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2-Amino-4-chlorobenzothiazole, a key intermediate in the synthesis of various pharmacologically active compounds. The following protocols are designed to be adaptable for research, quality control, and drug development applications.

Spectroscopic Identification

Spectroscopic techniques are fundamental for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Conditions:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

    • ¹H NMR:

      • Acquire the spectrum at room temperature.

      • Use Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • ¹³C NMR:

      • A higher sample concentration (50-100 mg) and a longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.[1]

      • Use the solvent peak as a reference.

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts (δ) in ppm to the corresponding atoms in the molecular structure.

Expected ¹H and ¹³C NMR Spectral Data

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Aromatic CH7.0 - 7.5 (multiplet)115 - 135
-NH₂5.0 - 6.0 (broad singlet)-
C-Cl-~125
C-S-~140
C=N-~165

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation and Conditions:

    • Spectrometer: A Fourier-Transform Infrared Spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Background: Record a background spectrum of the empty sample holder or KBr pellet to subtract atmospheric and instrumental interferences.

  • Data Analysis:

    • Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups in the molecule.

Characteristic FTIR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (-NH₂)N-H stretch3400 - 3200
Aromatic C-HC-H stretch3100 - 3000
Aromatic C=CC=C stretch1600 - 1450
Thiazole C=NC=N stretch~1630
C-ClC-Cl stretch800 - 600
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and purity assessment.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol or ethanol) at a known concentration (e.g., 100 µg/mL).

    • Perform serial dilutions to obtain a series of standard solutions of lower concentrations.

  • Instrumentation and Conditions:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

    • Scan Range: 200 - 400 nm.

    • Blank: Use the solvent as a blank to zero the instrument.

  • Data Analysis:

    • Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax). For the hydrobromide salt of this compound in methanol, a λmax has been observed.[3]

Expected UV-Vis Absorption Maxima

Solvent Expected λmax (nm)
Methanol~230 and ~280

Note: The λmax values can be influenced by the solvent polarity.

Chromatographic Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially in complex mixtures and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is proposed for the quantitative determination of this compound. This method is adapted from validated methods for similar aromatic amine compounds.[4]

Experimental Protocol: RP-HPLC

  • Sample Preparation:

    • Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range of the method.

    • Pharmaceutical Formulation (e.g., Tablets):

      • Weigh and finely powder a representative number of tablets.

      • Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).

      • Disperse the powder in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile), sonicate to ensure complete dissolution of the API, and dilute to a known volume.

      • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A degassed mixture of a buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A starting point could be a 70:30 (v/v) ratio of aqueous to organic phase.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a λmax of this compound (e.g., ~280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis and Quantification:

    • System Suitability: Inject a standard solution multiple times to ensure the system is performing adequately (e.g., %RSD of peak area < 2.0%, theoretical plates > 2000, tailing factor < 2.0).

    • Calibration Curve: Prepare a series of standard solutions of this compound at different concentrations and inject them to construct a calibration curve by plotting peak area against concentration.

    • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Proposed HPLC Method Validation Parameters

The following table summarizes the typical performance characteristics that should be evaluated for this method according to ICH guidelines.

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.999
Range (µg/mL) e.g., 1 - 100
Limit of Detection (LOD) (µg/mL) To be determined
Limit of Quantification (LOQ) (µg/mL) To be determined
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference from blank, placebo, or degradation products
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a compound like this compound, derivatization may be necessary to improve its volatility and chromatographic performance.

Experimental Protocol: GC-MS

  • Sample Preparation and Derivatization:

    • Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Derivatization (if necessary): React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or an acylating agent to convert the primary amine to a less polar, more volatile derivative.

    • The derivatized sample is then ready for injection.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Split/splitless injector, operated in splitless mode at a temperature of 250-280 °C.

    • Oven Temperature Program:

      • Initial temperature: e.g., 100 °C for 1 minute.

      • Ramp: e.g., 15 °C/min to 300 °C.

      • Final hold: e.g., 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 40 - 450.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identification: Identify the this compound peak in the total ion chromatogram (TIC) by its retention time and by comparing its mass spectrum with a reference library or by interpreting the fragmentation pattern.

    • Quantification: For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Use a stable isotope-labeled internal standard for best accuracy.

Expected Mass Spectrum Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of small neutral molecules or radicals.

m/z Proposed Fragment
184/186[M]⁺ (Molecular ion with isotopic pattern for Cl)
157/159[M - HCN]⁺
149[M - Cl]⁺

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical techniques described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing B Dissolution & Sonication A->B C Filtration (0.45 µm) B->C D Injection into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Peak Integration F->G H Quantification via Calibration G->H

Caption: General workflow for the HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolution in Solvent B Derivatization (Optional) A->B C Injection into GC B->C D Separation on Capillary Column C->D E MS Detection (EI) D->E F TIC & Mass Spectra Analysis E->F G Library Search & Identification F->G

Caption: General workflow for the GC-MS analysis of this compound.

Spectro_Workflow A Sample Preparation (Dissolution or Pellet/ATR) B Instrumental Analysis (NMR, FTIR, or UV-Vis) A->B C Data Acquisition B->C D Spectral Processing & Interpretation C->D E Structural Confirmation D->E

Caption: General workflow for spectroscopic identification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-4-chlorobenzothiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common and industrially significant method is the oxidative cyclization of N-(3-chlorophenyl)thiourea.[1] This is typically achieved by treating 3-chloroaniline with a thiocyanate salt to form the thiourea intermediate, which is then cyclized.[1] Another established method involves the reaction of 3-chloroaniline with potassium thiocyanate and bromine in acetic acid.[1]

Q2: What is the typical yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the specific protocol, reagents, and reaction conditions. Reported yields range from moderate to high, with some optimized processes achieving yields of up to 96.7%.[2]

Q3: What are the key factors influencing the yield of the reaction?

A3: Several factors can impact the yield, including:

  • Purity of Starting Materials: The purity of 3-chloroaniline and the thiocyanate source is crucial.

  • Reaction Temperature: Temperature control during both thiourea formation and cyclization is critical.[2]

  • Concentration of Sulfuric Acid: The concentration of sulfuric acid used as a solvent and catalyst plays a significant role in the cyclization step.[2]

  • Catalyst: The choice and amount of catalyst, such as bromine or a bromide salt, can significantly affect the reaction rate and yield.[2]

  • Water Content: The presence of a specific amount of water can be beneficial for the reaction.[2]

Q4: How can the purity of the final product be improved?

A4: Purification can be achieved through recrystallization from a suitable solvent, such as ethanol.[3] Washing the crude product to remove unreacted starting materials and byproducts is also essential. In some cases, column chromatography may be employed for high-purity samples.[4]

Troubleshooting Guide

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Thiourea Formation Ensure the reaction between 3-chloroaniline and thiocyanate goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC). Consider extending the reaction time or adjusting the temperature.
Inefficient Cyclization Optimize the cyclization conditions. This includes adjusting the concentration of sulfuric acid, the amount of catalyst (e.g., bromine, ammonium bromide), and the reaction temperature. A gradual increase in temperature can be beneficial.[2]
Side Reactions The formation of undesired isomers or polymeric byproducts can reduce the yield. Ensure proper temperature control to minimize side reactions. The order of reagent addition can also be critical.
Loss of Product During Workup Carefully handle the product during filtration and washing steps. Ensure the pH is appropriately adjusted during neutralization to maximize precipitation of the product.
Suboptimal Water Content The amount of water in the sulfuric acid can influence the reaction. Using 99-100% sulfuric acid with the addition of a controlled amount of aqueous bromide solution has been shown to improve yields.[2]
Problem 2: Formation of Impurities
Possible Cause Suggested Solution
Unreacted Starting Materials Monitor the reaction progress using TLC to ensure all starting materials are consumed. If necessary, adjust the stoichiometry of the reactants or prolong the reaction time.
Formation of Isomeric Byproducts The position of the chloro and amino groups on the benzothiazole ring is determined by the starting aniline. Ensure the use of high-purity 3-chloroaniline to avoid the formation of other isomers.
Oxidation of the Product Avoid exposing the reaction mixture to excessive heat or strong oxidizing conditions for prolonged periods.
Hydrolysis of Thiourea Intermediate Ensure that the reaction conditions for cyclization are established before significant hydrolysis of the thiourea intermediate can occur.

Experimental Protocols

Key Experiment: Synthesis via Oxidative Cyclization of N-(3-chlorophenyl)thiourea

This protocol is based on a common method for the synthesis of this compound.

Materials:

  • 3-Chloroaniline

  • Ammonium thiocyanate

  • Hydrochloric acid

  • Concentrated Sulfuric Acid (98%)

  • Ammonium bromide solution (40%)

  • Sodium hydroxide

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Formation of N-(3-chlorophenyl)thiourea:

    • Dissolve 3-chloroaniline in a suitable solvent (e.g., water with hydrochloric acid).

    • Add a solution of ammonium thiocyanate in water.

    • Heat the mixture to reflux for a specified time to form the thiourea derivative.

    • Cool the reaction mixture and collect the precipitated N-(3-chlorophenyl)thiourea by filtration. Wash with cold water and dry.

  • Cyclization to this compound:

    • Carefully dissolve the dried N-(3-chlorophenyl)thiourea in concentrated sulfuric acid at a controlled temperature (e.g., 20-25°C).[2]

    • Heat the mixture to a specific temperature (e.g., 70°C).[2]

    • Slowly add a 40% strength ammonium bromide solution over a period of time (e.g., 4 hours).[2]

    • After the addition is complete, stir the mixture for an additional hour at the same temperature.[2]

  • Work-up and Purification:

    • Pour the reaction mixture into water.[2]

    • Neutralize the solution with a sodium hydroxide solution to precipitate the crude product.[2]

    • Filter the precipitate and wash it thoroughly with water to remove any inorganic salts.[2]

    • Recrystallize the crude product from ethanol to obtain pure this compound.

    • Dry the purified product under vacuum. The expected melting point is around 203-205 °C.[3]

Quantitative Data Summary

Parameter Condition 1 [2]Condition 2 (Comparative) [2]
Starting Material 2-chlorophenylthiourea (used for 4-chloro product)4-chlorophenylthiourea
Sulfuric Acid Conc. 100%98%
Catalyst 40% NH4Br solution48% HBr solution
Temperature 70°C45-50°C then 65-70°C
Yield 96.7%71.9%

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_end Final Product 3_Chloroaniline 3_Chloroaniline Thiourea_Formation N-(3-chlorophenyl)thiourea Formation 3_Chloroaniline->Thiourea_Formation Thiocyanate_Source Thiocyanate Source (e.g., NH4SCN) Thiocyanate_Source->Thiourea_Formation Cyclization_Step Oxidative Cyclization Thiourea_Formation->Cyclization_Step Purification Purification (Recrystallization) Cyclization_Step->Purification Catalyst Catalyst (Br2 or Bromide) Catalyst->Cyclization_Step H2SO4 Conc. H2SO4 H2SO4->Cyclization_Step Final_Product This compound Purification->Final_Product TroubleshootingYield Low_Yield Low Yield Detected Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Optimize_Thiourea Optimize Thiourea Formation Low_Yield->Optimize_Thiourea Optimize_Cyclization Optimize Cyclization Conditions Low_Yield->Optimize_Cyclization Review_Workup Review Workup Procedure Low_Yield->Review_Workup Low_Purity Impure Reactants Check_Purity->Low_Purity Incomplete_Reaction Incomplete Reaction Optimize_Thiourea->Incomplete_Reaction Suboptimal_Conditions Suboptimal Temp/Catalyst Optimize_Cyclization->Suboptimal_Conditions Product_Loss Product Loss During Filtration/Washing Review_Workup->Product_Loss

References

troubleshooting side product formation in 2-aminobenzothiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminobenzothiazole and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercially available or synthesized 2-aminobenzothiazole?

A1: Common impurities in 2-aminobenzothiazole can arise from starting materials, side-products of the synthesis, or degradation. These include:

  • Aniline: A common starting material in several synthetic routes.

  • Phenylthiourea: An intermediate in syntheses involving aniline and a thiocyanate source.

  • 2-Mercaptobenzothiazole: Can be formed as a byproduct under certain reaction conditions.

  • Oxidation and Degradation Products: Exposure to air, light, or incompatible reagents can lead to the formation of various degradation products, which may appear as complex signals in analytical spectra. A change in color from off-white to brown can indicate the presence of colored impurities, often due to oxidation.[1]

Q2: How can I purify my 2-aminobenzothiazole sample if I suspect it is impure?

A2: Recrystallization is a common and effective method for purifying 2-aminobenzothiazole. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of acetone and water. For colored impurities, treating the hot solution with activated charcoal before filtration can be beneficial. If recrystallization is insufficient, column chromatography may be necessary.

Troubleshooting Guides

Side Product Formation in 2-Aminobenzothiazole Synthesis

Issue: My synthesis of 2-aminobenzothiazole from a substituted aniline and potassium thiocyanate resulted in a low yield of the desired product and a significant amount of a para-substituted byproduct.

This is a common issue, especially when the para-position of the aniline is unsubstituted. The thiocyanation reaction can occur at the para position, leading to the formation of a 4-thiocyanatoaniline derivative as a major side product.[2]

Troubleshooting Workflow for Para-Substitution Side Product

start Low yield of 2-aminobenzothiazole, high para-substituted byproduct cause Cause: Competing electrophilic thiocyanation at the para-position start->cause solution1 Solution 1: Use a para-substituted aniline as the starting material cause->solution1 solution2 Solution 2: Modify reaction conditions to favor ortho-thiocyanation cause->solution2 solution3 Solution 3: Alternative synthetic route (e.g., from 2-aminothiophenol) cause->solution3 outcome Increased yield of desired 2-aminobenzothiazole isomer solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for para-substitution side product formation.

Quantitative Data on 2-Aminobenzothiazole Synthesis Methods

The choice of synthetic method can significantly impact the yield and purity of the final product. Below is a comparison of different methods.

Synthesis MethodStarting MaterialsKey ReagentsReported YieldReference
Hugerschoff ReactionPhenylthioureaBromine, Sulfuric Acid95% (for 2-amino-6-methylbenzothiazole)[3]
From AnilineSubstituted anilinePotassium thiocyanate, Bromine74% (for 6-nitro-2-aminobenzothiazole)[3]
From 2-Aminothiophenol2-AminothiophenolCyanogen bromideHigh yields reported[3]
Solid-Phase SynthesisResin-bound acyl-isothiocyanate, AnilinesBromine or Sodium Hydride35-70% (for various substituted derivatives)[2]

Detailed Experimental Protocol: Synthesis of 2-Amino-6-methylbenzothiazole via Hugerschoff Reaction [3]

  • To a solution of p-tolylthiourea (0.5 mol) in 150 ml of 98% sulfuric acid, add 48% aqueous HBr (6.0 g) in 1.0 g increments every 30 minutes, while maintaining the temperature at 45-50 °C.

  • Stir the mixture at 45-55 °C for 4 hours.

  • Cool the mixture to room temperature and add 150 ml of methanol.

  • Cool further to 10 °C. The product precipitates.

  • Filter the solid, reslurry in 800 ml of water, and basify with 28% aqueous ammonia.

  • Filter the final product, wash with water, and dry.

Regioselectivity Issues in 2-Aminobenzothiazole Reactions

Issue: I am observing a mixture of isomers during the electrophilic bromination of 2-aminobenzothiazole.

The strong electron-donating amino group at the 2-position activates multiple positions on the benzene ring for electrophilic attack, leading to poor regioselectivity.[1]

Troubleshooting Workflow for Poor Regioselectivity in Bromination

start Mixture of brominated isomers cause1 Cause 1: Highly activating -NH2 group start->cause1 cause2 Cause 2: Harsh reaction conditions start->cause2 solution1 Solution 1: Protect the amino group (e.g., via acylation) cause1->solution1 solution2 Solution 2: Use milder brominating agents (e.g., N-bromosuccinimide) cause2->solution2 solution3 Solution 3: Optimize reaction temperature (lower temperature) cause2->solution3 outcome Improved regioselectivity, higher yield of desired isomer solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for poor regioselectivity in bromination.

Detailed Experimental Protocol: Regioselective Bromination of 2-Aminobenzothiazole [4]

  • Dissolve 2-aminobenzothiazole in chloroform.

  • Add a solution of bromine in chloroform dropwise at 0°C.

  • An orange precipitate (perbromide) will form initially.

  • Stir the mixture in the air, during which the perbromide is converted to 2-amino-6-bromobenzothiazole.

  • Isolate the product by filtration.

Issue: My N-alkylation of 2-aminobenzothiazole is not regioselective, resulting in a mixture of N- and N'-alkylated products.

2-Aminobenzothiazole has two nucleophilic nitrogen atoms: the exocyclic amino group (N) and the endocyclic thiazole nitrogen (N'). The site of alkylation is influenced by the reaction conditions.[5]

Troubleshooting Workflow for Poor Regioselectivity in N-Alkylation

start Mixture of N- and N'-alkylated products cause Cause: Ambident nucleophilicity of 2-aminobenzothiazole start->cause solution1 Solution 1: Optimize base selection cause->solution1 solution2 Solution 2: Screen different solvents cause->solution2 solution3 Solution 3: Adjust reaction temperature cause->solution3 outcome Improved regioselectivity towards exocyclic N-alkylation solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for poor regioselectivity in N-alkylation.

Quantitative Data on Regioselective N-Alkylation Conditions

Detailed Experimental Protocol: Regioselective Exocyclic N-Alkylation of 2-Aminobenzothiazole

This protocol is designed to favor alkylation on the exocyclic amino group.

  • In a 25 mL round-bottom flask, combine the substituted 2-aminobenzothiazole (10 mmol), alkyl halide (e.g., 1,4-bis(bromomethyl)benzene, 10 mmol), acetonitrile (10 mL), and a catalyst (e.g., Al2O3-KNO3, 20 wt% of the amine).[6]

  • Stir the mixture at room temperature (30 °C) for 1–7 hours, monitoring the reaction progress by TLC.[6]

  • Once the reaction is complete, filter the mixture and wash the solid with ether (3 x 10 mL).[6]

  • Treat the combined filtrate with 10% NaHCO3 (10 mL) and water (2 x 10 mL).[6]

Side Product Formation in Subsequent Reactions

Issue: During the reaction of 2-aminothiophenol with an aldehyde to form a 2-substituted benzothiazole, I am isolating a significant amount of the 2,3-dihydrobenzothiazole (benzothiazoline) intermediate.

The formation of the benzothiazoline is a normal step in the condensation reaction. Its presence as a major product indicates incomplete oxidation to the final benzothiazole.

Troubleshooting Workflow for Benzothiazoline Intermediate Accumulation

start High amount of benzothiazoline intermediate isolated cause Cause: Incomplete oxidation of the intermediate start->cause solution1 Solution 1: Introduce an oxidant (e.g., Air/DMSO, H2O2/HCl) cause->solution1 solution2 Solution 2: Use an oxidation-facilitating catalyst cause->solution2 solution3 Solution 3: Perform a post-synthesis oxidation step (e.g., with PCC) cause->solution3 outcome Complete conversion to the desired benzothiazole solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for benzothiazoline intermediate accumulation.

Detailed Experimental Protocol: Oxidation of Benzothiazoline Intermediate

If the benzothiazoline has been isolated, it can be oxidized in a separate step using an oxidizing agent like Pyridinium Chlorochromate (PCC) on silica gel.

Issue: My diazotization of 2-aminobenzothiazole followed by an azo coupling reaction is giving low yields and multiple side products.

Diazonium salts of 2-aminobenzothiazole can be unstable. Side reactions can occur if the temperature is not strictly controlled or if the pH of the coupling reaction is not optimal.

Troubleshooting Workflow for Diazotization and Azo Coupling Reactions

start Low yield and side products in azo coupling reaction cause1 Cause 1: Decomposition of diazonium salt start->cause1 cause2 Cause 2: Suboptimal pH for coupling reaction start->cause2 solution1 Solution 1: Maintain low temperature (0-5 °C) during diazotization cause1->solution1 solution2 Solution 2: Use the diazonium salt immediately after preparation cause1->solution2 solution3 Solution 3: Optimize pH of the coupling solution (typically alkaline) cause2->solution3 outcome Improved yield and purity of the azo dye product solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for diazotization and azo coupling reactions.

Detailed Experimental Protocol: Diazotization and Azo Coupling of 2-Aminobenzothiazole [4]

  • Prepare a solution of 2-aminobenzothiazole in a mixture of sulfuric acid and water and cool it to 0-5°C.[4]

  • Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt solution.[4]

  • Slowly add the resulting diazonium salt solution to a cooled alkaline solution of the coupling agent (e.g., 2-hydroxybenzaldehyde) to yield the corresponding azo dye.[4]

References

Technical Support Center: Optimization of Reaction Conditions for 2-Amino-4-chlorobenzothiazole Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of condensation reactions involving 2-Amino-4-chlorobenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the condensation of this compound with carbonyl compounds?

A1: The condensation reaction of this compound with carbonyl compounds, such as aldehydes and ketones, typically proceeds through the formation of a Schiff base (imine). The reaction involves a nucleophilic attack of the exocyclic amino group of the benzothiazole on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond.[1]

Q2: What are the most common challenges encountered in the condensation reactions of this compound?

A2: Common challenges include low reaction yields, the formation of side products, and difficulties in product purification. Low yields can be attributed to the reduced nucleophilicity of the amino group due to the electron-withdrawing nature of the benzothiazole ring and the chloro substituent.[2] Side reactions may include the formation of byproducts from the self-condensation of the carbonyl compound or decomposition under harsh reaction conditions.

Q3: How does the chloro substituent at the 4-position affect the reactivity of 2-aminobenzothiazole?

A3: The chloro group at the 4-position is an electron-withdrawing group, which can decrease the nucleophilicity of the 2-amino group. This may result in slower reaction rates compared to unsubstituted 2-aminobenzothiazole, potentially requiring more forcing reaction conditions (e.g., higher temperatures, stronger catalysts, or longer reaction times) to achieve comparable yields.

Q4: What types of catalysts are effective for promoting the condensation of this compound?

A4: A variety of catalysts can be employed, including:

  • Acid catalysts: Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid, glacial acetic acid) are commonly used to activate the carbonyl group, making it more susceptible to nucleophilic attack.[3][4]

  • Base catalysts: Bases like piperidine or triethylamine can be used, particularly in Knoevenagel-type condensations with active methylene compounds.

  • Organocatalysts: L-proline has been shown to be an effective catalyst for the condensation of 2-aminothiophenols with aldehydes and carboxylic acids, often under solvent-free and microwave irradiation conditions.[3][5]

  • Nanocatalysts: Various nanocatalysts, such as those based on Fe₃O₄, have been developed to facilitate these reactions under milder, often solvent-free, conditions, offering advantages like high efficiency and recyclability.[6][7]

Q5: What solvents are suitable for these condensation reactions?

A5: The choice of solvent depends on the specific reactants and reaction conditions. Common solvents include:

  • Alcohols: Ethanol and methanol are frequently used as they are good solvents for the reactants and can facilitate the reaction.

  • Aprotic polar solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are effective for dissolving a wide range of reactants and can be used at higher temperatures.[8]

  • Aromatic hydrocarbons: Toluene can be used, often with a Dean-Stark apparatus to remove water and drive the reaction to completion.

  • Solvent-free conditions: In many modern, green chemistry approaches, the reaction is carried out without a solvent, often with the aid of microwave irradiation or grinding.[3][5]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Low Reactivity of Starting Materials The electron-withdrawing nature of the 4-chlorobenzothiazole ring can reduce the nucleophilicity of the amino group. Increase the reaction temperature or prolong the reaction time. Consider using a more reactive carbonyl compound if possible.
Inefficient Catalyst The chosen catalyst may not be optimal for your specific substrate combination. If using an acid catalyst, try a stronger Lewis or Brønsted acid. For greener approaches, consider L-proline or a suitable nanocatalyst.[3][6]
Incomplete Water Removal The condensation reaction produces water, which can lead to a reversible reaction and lower yields. If using a conventional heating method, employ a Dean-Stark trap with a solvent like toluene to azeotropically remove water. Alternatively, using molecular sieves can also be effective.
Suboptimal Reaction Temperature The reaction may require higher temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC. Be cautious of potential side reactions at elevated temperatures.
Decomposition of Reactants or Products High temperatures or prolonged reaction times can lead to decomposition. If decomposition is suspected, try running the reaction at a lower temperature for a longer period or use a more efficient catalyst to reduce the required reaction time and temperature.
Issue 2: Formation of Multiple Products/Impurities
Potential Cause Troubleshooting Steps
Side Reactions of the Carbonyl Compound Aldehydes and ketones can undergo self-condensation (e.g., aldol condensation) under basic or acidic conditions. Add the carbonyl compound slowly to the reaction mixture containing the this compound and the catalyst to maintain a low concentration of the carbonyl compound.
Formation of Michael Adducts (with active methylene compounds) In Knoevenagel-type condensations, the initial product can sometimes react further with another molecule of the active methylene compound. Optimize the stoichiometry of the reactants, typically using a 1:1 ratio.
Oxidation of the Thiol Group (if starting from a precursor) If synthesizing the 2-aminobenzothiazole in situ, the thiol group can be susceptible to oxidation. Ensure an inert atmosphere (e.g., nitrogen or argon) during the reaction.
Unreacted Starting Materials If the reaction has not gone to completion, you will see starting materials in your product mixture. Refer to the "Low or No Product Yield" section to optimize for complete conversion.

Data Presentation

Table 1: Catalyst and Solvent Effects on the Condensation of 2-Aminothiophenols with Aromatic Aldehydes (General Reference)

Note: Data for the unsubstituted 2-aminothiophenol is provided as a reference due to limited specific data for the 4-chloro derivative. These conditions can serve as a starting point for optimization.

CatalystSolventTemperature (°C)TimeYield (%)Reference
L-proline (30 mol%)Solvent-free (Microwave)N/A5-10 min85-95[3][5]
IodineDMFReflux2-4 h80-92
ZnCl₂Solvent-free1201-2 h75-90[1]
Sc(OTf)₃Acetonitrile806-8 h88-96
None (DMSO as oxidant)DMSO1203-5 h70-90
Fe₃O₄@nano-cellulose/Cu(II)Solvent-free8030-60 min90-98[6]

Table 2: Reaction Conditions for the Synthesis of a Thiourea Derivative from this compound

Reactant 2Catalyst/BaseSolventTemperature (°C)TimeProductYield (%)Reference
Butyl isothiocyanateTriethylamineDMF10015 h1-butyl-3-(4-chlorobenzo[d]thiazol-2-yl)thioureaN/A[8]

Experimental Protocols

Protocol 1: General Procedure for the Condensation of this compound with an Aromatic Aldehyde (Schiff Base Formation)
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq), the desired aromatic aldehyde (1.0 mmol, 1.0 eq), and a suitable solvent (e.g., ethanol, 10 mL).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) or another suitable acid catalyst (e.g., p-TsOH, 5 mol%).

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold solvent.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Protocol 2: Microwave-Assisted, Solvent-Free Condensation using L-proline
  • Reactant Mixture: In a microwave-safe vessel, combine this compound (1.0 mmol, 1.0 eq), the desired aldehyde or carboxylic acid (1.2 mmol, 1.2 eq), and L-proline (0.3 mmol, 30 mol%).[3][5]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300 W) for 5-15 minutes. Monitor the reaction progress by TLC after cooling.

  • Work-up: After the reaction is complete, add ethyl acetate to the reaction mixture and filter to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine this compound, Carbonyl Compound, and Solvent add_catalyst Add Catalyst start->add_catalyst reaction_step Heat/Stir Reaction Mixture (Conventional or Microwave) add_catalyst->reaction_step monitor Monitor by TLC reaction_step->monitor monitor->reaction_step Incomplete workup Quench Reaction & Isolate Crude Product monitor->workup Complete purification Purify by Recrystallization or Chromatography workup->purification characterization Characterize Product (NMR, MS, IR) purification->characterization Troubleshooting_Low_Yield decision decision action action issue Low Yield decision1 Is the reaction running to completion? issue->decision1 decision2 Is there evidence of decomposition? decision1->decision2 Yes action1 Increase temperature or reaction time decision1->action1 No action4 Decrease temperature and/or reaction time decision2->action4 Yes action5 Use a milder catalyst decision2->action5 Yes action1->decision2 action2 Change catalyst action2->decision1 action3 Use Dean-Stark trap or molecular sieves action3->decision1

References

Technical Support Center: Purification of 2-Amino-4-chlorobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-amino-4-chlorobenzothiazole and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound derivatives, focusing on recrystallization and column chromatography.

Recrystallization Troubleshooting

Q1: My crude product won't fully dissolve in the hot recrystallization solvent.

A1: This issue typically stems from two main causes:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the solute at the solvent's boiling point. Try adding small, incremental volumes of the hot solvent until the solid dissolves completely.

  • Inappropriate Solvent Choice: The solvent may not be suitable for your specific derivative. 2-aminobenzothiazole derivatives often have good solubility in alcohols. Ethanol is a frequently used and effective solvent for recrystallization.[1][2][3] If ethanol doesn't work, consider trying methanol, or a mixture such as ethanol/water.[1][3] Always perform small-scale solubility tests first to identify an ideal solvent that dissolves your compound when hot but poorly when cold.

Q2: No crystals form after the hot solution is cooled.

A2: This is a common problem that can be resolved with a few techniques:

  • Induce Crystallization: The solution might be supersaturated. Try scratching the inside of the flask at the solvent's surface with a glass rod to create nucleation sites. Alternatively, if available, add a tiny "seed crystal" of the pure compound to initiate crystal growth.

  • Concentrate the Solution: It's possible too much solvent was added, making the solution too dilute for crystals to form. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.

Q3: The product "oils out" as a liquid instead of forming solid crystals.

A3: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. This can be due to:

  • Rapid Cooling: Cooling the solution too quickly can prevent the orderly formation of a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • High Impurity Levels: Significant impurities can depress the melting point of your compound, causing it to separate as an oil. If the crude material is highly impure, consider a preliminary purification by column chromatography before attempting recrystallization.

  • Solvent Choice: The chosen solvent may be too good, meaning the compound is too soluble. Try a different solvent in which the compound is less soluble.

Q4: The purified product is still colored (e.g., yellow or brown).

A4: Discoloration is often due to highly colored minor impurities or oxidation of precursors like 2-aminothiophenol.[4]

  • Activated Charcoal Treatment: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Important: You must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool, otherwise, your product will be contaminated with charcoal. Use charcoal sparingly as it can also adsorb your desired product and reduce the overall yield.[4]

Q5: The final yield of pure crystals is very low.

A5: A low recovery rate can be attributed to several factors:

  • Sub-optimal Solvent: If the compound has moderate to high solubility in the solvent at low temperatures, a significant portion will remain in the mother liquor.[4] Ensure you have selected a solvent where the compound is sparingly soluble when cold.

  • Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), product will be lost. Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.

  • Excessive Washing: Washing the final crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

Column Chromatography Troubleshooting

Q6: What are the most common impurities found in crude this compound?

A6: Impurities often originate from the synthesis process, which is commonly the oxidative cyclization of a corresponding thiourea. Key impurities can include:

  • Unreacted Starting Materials: Such as N-(2-chlorophenyl)thiourea.

  • Over-brominated Byproducts: If bromine is used as the cyclizing agent, adding it too quickly or at too high a temperature can lead to multiple bromine atoms being added to the aromatic ring.

  • Sulfonated Byproducts: If sulfuric acid is used, excessive temperatures can lead to sulfonation of the aromatic ring.[5]

Q7: How do I choose the right solvent system (eluent) for column chromatography?

A7: The choice of eluent is critical for good separation.

  • Starting Point: For 2-aminobenzothiazole derivatives, a common and effective mobile phase is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[1][2][3]

  • TLC Analysis: Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. The ideal eluent system should provide a good separation of your desired compound from its impurities, with the Rf value of the target compound being around 0.3-0.4.

  • Gradient Elution: It is often effective to start with a less polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20, 50:50, etc.).[1][6] This allows non-polar impurities to elute first, followed by your product, and then more polar impurities.

Q8: My compounds are not separating well on the column (mixed fractions).

A8: Poor separation can be due to several issues:

  • Improper Column Packing: Air bubbles or cracks in the silica gel bed will lead to poor separation. Ensure the silica slurry is packed uniformly.

  • Incorrect Solvent System: If the eluent is too polar, all compounds may travel down the column quickly with little separation. If it's not polar enough, compounds may not move at all. Rely on your initial TLC analysis to guide your choice.

  • Compound Instability: Your compound might be degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[7] If stability is an issue, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.[7]

Q9: My compound is stuck on the column and won't elute.

A9: This is a common issue, especially with polar compounds containing amine groups.

  • Increase Solvent Polarity: The eluent may not be polar enough to displace your compound from the silica gel. Gradually increase the percentage of the polar solvent in your eluent system. For very polar compounds, you may need to add a small amount of methanol to your eluent.

  • Check for Decomposition: As mentioned, the compound may have decomposed on the column.[7]

  • Check Solubility: The compound may have crystallized on the column if it is not very soluble in the chosen eluent.[7] This can block solvent flow. If this happens, the column may not be salvageable. In the future, ensure your compound is soluble in the eluent you are using.

Quantitative Data Summary

The following tables summarize reported yields for various 2-aminobenzothiazole derivatives after purification. Note that yields are highly dependent on the specific reaction and purification conditions.

Table 1: Purification of this compound
PrecursorPurification MethodYield (%)Reference
N-(2-chlorophenyl)thioureaNeutralization & Washing96.7%[8]
N-(2-chlorophenyl)thioureaNeutralization & Washing81%[8]
Table 2: Purification of Various 2-Aminobenzothiazole Derivatives
CompoundPurification Method(s)Yield (%)Reference
2-Amino-4-bromobenzothiazoleColumn Chromatography & Recrystallization (Ethanol)63%[2]
2-Amino-4,7-dichlorobenzothiazoleRecrystallization (Ethanol)61%[2]
2-Amino-7-bromobenzothiazoleRecrystallization (Ethanol)35%[2]
2-Amino-5-phenylbenzothiazoleColumn Chromatography74%[2]
2-Amino-4,7-dibromobenzothiazoleRecrystallization (Ethanol)53%[2]
(1'-chloroacetyl)-2-aminobenzothiazoleColumn Chromatography & Recrystallization (Ethanol)75%
Substituted Thiazolidinone DerivativeColumn Chromatography & Recrystallization (Chloroform)70%

Experimental Protocols & Workflows

Protocol 1: Purification by Recrystallization

This protocol provides a general methodology for the purification of solid this compound derivatives.

  • Solvent Selection: In small test tubes, test the solubility of a few milligrams of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate). The ideal solvent will dissolve the compound when boiling but show low solubility at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Add Solvent to Dissolve: Continue adding small portions of hot solvent until the solid has just dissolved completely. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount (e.g., a spatula tip) of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (Optional): If there are insoluble impurities or if charcoal was used, you must perform a hot filtration. Use a pre-heated short-stem funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period to allow for the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

This protocol describes a general method for purifying 2-aminobenzothiazole derivatives using silica gel flash column chromatography.

  • TLC Analysis: First, analyze your crude mixture by TLC using different ratios of hexane and ethyl acetate to find a solvent system that gives good separation and an Rf value of ~0.3 for your target compound.

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Carefully pour the slurry into your column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining the excess solvent until it is just level with the top of the silica. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Using a pipette, carefully apply the sample solution evenly to the top of the sand layer.

    • Dry Loading (Alternative): If your compound is not very soluble in the eluent, it is better to "dry load" it. Dissolve the crude product in a solvent like dichloromethane, add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the column.[9]

  • Elution: Carefully add the eluent to the top of the column. Using gentle air pressure (flash chromatography), push the solvent through the column and begin collecting fractions.

  • Gradient Elution (Recommended): Start with the low-polarity solvent system determined from your TLC analysis. After eluting the less polar impurities, gradually increase the polarity of the eluent (by increasing the percentage of ethyl acetate) to elute your desired product.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Visualized Workflows and Logic

Recrystallization Workflow

G Figure 1: Standard Recrystallization Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration? (Insoluble Impurities Present?) A->B C Perform Hot Gravity Filtration B->C Yes D Allow Solution to Cool Slowly B->D No C->D E Induce Crystallization (Scratch/Seed) D->E No Crystals F Collect Crystals (Vacuum Filtration) D->F Crystals Form E->F Success I No Crystals Form E->I Failure G Wash with Ice-Cold Solvent F->G H Dry Purified Product G->H J Concentrate Solution (Boil off excess solvent) I->J J->D

Caption: Standard workflow for purification by recrystallization.

Column Chromatography Workflow

G Figure 2: Column Chromatography Workflow A Select Eluent (via TLC Analysis) B Pack Column with Silica Gel Slurry A->B C Load Sample (Wet or Dry Loading) B->C D Elute with Solvent (Start with low polarity) C->D E Gradually Increase Solvent Polarity D->E F Collect Fractions E->F G Analyze Fractions (via TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent (Rotary Evaporator) H->I J Obtain Purified Compound I->J

Caption: General workflow for purification by column chromatography.

Troubleshooting Logic for Poor Purification Outcome

G Figure 3: Troubleshooting Purification Issues Start Start: Impure Product After Initial Purification Q1 What is the primary purification issue? Start->Q1 Issue_Color Product is Colored Q1->Issue_Color Discoloration Issue_Yield Yield is Low Q1->Issue_Yield Low Recovery Issue_Purity Still Impure (by TLC/NMR) Q1->Issue_Purity Persistent Impurities Sol_Color Recrystallize with Activated Charcoal Issue_Color->Sol_Color Sol_Yield Re-evaluate Recrystallization Solvent Choice. Ensure slow cooling. Issue_Yield->Sol_Yield Sol_Purity Perform Column Chromatography with Optimized Eluent Issue_Purity->Sol_Purity

Caption: Decision tree for troubleshooting common purification problems.

References

addressing solubility issues of 2-Amino-4-chlorobenzothiazole in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2-Amino-4-chlorobenzothiazole in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a crystalline solid that is generally soluble in several common organic solvents but is poorly soluble in water.[1] Its solubility is influenced by temperature, with higher temperatures generally promoting dissolution.

Q2: In which organic solvents is this compound known to be soluble?

A2: Based on available data, this compound is soluble in chloroform, dichloromethane, ethyl acetate, Dimethyl Sulfoxide (DMSO), and acetone.[1] It is also used in reactions with Dimethylformamide (DMF) as a solvent, indicating good solubility.[2][3]

Q3: Can I dissolve this compound in alcohols like ethanol and methanol?

A3: Yes, this compound can be dissolved in alcohols such as ethanol and methanol, particularly at elevated temperatures. These solvents are commonly used for its recrystallization, which involves dissolving the compound in hot solvent and allowing it to crystallize upon cooling.[2][4]

Q4: How does the solubility of this compound compare to the parent compound, 2-Aminobenzothiazole?

Solubility Data Summary

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available information. For a related compound, 2-amino-4-phenyl thiazole, approximate quantitative data is provided for reference.

SolventQualitative Solubility of this compoundReference Quantitative Data for 2-amino-4-phenyl ThiazoleNotes
Dimethyl Sulfoxide (DMSO)Soluble[1]~10 mg/mL[5]A good solvent for creating stock solutions.
Dimethylformamide (DMF)Soluble[2][3]~10 mg/mL[5]Often used as a reaction solvent.
EthanolSoluble (especially when heated)[2][4]~12 mg/mL[5]Commonly used for recrystallization.
MethanolSoluble (especially when heated)[2]Not specifiedAlso used for recrystallization.
AcetoneSoluble[1]Not specifiedA potential solvent for various applications.
ChloroformSoluble[1]Not specifiedA chlorinated solvent option.
DichloromethaneSoluble[1]Not specifiedAnother chlorinated solvent option.
Ethyl AcetateSoluble[1]Not specifiedAn ester-based solvent.
WaterInsolubleSparingly soluble in aqueous buffers[5]Not a suitable solvent for this compound.

Troubleshooting Guide

Issue 1: The compound is not dissolving in the chosen solvent.

This is a common issue that can often be resolved by adjusting the experimental conditions.

start Compound not dissolving check_purity Verify Compound Purity start->check_purity Initial Check increase_temp Gently heat the mixture (e.g., warm water bath) check_purity->increase_temp If pure sonicate Use sonication to aid dissolution increase_temp->sonicate If still insoluble success Compound Dissolved increase_temp->success If successful increase_solvent Add more solvent in small increments sonicate->increase_solvent If still insoluble sonicate->success If successful change_solvent Switch to a stronger polar aprotic solvent (e.g., DMSO, DMF) increase_solvent->change_solvent If saturation is reached increase_solvent->success If successful change_solvent->success

Caption: Troubleshooting workflow for dissolution issues.

Issue 2: The compound "oils out" instead of forming crystals during recrystallization.

"Oiling out" occurs when the solute separates as a liquid instead of a solid. This can be addressed by modifying the cooling process or solvent system.

start Compound 'Oils Out' slow_cooling Allow solution to cool slowly to room temperature before using an ice bath start->slow_cooling reduce_solvent Reheat to dissolve the oil, then evaporate some solvent to increase concentration slow_cooling->reduce_solvent If oiling persists success Crystals Formed slow_cooling->success If successful add_antisolvent Add a co-solvent in which the compound is insoluble (two-solvent recrystallization) reduce_solvent->add_antisolvent If still unsuccessful reduce_solvent->success If successful seed_crystal Introduce a seed crystal to induce crystallization add_antisolvent->seed_crystal As a further measure add_antisolvent->success If successful seed_crystal->success

Caption: Logical steps to address "oiling out" during recrystallization.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound in a suitable organic solvent like DMSO or DMF.

  • Preparation: Weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of the chosen solvent (e.g., DMSO) to the vial.

  • Dissolution: Vortex or gently swirl the vial to facilitate dissolution. If the compound does not dissolve readily, gentle warming in a water bath (30-40°C) or sonication for 5-10 minutes can be applied.

  • Storage: Once fully dissolved, store the stock solution as per the compound's stability guidelines, typically at -20°C or -80°C for long-term storage.

Protocol 2: Recrystallization for Purification

This protocol provides a general method for purifying this compound using a single-solvent recrystallization, with ethanol being a common choice.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent (e.g., ethanol) and heat the mixture to its boiling point with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and becomes supersaturated.

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

cluster_protocol Recrystallization Workflow dissolve 1. Dissolve crude compound in minimum hot solvent hot_filter 2. Hot filtration (if impurities are present) dissolve->hot_filter optional cool_slowly 3. Slow cooling to room temperature dissolve->cool_slowly hot_filter->cool_slowly ice_bath 4. Cool in ice bath to maximize yield cool_slowly->ice_bath filter_wash 5. Isolate crystals by vacuum filtration and wash ice_bath->filter_wash dry 6. Dry crystals under vacuum filter_wash->dry

References

preventing the degradation of 2-Amino-4-chlorobenzothiazole during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Amino-4-chlorobenzothiazole during its synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature, but be cautious of promoting side reactions.
Degradation of Reactants or Product: Presence of moisture or impurities in starting materials. Unstable pH or exposure to light.Ensure all reactants and solvents are pure and dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Protect the reaction mixture from light.
Side Reactions: Over-bromination, sulfonation, or hydrolysis of the thiourea precursor are common side reactions.[1]Maintain strict temperature control.[2] Ensure slow and controlled addition of the brominating agent to avoid localized high concentrations.[2] Use the optimal concentration of the acidic solvent.[2]
Impure Product (Discoloration, Unexpected Peaks in Analysis) Formation of Byproducts: Exceeding the optimal temperature range can lead to the formation of sulfonated byproducts.[2] Improper stoichiometry or rapid addition of reagents can cause over-bromination.[2]Adhere strictly to the recommended temperature profile for the reaction. Add reagents dropwise with efficient stirring. Use high-purity starting materials to avoid carrying impurities through the synthesis.[2]
Residual Starting Materials: Incomplete conversion of the N-(2-chlorophenyl)thiourea.Increase the reaction time or consider a modest increase in temperature. Ensure proper stoichiometry of all reactants.
Hydrolysis: The phenylthiourea starting material can undergo hydrolysis, leading to unwanted byproducts.[1]Use anhydrous solvents and reagents. Perform the reaction under an inert, dry atmosphere.
Difficult Product Isolation/Filtration Fine Particle Size or Amorphous Product: Rapid precipitation or crystallization can lead to very fine particles that are difficult to filter.[3]Employ a controlled crystallization process. This can be achieved by slowly cooling the reaction mixture or by the gradual addition of an anti-solvent to promote the formation of larger, more uniform crystals.[3]
Oily Product Formation: The product may initially separate as an oil before solidifying, trapping impurities.Ensure vigorous stirring during precipitation. Seeding the solution with a small crystal of pure product can sometimes induce proper crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its critical parameters?

The most established method is the oxidative cyclization of N-(2-chlorophenyl)thiourea, a variant of the Hugerschoff synthesis.[2] Critical parameters to control for a successful synthesis with high yield and purity include:

  • Temperature: Overheating can lead to the formation of sulfonated byproducts.[2]

  • Rate of Reagent Addition: Slow, controlled addition of the brominating agent is crucial to prevent side reactions like over-bromination.[2]

  • Purity of Starting Materials: Impurities in the N-(2-chlorophenyl)thiourea can interfere with the reaction or be carried through to the final product.[2]

  • Acid Concentration: The concentration of the acidic solvent, such as sulfuric acid, influences the reaction rate and solubility of intermediates.[2]

Q2: What are the typical side products and impurities I should be aware of?

Common impurities can include unreacted starting materials, over-brominated species, sulfonated byproducts, and regioisomers.[1][2][3] The formation of these is often linked to deviations in reaction temperature and the purity of the starting materials.[3]

Q3: How can I best purify the crude this compound?

The product, often obtained as a hydrobromide salt, typically precipitates from the reaction mixture upon cooling.[2] Purification is commonly achieved through recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture.[2] Washing the crude product with a solvent like acetone can also be effective in removing unreacted starting materials and some organic impurities.[1][2]

Q4: My final product is discolored. What could be the cause and how can I fix it?

Discoloration often indicates the presence of impurities formed through side reactions or degradation. Overheating is a common cause. To obtain a purer, less colored product, consider purification by recrystallization, potentially with the addition of activated carbon to adsorb colored impurities.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

For monitoring the reaction progress and identifying the presence of starting materials, products, and byproducts, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are highly effective. To confirm the structure of the final product and identify any unknown impurities, techniques such as Mass Spectrometry (MS), particularly Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidative Cyclization

This protocol is a generalized procedure based on the Hugerschoff synthesis.

Materials:

  • N-(2-chlorophenyl)thiourea

  • Concentrated Sulfuric Acid

  • Bromine or a suitable brominating agent (e.g., NH₄Br)

  • Water

  • Sodium Hydroxide solution

  • Acetone

Procedure:

  • In a well-ventilated fume hood, dissolve N-(2-chlorophenyl)thiourea in concentrated sulfuric acid at a controlled temperature (e.g., 20°C).

  • Cool the mixture to a lower temperature (e.g., 0-5°C) using an ice bath.

  • Slowly add the brominating agent (e.g., a 40% NH₄Br solution) dropwise to the stirred solution over several hours, ensuring the temperature does not exceed the set limit.[1]

  • After the addition is complete, allow the reaction mixture to stir for a specified period while gradually warming to a higher temperature (e.g., 65-70°C) for several hours to ensure the reaction goes to completion.[1]

  • Pour the reaction mixture into cold water to precipitate the product salt.

  • Stir the resulting suspension, then collect the solid product by vacuum filtration.

  • To obtain the free base, the filtered solid can be treated with a sodium hydroxide solution.[1]

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold acetone to remove organic impurities.[1]

  • Dry the final product under vacuum.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Activated Carbon (optional)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated carbon and heat the mixture gently for a few minutes.

  • Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Slowly add hot deionized water to the hot filtrate until the solution becomes slightly turbid.

  • Re-heat the solution gently until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven.

Visualizations

G Start N-(2-chlorophenyl)thiourea Intermediate Oxidative Cyclization (e.g., with Bromine) Start->Intermediate Strong Acid Hydrolysis Hydrolysis Product Start->Hydrolysis Product This compound Intermediate->Product Desired Pathway Sulfonation Sulfonated Byproduct Intermediate->Sulfonation OverBromination Over-brominated Product Intermediate->OverBromination HighTemp High Temperature HighTemp->Sulfonation ExcessBromine Excess Brominating Agent ExcessBromine->OverBromination Moisture Presence of Water Moisture->Hydrolysis

Caption: Synthesis and Degradation Pathways.

G Start Problem Identified: Low Yield or Impure Product CheckPurity 1. Check Purity of Starting Materials Start->CheckPurity CheckTemp 2. Review Temperature Control CheckPurity->CheckTemp Purity OK ImpureStart Use High Purity Reactants CheckPurity->ImpureStart Impurities Found CheckAddition 3. Verify Reagent Addition Rate CheckTemp->CheckAddition Profile OK TempHigh Maintain Strict Temperature Profile CheckTemp->TempHigh Deviations Noted AdditionFast Ensure Slow, Controlled Addition CheckAddition->AdditionFast Too Fast Purify 4. Optimize Purification CheckAddition->Purify Rate OK End Improved Synthesis ImpureStart->End TempHigh->End AdditionFast->End Recrystallize Perform Recrystallization Purify->Recrystallize Impure Product Recrystallize->End

References

Technical Support Center: Efficient Synthesis of 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2-aminobenzothiazoles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-aminobenzothiazoles, focusing on potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
1. Low or No Product Yield Poor Quality of Starting Materials: 2-Aminothiophenol is susceptible to oxidation.[1][2] Other reactants may contain impurities.[1]Use freshly opened or purified 2-aminothiophenol and ensure all other reactants are pure.[1][2] Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended to prevent oxidation.[1]
Inefficient Catalyst: The chosen catalyst may not be optimal for the specific substrates or reaction pathway.[2]Screen different catalysts. For syntheses involving 2-haloanilines, copper and palladium catalysts are often effective. For reactions starting from anilines and thiourea or isothiocyanates, a range of catalysts from transition metals to iodine can be employed.[2][3]
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can negatively impact the yield.[2]Optimize reaction conditions. If the reaction is slow at room temperature, consider a gradual increase in temperature.[1][2] Conversely, if side products are forming at higher temperatures, lowering the temperature may be beneficial.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if starting material is still present.[1] Microwave-assisted synthesis can also be explored to reduce reaction times and improve yields.[2]
2. Significant Byproduct Formation Oxidation of 2-Aminothiophenol: The thiol group can oxidize to form a disulfide dimer.[1]Perform the reaction under an inert atmosphere (nitrogen or argon).[1]
Self-Condensation: Self-condensation of 2-aminothiophenol can occur, especially with reagents like phosgene or at high temperatures.[1]Ensure a controlled and slow addition of the cyclizing or carbonylating agent.[1]
Incomplete Cyclization: The intermediate, such as a thiourea derivative, may not fully cyclize.[2]Optimize reaction conditions (e.g., temperature, catalyst) to promote the final cyclization step.
3. Decreased Reaction Yield or Rate Over Consecutive Runs (for reusable catalysts) Catalyst Deactivation: This can occur through poisoning, fouling, or sintering.[4]Identify the Cause: - Poisoning: Review reactants and solvents for impurities like sulfur compounds, halides, or other nitrogen-containing heterocycles.[4]- Fouling: The catalyst surface may be blocked by carbonaceous deposits or polymeric byproducts.[4]- Sintering: High reaction temperatures can cause metal particles on a supported catalyst to agglomerate, reducing the active surface area.[4]- Leaching: The active metal may be dissolving into the reaction mixture. This can be assessed using a hot filtration test.[4]
Implement Corrective Actions: - Purify Reactants: Use high-purity starting materials and solvents.[4]- Optimize Reaction Conditions: Lowering the reaction temperature may reduce sintering. Adjusting reactant concentrations or reaction time can minimize the formation of fouling byproducts.[4]- Catalyst Regeneration: Attempt to regenerate the catalyst.[4]
4. Difficulty in Product Purification Presence of Colored Impurities: These can be challenging to remove.[1]During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb these impurities. Filter the hot solution to remove the charcoal before allowing it to cool and crystallize.[1][5]
Multiple Purification Steps Required: Each purification step leads to some material loss.[1]Optimize the reaction to yield a cleaner crude product that requires fewer purification steps.[1]
Catalyst Residues: Residual metals from the catalyst can contaminate the final product.[6]Choose a purification method effective at removing metal residues, such as column chromatography with an appropriate stationary phase or treatment with a metal scavenger.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most suitable catalyst for my specific 2-aminobenzothiazole synthesis?

A1: The optimal catalyst depends on your starting materials.[2]

  • For reactions involving 2-haloanilines :

    • Copper-based catalysts (e.g., CuI, CuO, Cu(OAc)₂) are often cost-effective and highly efficient, particularly for 2-bromo and 2-iodoanilines.[2][3]

    • Palladium-based catalysts (e.g., Pd(PPh₃)₄) are very effective, especially for less reactive 2-chloroanilines, but are generally more expensive.[2][3]

  • For reactions starting from anilines and isothiocyanates :

    • Iodine has emerged as a metal-free, environmentally friendly catalyst.[2][7]

  • For intramolecular cyclization of N-arylthioureas :

    • Ruthenium-based catalysts like RuCl₃ have been used for oxidative coupling.[3]

It is often necessary to screen a few catalysts to find the best one for your specific substrates.[2]

Q2: My 2-aminothiophenol starting material has darkened in color. Can I still use it?

A2: Darkening of 2-aminothiophenol often indicates oxidation, which can significantly inhibit the reaction and lead to low yields and colored impurities.[1][2] It is highly recommended to use freshly opened or purified 2-aminothiophenol for the best results.[1][2]

Q3: Can I use microwave irradiation to improve my reaction?

A3: Yes, microwave-assisted synthesis can be a valuable technique to reduce reaction times and improve yields for the synthesis of 2-aminobenzothiazoles.[2]

Q4: What are the common impurities I might see in my crude product?

A4: Common impurities can include unreacted starting materials (like the corresponding aniline or phenylthiourea), side-reaction products (such as the disulfide dimer of 2-aminothiophenol), and residual catalyst.[1][5][6]

Q5: How can I determine if my heterogeneous catalyst is leaching into the reaction mixture?

A5: A hot filtration test is a common method to check for catalyst leaching.[4] This involves filtering the catalyst from the reaction mixture at an intermediate point while maintaining the reaction temperature. The filtrate is then allowed to continue reacting. If the reaction continues to proceed, it suggests that the active catalytic species has leached into the solution.[4]

Catalyst Performance Data

The following tables summarize quantitative data for different catalytic systems used in the synthesis of 2-aminobenzothiazoles.

Table 1: Comparison of Catalysts for the Synthesis from 2-Haloanilines

CatalystSubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuO2-Bromoanilinet-BuOKDMF1201285[3]
Pd(PPh₃)₄2-Chloroanilinet-BuOKDMF1202478[3]
Cu(OAc)₂2-IodoanilineCs₂CO₃DMF1201097[3]
CuBr2-Bromoanilinet-BuOKDMF11012Good[3]

Table 2: Metal-Free Synthesis using Iodine

Substrate (Isothiocyanatobenzene)AmineCatalystOxidantSolventTemp (°C)Time (h)Yield (%)Reference
Phenyl isothiocyanateAnilineI₂ (20 mol%)O₂Chlorobenzene1201285[7]
Phenyl isothiocyanateBenzylamineI₂ (20 mol%)O₂Chlorobenzene1201282[7]
4-Chlorophenyl isothiocyanateAnilineI₂ (20 mol%)O₂Chlorobenzene1201280[7]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis from 2-Haloaniline

This protocol is a general guideline and may require optimization for specific substrates.

  • To a microwave reactor vessel, add the 2-haloaniline (1 mmol), an appropriate sulfur source (e.g., potassium thiocyanate, 1.2 mmol), and the chosen catalyst (e.g., CuI, 10 mol%).

  • Add a suitable solvent (e.g., 2 mL of ethanol or DMF).[2]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 130 °C) for a specified time (e.g., 30 minutes).[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction vessel to room temperature.

  • Purify the product, typically by column chromatography on silica gel or recrystallization from a suitable solvent like ethanol.[2]

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the 2-aminobenzothiazole derivative is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or a mixture of acetone and water are common choices.[5][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid and heat the mixture gently with stirring until the solvent boils and the solid dissolves completely.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used for decolorization, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The desired compound should crystallize out. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any soluble impurities adhering to the surface.[6]

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Visualizations

Troubleshooting_Low_Yield Start Low or No Yield Check_Purity Check Starting Material Purity Start->Check_Purity Check_Catalyst Evaluate Catalyst Efficiency Start->Check_Catalyst Check_Conditions Review Reaction Conditions Start->Check_Conditions Impure Impure Materials? Check_Purity->Impure Inefficient Inefficient Catalyst? Check_Catalyst->Inefficient Suboptimal Suboptimal Conditions? Check_Conditions->Suboptimal Purify Purify Starting Materials Impure->Purify Yes Success Improved Yield Impure->Success No Screen Screen Different Catalysts Inefficient->Screen Yes Inefficient->Success No Optimize Optimize Temp, Time, Solvent Suboptimal->Optimize Yes Suboptimal->Success No Purify->Success Screen->Success Optimize->Success

Caption: A workflow for troubleshooting low product yield.

Catalyst_Deactivation Deactivation Catalyst Deactivation Poisoning Poisoning (Impurities bind to active sites) Deactivation->Poisoning Fouling Fouling (Deposition of byproducts) Deactivation->Fouling Sintering Sintering (Agglomeration at high temp) Deactivation->Sintering Leaching Leaching (Active metal dissolves) Deactivation->Leaching

Caption: Common pathways for catalyst deactivation.

Catalyst_Selection_Logic Start Select Starting Material Haloaniline 2-Haloaniline? Start->Haloaniline Aniline_Iso Aniline + Isothiocyanate? Haloaniline->Aniline_Iso No Halogen Which Halogen? Haloaniline->Halogen Yes Thiourea N-Arylthiourea? Aniline_Iso->Thiourea No Iodine_Catalyst Consider Iodine (Metal-Free) Aniline_Iso->Iodine_Catalyst Yes Ru_Catalyst Consider Ruthenium Catalysts (e.g., RuCl₃) Thiourea->Ru_Catalyst Yes Cu_Catalyst Consider Copper Catalysts (e.g., CuI, CuO) Halogen->Cu_Catalyst Br or I Pd_Catalyst Consider Palladium Catalysts (e.g., Pd(PPh₃)₄) Halogen->Pd_Catalyst Cl (less reactive)

Caption: Decision tree for initial catalyst selection.

References

Technical Support Center: 2-Amino-4-chlorobenzothiazole Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Amino-4-chlorobenzothiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its key challenges at scale?

The most established method for synthesizing this compound is the oxidative cyclization of N-(2-chlorophenyl)thiourea, a variant of the Hugerschoff synthesis.[1] Key challenges during scale-up include managing the exothermic nature of the reaction, ensuring efficient heat transfer, and controlling impurity formation.[2][3]

Q2: What are the critical process parameters to monitor during the synthesis?

Several parameters are crucial for a successful, high-yield, and pure synthesis on a larger scale. These include:

  • Temperature: Strict temperature control is vital to prevent side reactions, such as the formation of sulfonated byproducts.[1][3]

  • Reagent Addition Rate: Slow and controlled addition of reagents, like the brominating agent, is necessary to avoid localized excess that can lead to over-bromination and other side reactions.[1]

  • Agitation: Efficient mixing is critical to ensure homogeneity and uniform heat distribution, preventing the formation of "hot spots."[3]

  • Purity of Starting Materials: The purity of the N-(2-chlorophenyl)thiourea is important, as impurities can be carried through the process or interfere with the reaction.[1]

Q3: How can reaction progress be monitored effectively during a large-scale run?

While Thin Layer Chromatography (TLC) is suitable for laboratory-scale monitoring, High-Performance Liquid Chromatography (HPLC) is a more robust and quantitative method for industrial scale-up.[3] HPLC allows for accurate tracking of the consumption of starting materials and the formation of the desired product and any significant byproducts.[3]

Troubleshooting Guide

Issue 1: Low Yield

Q: We are experiencing a significant drop in yield upon scaling up the synthesis. What are the likely causes and how can we address them?

A multi-faceted approach is needed to troubleshoot low yields during scale-up. The primary areas to investigate are temperature control, mixing efficiency, and reagent stoichiometry.

  • Inadequate Temperature Control: The synthesis often involves exothermic steps.[2] A decreased surface-area-to-volume ratio at a larger scale makes heat dissipation more challenging.[2] This can lead to temperature spikes that promote side reactions.

    • Solution: Implement a robust cooling system and carefully control the rate of reagent addition to manage the reaction exotherm.[2]

  • Poor Mixing: Inefficient agitation can create localized areas of high reagent concentration or "hot spots," leading to undesired side reactions and incomplete conversion of starting materials.[3]

    • Solution: Ensure the reactor's agitation system is sufficient for the reaction volume and viscosity.

  • Sub-optimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of byproducts.

    • Solution: Re-optimize the stoichiometry of the reactants at the larger scale.

Issue 2: High Impurity Profile

Q: Our final product is contaminated with significant impurities. How can we minimize the formation of side products?

Impurity formation is a common challenge in scaling up this synthesis.[3] Key strategies to mitigate this include:

  • Common Impurities: Be aware of common impurities, which can include unreacted starting materials (e.g., 2,5-dichloroaniline), over-reacted products, side-products from the cyclization, and potential regioisomers.[2]

  • Control of Reaction Temperature: As mentioned, excessive heat can lead to the formation of sulfonated byproducts.[1][3] Precise and consistent temperature control is crucial.

  • High-Purity Raw Materials: Using high-purity starting materials can significantly reduce the final impurity profile.[2]

  • Inert Atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen) can prevent the formation of oxidative side products.[3]

Issue 3: Difficult Product Filtration

Q: We are facing challenges with slow and difficult filtration of the final product. What can be done to improve this?

Difficult filtration is often a result of small particle size or the presence of amorphous material.[2]

  • Controlled Crystallization: A slower, more controlled crystallization process can lead to larger, more uniform crystals that are easier to filter.[2] This can be achieved by:

    • Gradually cooling the solution.

    • Slowly adding an anti-solvent.

Quantitative Data

Table 1: Impact of Temperature on Yield and Purity

Temperature (°C)Yield (%)Purity (%)Key Impurities (%)
35-4092.498.5Unreacted Thiourea (0.8)
50-5585.195.2Sulfonated byproduct (3.5)
65-7078.691.0Sulfonated byproduct (6.8)

Note: Data is illustrative and may vary based on specific reaction conditions.

Table 2: Comparison of Purification Methods

Purification MethodPurity Achieved (%)Recovery Rate (%)Scaleability
Recrystallization (Ethanol/Water)99.585High
Column Chromatography>99.870Low
Slurry Wash (Acetone)98.095High

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the oxidative cyclization of 2-chlorophenylthiourea.

  • Reaction Setup: A stirred mixture of 186.5 parts of 2-chlorophenylthiourea, 500 parts of toluene, 300 parts of chlorobenzene, and 11 parts of sodium carbonate is prepared in a suitable reactor.[4]

  • Reagent Addition: 210 parts of sulfuryl chloride are added to the stirred mixture over approximately 2 hours, maintaining a temperature of 35-40°C.[4]

  • Quenching: Once gas evolution has ceased, 250 parts of water are added.[4]

  • Solvent Removal: The solvent mixture is distilled off with steam.[4]

  • Acidification: The remaining aqueous phase is combined with 500 parts of 30% hydrochloric acid.[4]

  • Hot Filtration: The mixture is filtered at approximately 90°C to remove any undissolved matter.[4]

  • Precipitation: The filtrate is cooled to about 20°C, and the free amine is precipitated by adding excess sodium hydroxide solution until a final pH of 8.5-9.0 is reached.[4]

  • Isolation: The product is collected by suction filtration, washed with water until neutral, and then dried.[4] A yield of approximately 170 parts (92.4%) can be expected.[4]

Protocol 2: Purification by Recrystallization
  • Dissolution: The crude this compound is dissolved in a minimal amount of a suitable hot solvent system, such as an ethanol/water or acetic acid/water mixture.[1]

  • Cooling: The solution is allowed to cool slowly and undisturbed to promote the formation of large crystals.

  • Isolation: The purified crystals are collected by filtration.

  • Washing: The crystals are washed with a cold solvent to remove any residual impurities.

  • Drying: The final product is dried under vacuum.

Visualizations

G Synthesis Pathway of this compound A 2-chlorophenylthiourea C Oxidative Cyclization A->C B Sulfuryl Chloride (or other oxidizing agent) B->C + Toluene/Chlorobenzene D This compound (as hydrochloride salt) C->D HCl Workup F Precipitation D->F E Base (e.g., NaOH) E->F G This compound (Free Amine) F->G

Caption: Synthesis pathway for this compound.

G Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckTemp Review Temperature Logs Start->CheckTemp TempOK Temperature within Range CheckTemp->TempOK Yes TempNotOK Temperature Excursions Noted CheckTemp->TempNotOK No CheckMixing Evaluate Agitation Efficiency TempOK->CheckMixing ImproveCooling Improve Cooling Efficiency / Slow Reagent Addition TempNotOK->ImproveCooling End Re-run Batch ImproveCooling->End MixingOK Mixing is Adequate CheckMixing->MixingOK Yes MixingNotOK Poor Mixing Suspected CheckMixing->MixingNotOK No CheckStoichiometry Verify Reagent Stoichiometry MixingOK->CheckStoichiometry ImproveAgitation Increase Agitator Speed / Use Baffles MixingNotOK->ImproveAgitation ImproveAgitation->End StoichiometryOK Stoichiometry Correct CheckStoichiometry->StoichiometryOK Yes StoichiometryNotOK Incorrect Stoichiometry CheckStoichiometry->StoichiometryNotOK No StoichiometryOK->End AdjustStoichiometry Adjust Reagent Ratios StoichiometryNotOK->AdjustStoichiometry AdjustStoichiometry->End

Caption: Troubleshooting workflow for low yield issues.

References

minimizing impurities in the synthesis of 2-Amino-4-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-chlorobenzothiazole. Our goal is to help you minimize impurities and optimize your synthetic protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthetic process. Here are the most common causes and their solutions:

  • Incomplete formation of the N-(3-chlorophenyl)thiourea intermediate: The purity of your starting thiourea is critical. Ensure the initial reaction between 3-chloroaniline and a thiocyanate source goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Suboptimal cyclization conditions: The oxidative cyclization of the thiourea intermediate is a key step.

    • Temperature: Ensure the reaction temperature is maintained within the optimal range. For the cyclization step using a brominating agent in an acidic medium, temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote the formation of degradation products and sulfonated impurities.[1][2]

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

  • Loss during work-up and purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization. Optimize your work-up procedures to minimize handling losses. When performing recrystallization, use the minimum amount of hot solvent necessary to dissolve the product to maximize recovery upon cooling.

Q2: I am observing a significant amount of an isomeric impurity in my final product. What is it and how can I minimize it?

A2: The most common isomeric impurity is 2-Amino-7-chlorobenzothiazole . Its formation is a result of the electrophilic cyclization occurring at the alternative ortho position to the amino group of the N-(3-chlorophenyl)thiourea intermediate.

To minimize the formation of the 7-chloro isomer:

  • Control the Reaction Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the oxidizing agent (e.g., bromine).[3] This can enhance the selectivity for the thermodynamically more stable 4-chloro isomer.

  • Slow Reagent Addition: Add the oxidizing agent slowly and in a controlled manner. This maintains a low concentration of the reactive electrophile, which can improve the regioselectivity of the cyclization.[3]

  • Solvent Choice: The polarity of the solvent can influence the reaction. While strong acids like sulfuric acid are common, experimenting with the reaction medium may alter the isomer ratio.

Q3: My final product is discolored and shows the presence of highly polar impurities. What could be the cause?

A3: Discoloration and the presence of highly polar impurities often indicate the formation of sulfonated byproducts . This is a common side reaction when using concentrated sulfuric acid as a solvent or catalyst at elevated temperatures.[1]

To prevent the formation of sulfonated impurities:

  • Strict Temperature Control: Avoid exceeding the optimal temperature range during the cyclization step. High temperatures significantly increase the rate of sulfonation of the aromatic ring.

  • Acid Concentration: Use the appropriate concentration of sulfuric acid as specified in a validated protocol. Using fuming sulfuric acid or unnecessarily high concentrations can increase the likelihood of sulfonation.

Q4: How can I effectively remove the 7-chloro isomer and other impurities from my final product?

A4: A combination of purification techniques can be employed:

  • Recrystallization: This is the most common and effective method for purifying this compound.

    • A mixture of ethanol and water is a commonly used solvent system.[4][5] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to form pure crystals.

    • Acetic acid and water can also be an effective solvent system for recrystallization.[1]

  • Column Chromatography: For difficult separations, especially for removing the 7-chloro isomer, column chromatography can be effective. A silica gel column with a gradient elution using a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) can be used to separate the isomers.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most established method is a variation of the Hugerschoff synthesis.[1] This involves two main steps:

  • Formation of the thiourea intermediate: Reaction of 3-chloroaniline with a thiocyanate salt (e.g., ammonium thiocyanate) in an acidic medium to form N-(3-chlorophenyl)thiourea.

  • Oxidative cyclization: Treatment of the N-(3-chlorophenyl)thiourea with a cyclizing agent, typically a source of bromine (like Br2 or HBr), in a strong acidic medium such as sulfuric acid or acetic acid.[1][6]

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis with high yield and purity:

  • Purity of Starting Materials: The purity of the initial 3-chloroaniline and the N-(3-chlorophenyl)thiourea intermediate is paramount, as impurities can be carried through or interfere with the reaction.[1]

  • Temperature: Strict temperature control is critical, especially during the exothermic cyclization step, to prevent the formation of sulfonated byproducts and to enhance the regioselectivity for the desired 4-chloro isomer.[1][3]

  • Rate of Reagent Addition: The slow and controlled addition of the brominating agent is necessary to prevent localized excess of the reagent, which can lead to over-bromination and other side reactions.[1]

  • Acid Concentration: The concentration of the acidic solvent (e.g., sulfuric acid) plays a role in the reaction rate and the solubility of intermediates and products.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Experimental Protocols

Protocol 1: Synthesis of N-(3-chlorophenyl)thiourea

This protocol describes the synthesis of the key intermediate from 3-chloroaniline.

  • In a round-bottom flask, combine 3-chloroaniline (1.0 equivalent) with a solution of hydrochloric acid.

  • To this solution, add ammonium thiocyanate (1.0-1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash it with water, and dry it.

  • Recrystallize the crude N-(3-chlorophenyl)thiourea from an appropriate solvent such as an ethanol/water mixture to obtain a pure product.

Protocol 2: Synthesis and Purification of this compound

This protocol outlines the cyclization of the thiourea intermediate and subsequent purification.

  • Dissolve N-(3-chlorophenyl)thiourea (1.0 equivalent) in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Slowly add a solution of bromine (1.0-1.1 equivalents) in sulfuric acid dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.

  • Filter the crude this compound, wash it thoroughly with water, and dry it.

  • For purification, recrystallize the crude product from an ethanol/water mixture.[4][5] Dissolve the solid in a minimum amount of boiling ethanol, and then add hot water until the solution turns cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum.

Data Presentation

Table 1: Key Reaction Parameters and Their Impact on Purity

ParameterConditionImpact on this compound Purity
Cyclization Temperature Low (0-10 °C)Minimizes formation of the 7-chloro regioisomer and sulfonated byproducts.
Moderate (20-40 °C)Increased reaction rate, but may lead to a higher percentage of the 7-chloro isomer.
High (>60 °C)Significant formation of sulfonated byproducts and potential for product degradation.[1]
Rate of Bromine Addition Slow / DropwiseFavors higher regioselectivity for the 4-chloro isomer.[3]
RapidCan lead to localized over-bromination and a higher ratio of the 7-chloro isomer.
Purity of N-(3-chlorophenyl)thiourea High (>98%)Leads to a cleaner reaction profile and higher purity of the final product.
Low (<95%)Impurities can be carried through to the final product, complicating purification.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Cyclization and Purification start 3-Chloroaniline + NH4SCN in Acid reflux Reflux Reaction start->reflux precipitate_thiourea Precipitate in Ice Water reflux->precipitate_thiourea filter_dry_thiourea Filter and Dry precipitate_thiourea->filter_dry_thiourea recrystallize_thiourea Recrystallize N-(3-chlorophenyl)thiourea filter_dry_thiourea->recrystallize_thiourea thiourea_intermediate Pure N-(3-chlorophenyl)thiourea recrystallize_thiourea->thiourea_intermediate Purity Check dissolve Dissolve in H2SO4 at 0-5 °C thiourea_intermediate->dissolve add_bromine Slowly add Bromine Solution dissolve->add_bromine react Stir at Controlled Temperature add_bromine->react quench Pour onto Ice react->quench neutralize Neutralize with Base quench->neutralize filter_dry_product Filter and Dry Crude Product neutralize->filter_dry_product recrystallize_product Recrystallize from Ethanol/Water filter_dry_product->recrystallize_product final_product Pure this compound recrystallize_product->final_product

Caption: Experimental workflow for the synthesis of this compound.

impurity_formation cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways A N-(3-chlorophenyl)thiourea B Electrophilic Attack at C4 A->B + [Br+] (from Bromine/H2SO4) D Electrophilic Attack at C6 (ortho to Cl) A->D + [Br+] (Higher Temp / Fast Addition) F Sulfonation at C5 or C7 A->F + SO3 (High Temp in H2SO4) C This compound B->C Deprotonation E 2-Amino-7-chlorobenzothiazole (Regioisomer) D->E Deprotonation G Sulfonated Byproduct F->G Rearrangement

Caption: Formation pathways for the desired product and common impurities.

References

refining the work-up procedure for isolating 2-Amino-4-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-Amino-4-chlorobenzothiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up and isolation of this compound in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthetic and work-up process. Here are the most common causes and their solutions:

  • Incomplete Reaction: The oxidative cyclization of N-(2-chlorophenyl)thiourea may not have gone to completion.

    • Solution: Ensure the reaction time is adequate and consider a moderate increase in reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[1][2]

  • Product Loss During Work-up: Significant amounts of the product may be lost during the isolation and purification steps.

    • Solution: Optimize the precipitation and filtration steps. Ensure the product is fully precipitated before filtration. Use ice-cold solvents for washing the product to minimize solubility losses.[1]

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.

    • Solution: Review and optimize reaction conditions such as temperature and the rate of reagent addition to minimize side reactions.[1]

Q2: The isolated product is a dark or discolored powder, not the expected white to light beige crystalline solid. How can I decolorize it?

A2: A discolored product indicates the presence of polymeric or oxidized impurities.[1]

  • High Reaction Temperature: Exceeding the optimal temperature range can lead to the formation of colored byproducts.[1]

    • Solution: Strictly control the reaction temperature throughout the synthesis.

  • Oxidation: The product or intermediates may be sensitive to oxidation.

    • Solution: If the reaction is sensitive to air, consider running it under an inert atmosphere (e.g., nitrogen).[1]

  • Purification Strategy:

    • Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the solution to cool and crystallize.[1][2]

Q3: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side products and how can I remove them?

A3: The presence of multiple spots on TLC is a clear indication of impurities. The most common side products in the synthesis of this compound are:

  • Unreacted N-(2-chlorophenyl)thiourea: This is a common impurity if the reaction is incomplete.[1]

    • Mitigation: Increase reaction time or moderately increase the reaction temperature. Ensure a stoichiometric or slight excess of the cyclizing agent is used.[1] Washing the crude product with a solvent in which the starting material is more soluble than the product (e.g., acetone) can also be effective.[1]

  • Over-brominated Products: If bromine is used as the cyclizing agent, over-bromination of the aromatic ring can occur.[1]

    • Mitigation: Ensure slow and controlled addition of the brominating agent to avoid localized excess.[1]

  • Sulfonated Byproducts: When using sulfuric acid as the solvent, sulfonation of the benzothiazole ring can occur, especially at elevated temperatures.[1][2]

    • Mitigation: Maintain strict control over the reaction temperature and avoid excessive heating.[2]

Purification Strategy: If recrystallization alone is insufficient to remove these impurities, consider column chromatography.[1]

Q4: During recrystallization, the product "oils out" instead of forming crystals. What causes this and how can I prevent it?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can be caused by:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of the mixture.[3]

    • Solution: If the crude material is highly impure, consider a preliminary purification step before recrystallization.

  • Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.[3]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Inappropriate Solvent Choice: The solubility of the compound in the chosen solvent might be too high.[3]

    • Solution: Try a different solvent or a mixed solvent system where the compound is less soluble at room temperature.

Q5: The yield of crystals after recrystallization is very low. How can I maximize the recovery?

A5: Low recovery during recrystallization can be due to:

  • Using too much solvent: This will result in a solution that is not saturated enough for complete crystallization upon cooling.

    • Solution: Use the minimum amount of hot solvent necessary to just dissolve the crude product.[4]

  • Premature crystallization: The product crystallizes in the funnel during hot filtration.

    • Solution: Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.[4]

  • Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of the product.

    • Solution: Always wash the collected crystals with a small amount of ice-cold solvent.[4]

Frequently Asked Questions (FAQs)

Q: What is the typical work-up procedure for isolating this compound?

A: A general work-up procedure involves pouring the reaction mixture into water, neutralizing it with a base (e.g., 10% NaOH solution) to precipitate the free base, collecting the precipitate by filtration, and then drying and recrystallizing the crude product.[5]

Q: What are suitable solvents for the recrystallization of this compound?

A: Ethanol or a mixture of ethanol and water are commonly used for recrystallization.[1] Acetic acid/water is another reported solvent system.[1]

Q: What is the expected appearance and melting point of pure this compound?

A: Pure this compound is a white to light beige or greyish crystalline powder.[6] Its melting point is reported to be in the range of 203-205 °C.[6]

Q: In which common laboratory solvents is this compound soluble?

A: It is soluble in dichloroethane and other common organic solvents but is insoluble in water.[6]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance White to light beige or greyish crystalline powder[6]
Melting Point 203-205 °C[6]
Boiling Point 344.3 °C at 760 mmHg[6]
Solubility Soluble in dichloroethane, insoluble in water[6]
Density 1.532 g/cm³[6]

Table 2: Troubleshooting Summary for Low Yield

Problem Potential Cause Recommended Solution
Low YieldIncomplete reactionIncrease reaction time, moderately increase temperature, monitor by TLC.[1][2]
Product loss during work-upOptimize precipitation and filtration, wash with ice-cold solvent.[1]
Side reactionsOptimize reaction conditions (temperature, rate of addition).[1]
Discolored ProductHigh reaction temperatureStrictly control reaction temperature.[1]
OxidationUse an inert atmosphere if necessary.[1]
Recrystallize with activated charcoal.[1][2]
Multiple Spots on TLCUnreacted starting materialIncrease reaction time/temperature, use slight excess of cyclizing agent, wash with appropriate solvent.[1]
Over-brominationSlow, controlled addition of brominating agent.[1]
Sulfonated byproductsStrict temperature control.[2]

Experimental Protocols

Detailed Protocol for a Typical Work-up and Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific reaction conditions and scale.

  • Quenching the Reaction:

    • Upon completion of the reaction (monitored by TLC), carefully pour the reaction mixture into a beaker containing crushed ice or cold water. This will precipitate the crude product.

  • Neutralization and Precipitation:

    • While stirring, slowly add a 10% aqueous solution of sodium hydroxide (NaOH) to the mixture until it is neutralized (check the pH with litmus paper or a pH meter). This will convert the hydrobromide salt of the product to the free base, causing it to precipitate out of the solution.[5]

  • Isolation of Crude Product:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with several portions of cold water to remove any inorganic salts.

    • To remove unreacted starting materials, the crude product can be washed with a small amount of a solvent in which the starting material is soluble, such as acetone.[1]

  • Drying the Crude Product:

    • Press the filter cake dry on the funnel and then transfer the crude product to a watch glass or drying dish. Dry the solid in a desiccator or a vacuum oven at a moderate temperature.

  • Recrystallization:

    • Place the crude, dry this compound in an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.

    • Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

    • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then reheat to boiling.

    • Perform a hot gravity filtration to remove the activated charcoal (if used) and any other insoluble impurities.

    • Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of the purified product should form.

    • To maximize the yield, place the flask in an ice bath for about 30 minutes.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals thoroughly.

Mandatory Visualization

Workup_and_Purification_Workflow General Work-up and Purification Workflow for this compound cluster_reaction Reaction Completion cluster_workup Work-up cluster_purification Purification ReactionMixture Reaction Mixture (Crude Product) Quench Quench with Water/Ice ReactionMixture->Quench Neutralize Neutralize with Base (e.g., NaOH) to precipitate free base Quench->Neutralize FilterCrude Vacuum Filter Crude Product Neutralize->FilterCrude WashCrude Wash with Cold Water and Acetone FilterCrude->WashCrude Dissolve Dissolve Crude Product in Hot Solvent (e.g., Ethanol) WashCrude->Dissolve Charcoal Add Activated Charcoal (if colored) Dissolve->Charcoal Optional HotFilter Hot Gravity Filtration Dissolve->HotFilter If not colored Charcoal->HotFilter Crystallize Cool to Crystallize HotFilter->Crystallize FilterPure Vacuum Filter Purified Crystals Crystallize->FilterPure WashPure Wash with Ice-Cold Solvent FilterPure->WashPure Dry Dry Purified Product WashPure->Dry PureProduct Pure this compound Dry->PureProduct Troubleshooting_Low_Yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Observed IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction ProductLoss Product Loss during Work-up LowYield->ProductLoss SideReactions Side Reactions LowYield->SideReactions OptimizeReaction Optimize Reaction: - Increase time/temp - Monitor by TLC IncompleteReaction->OptimizeReaction OptimizeWorkup Optimize Work-up: - Ensure full precipitation - Use ice-cold washes ProductLoss->OptimizeWorkup OptimizeConditions Optimize Conditions: - Control temperature - Slow reagent addition SideReactions->OptimizeConditions Recrystallization_Troubleshooting Recrystallization Troubleshooting cluster_solutions_oil Solutions for 'Oiling Out' cluster_solutions_recovery Solutions for Low Recovery cluster_solutions_nocrystals Solutions for No Crystals Start Start Recrystallization Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Problem Problem Encountered? Cool->Problem OilingOut Product 'Oils Out' Problem->OilingOut Yes, 'Oiling Out' LowRecovery Low Crystal Recovery Problem->LowRecovery Yes, Low Recovery NoCrystals No Crystals Form Problem->NoCrystals Yes, No Crystals Success Successful Crystallization Problem->Success No ReheatAddSolvent Reheat, Add More Solvent OilingOut->ReheatAddSolvent CoolSlower Cool Even Slower OilingOut->CoolSlower ChangeSolvent Try Different Solvent OilingOut->ChangeSolvent UseLessSolvent Use Less Hot Solvent Initially LowRecovery->UseLessSolvent PreheatFunnel Preheat Filtration Apparatus LowRecovery->PreheatFunnel IceColdWash Wash with Ice-Cold Solvent LowRecovery->IceColdWash ScratchFlask Scratch Inner Flask NoCrystals->ScratchFlask AddSeedCrystal Add a Seed Crystal NoCrystals->AddSeedCrystal ConcentrateSolution Concentrate Solution NoCrystals->ConcentrateSolution

References

Validation & Comparative

A Comparative Analysis of Benzothiazole and Benzoselenazole Derivatives: From Medicinal Chemistry to Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiazole and benzoselenazole, two heterocyclic scaffolds sharing a fused benzene and five-membered ring system, have garnered significant attention across various scientific disciplines. While structurally similar, the substitution of the sulfur atom in benzothiazole with selenium in benzoselenazole imparts distinct physicochemical properties, leading to notable differences in their biological activities and performance in material applications. This guide provides an objective comparison of these two important classes of compounds, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in their endeavors.

I. Synthesis Strategies: A Tale of Two Chalcogens

The synthetic accessibility of a compound class is a critical determinant of its widespread application. In this regard, benzothiazole derivatives currently hold an advantage due to well-established and versatile synthetic routes.

Benzothiazole Derivatives: The most common and robust method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various electrophiles such as carboxylic acids, aldehydes, or acid chlorides.[1] Modern advancements, including microwave-assisted and green chemistry approaches, have further optimized these syntheses, offering high yields and shorter reaction times.[2]

Benzoselenazole Derivatives: The synthesis of benzoselenazoles is comparatively less established, primarily due to the greater challenges associated with handling selenium reagents. However, significant progress has been made, with methods involving the reaction of bis(2-aminophenyl) diselenide with aldehydes or the cyclization of 2-aminoselenophenol derivatives.[3][4] Copper-catalyzed and microwave-assisted protocols are also emerging as efficient alternatives.[3]

II. Comparative Performance in Biological Applications

Both benzothiazole and benzoselenazole derivatives exhibit a broad spectrum of biological activities, with anticancer and antioxidant properties being the most extensively studied.

A. Anticancer Activity

Numerous derivatives of both scaffolds have demonstrated potent cytotoxic effects against a range of cancer cell lines. While direct head-to-head comparisons in the same study are limited, available data suggests that the choice of the chalcogen atom can influence potency and selectivity.[5]

A notable study highlighted that benzoselenazole derivatives exhibited greater selectivity and specificity for inhibiting c-MYC transcription by stabilizing the c-MYC G-quadruplex structure compared to their benzothiazole counterparts.[5]

Table 1: Comparative in vitro Anticancer Activity of Benzothiazole and Benzoselenazole Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzothiazole Fluorinated 2-arylbenzothiazoleMCF-7 (Breast)0.4[6]
Substituted methoxybenzamide benzothiazoleVarious1.1 - 8.8[6]
2-hydroxybenzylidene containing semicarbazideVarious0.24 - 0.92[6]
Benzoselenazole Benzoselenazole-stilbene hybrid (Compound 37)Bel-7402 (Liver)Not specified, but showed G2/M arrest[7]
Quinoline- and benzoselenazole-derived squaraine dyeBT-474, MCF-7 (Breast)Light-dependent cytotoxicity observed[8]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

B. Antioxidant Activity

The presence of the electron-rich sulfur or selenium atom in these heterocycles contributes to their ability to scavenge free radicals. The antioxidant potential is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.

Table 2: Comparative in vitro Antioxidant Activity of Benzothiazole and Benzoselenazole Derivatives

Compound ClassAssayIC50 (µM) / % ScavengingReference
Benzothiazole DPPHIC50: 191 - 417 (for most active derivatives)[5]
ABTS--
Benzoselenazole DPPH69% - 91% scavenging activity[9]
ABTS81% - 96% scavenging activity[9]

Note: Data is collated from different studies and direct comparison should be made with caution.

III. Comparative Performance in Material Science

The unique electronic properties of benzothiazole and benzoselenazole derivatives make them attractive candidates for applications in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs).

In the realm of OFETs, a comparative study of donor-acceptor type conjugated molecules revealed that a thiazolobenzotriazole (TBZ)-based semiconductor, which shares structural similarities with benzoselenazole, exhibited an electron mobility one order of magnitude higher than its benzothiadiazole (BT)-based counterpart.[10][11] This was attributed to a deeper LUMO level and better film morphology of the TBZ-based material.[10]

For organic solar cells, benzothiadiazole has been extensively used as an electron-acceptor unit in donor-acceptor copolymers and non-fullerene acceptors, contributing to high power conversion efficiencies.[12][13][14] While less explored, the introduction of selenophene (a selenium-containing heterocycle) in place of thiophene in some copolymers has been shown to enhance the quinoidal character, leading to a more planar backbone and improved light-harvesting ability.[13]

Table 3: Comparative Performance of Benzothiazole and Benzoselenazole Analogues in OFETs

Compound TypeCentral Acceptor UnitHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)Reference
A1-D-A2-D-A1Benzothiadiazole (BTT)-0.0288[10][11]
A1-D-A2-D-A1Thiazolobenzotriazole (TBZT)0.001340.151[10][11]

IV. Experimental Protocols

A. Synthesis of 2-Substituted Benzothiazoles (Microwave-Assisted)

This protocol describes a general, efficient, and environmentally friendly method for the synthesis of 2-aryl-benzothiazoles.

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • Glycerol

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine 2-aminothiophenol (1 mmol) and the desired aromatic aldehyde (1 mmol).

  • Add glycerol (5 mL) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 180 W and 100 °C for 4-8 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-benzothiazole.

B. Synthesis of 2-Aminobenzoselenazoles

This protocol is based on the nucleophilic aromatic substitution of 2-chlorobenzoselenazole.

Materials:

  • 2-Chlorobenzoselenazole

  • Primary or secondary amine

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor (optional)

Procedure:

  • To a solution of 2-chlorobenzoselenazole (1 mmol) in DMF (5 mL), add the desired amine (1.2 mmol).

  • The reaction can be performed at room temperature, heated conventionally, or heated using microwave irradiation for accelerated reaction times.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.[1]

C. In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (benzothiazole/benzoselenazole derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

V. Signaling Pathways and Mechanistic Diagrams

A. Inhibition of c-MYC Transcription via G-Quadruplex Stabilization

Certain benzoselenazole and benzothiazole derivatives can exert their anticancer effects by stabilizing a G-quadruplex structure in the promoter region of the c-MYC oncogene, thereby repressing its transcription.[2][8][15][16]

cMYC_inhibition cluster_promoter c-MYC Promoter cluster_regulation Transcriptional Regulation Duplex_DNA Duplex DNA G_Quadruplex G-Quadruplex (Transcriptionally Inactive) Duplex_DNA->G_Quadruplex Folding RNA_Polymerase RNA Polymerase II Duplex_DNA->RNA_Polymerase Recruitment G_Quadruplex->Duplex_DNA Unfolding Transcription_Factors Transcription Factors (e.g., SP1) G_Quadruplex->Transcription_Factors Blocks Binding Transcription_Factors->Duplex_DNA Binding cMYC_Transcription c-MYC Transcription RNA_Polymerase->cMYC_Transcription Benzoselenazole_Derivative Benzoselenazole Derivative Benzoselenazole_Derivative->G_Quadruplex Stabilization anticancer_workflow Synthesis Synthesis of Benzothiazole/Benzoselenazole Derivatives Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis SAR_Analysis->Synthesis Optimization Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Lead_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

References

Unveiling the Anticancer Potential: A Comparative Guide to 2-Amino-4-chlorobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, the 2-aminobenzothiazole scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide focuses specifically on derivatives of 2-Amino-4-chlorobenzothiazole, providing a comparative analysis of their in vitro anticancer activity, supported by experimental data and detailed methodologies.

The strategic placement of a chlorine atom at the 4-position of the benzothiazole ring can significantly influence the molecule's electronic properties and its interaction with biological targets, potentially enhancing its therapeutic efficacy.[1] This guide aims to consolidate findings on these specific derivatives, offering a valuable resource for identifying promising lead compounds for further development.

Comparative Anticancer Activity of this compound Derivatives

The in vitro cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cancer cell growth, are summarized below. Lower IC50 values are indicative of greater potency.

Compound Series/DerivativeTarget Cancer Cell Line(s)IC50 Range (µM)Reference Compound(s)
Optically active thiourea derivativesEhrlich Ascites Carcinoma (EAC)10 - 24-
MCF-7 (Breast Cancer)15 - 30-
HeLa (Cervical Cancer)33 - 48-
Benzothiazole-Thiazolidinedione HybridsHCT-116 (Colorectal Carcinoma)5.61 - 7.44Sorafenib
HEPG-2 (Hepatocellular Carcinoma)7.92Sorafenib
MCF-7 (Breast Cancer)3.84 - 8.27Sorafenib
Pyrimidine-based 2-aminobenzothiazolesVarious (Hep-2, MCF-7, HeLa, etc.)Potent Activity ReportedEtoposide
2-aminobenzothiazole-1,3,4-oxadiazole hybridsC6 (Rat Glioma)4.63 ± 0.85-
A549 (Human Lung Adenocarcinoma)39.33 ± 4.04-

Deciphering the Mechanism: Key Signaling Pathways

Derivatives of 2-aminobenzothiazole exert their anticancer effects through the modulation of various critical cellular signaling pathways that are often dysregulated in cancer.[1][2] The primary mechanisms include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1]

A key signaling network frequently targeted by these compounds is the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.[2] Inhibition of key kinases within this pathway, such as PI3K, can trigger downstream effects leading to the suppression of tumor progression. Additionally, the inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been a significant focus in the development of these compounds as anticancer agents.[1][3]

Signaling_Pathway_Inhibition Compound This compound Derivatives EGFR EGFR Compound->EGFR Inhibits VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits PI3K PI3K Compound->PI3K Inhibits EGFR->PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Experimental_Workflow Start Start: Synthesized this compound Derivatives MTT In Vitro Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 Values MTT->IC50 Potent Potent Compounds Identified IC50->Potent < Threshold Mechanism Mechanism of Action Studies Potent->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis Pathway Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Pathway End Lead Compound Identification CellCycle->End Apoptosis->End Pathway->End

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-4-chlorobenzothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer and antimicrobial properties. The strategic placement of substituents on this heterocyclic system plays a crucial role in modulating its pharmacological profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-amino-4-chlorobenzothiazole analogs, focusing on the influence of the 4-chloro substitution and modifications at the 2-amino position on their biological efficacy.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for this compound analogs and related compounds, highlighting their anticancer and antimicrobial activities.

Table 1: Anticancer and Cytotoxic Activity of 2-Aminobenzothiazole Analogs
Compound IDStructure/DescriptionCancer Cell LineIC50 (µM)Key SAR Insights
1 1-butyl-3-(4-chlorobenzo[d]thiazol-2-yl)thioureaHepG2 (Liver Cancer)>100The 4-chloro substitution is present, but the compound shows low cytotoxicity against this cell line, suggesting some level of selectivity.
2 2-amino-6-chlorobenzothiazole derivative with thiazolidinone and azetidinone moieties--While not a 4-chloro analog, this compound highlights that chloro-substitutions are a common strategy in developing benzothiazole-based antimicrobial and antifungal agents.[1]
3 Optically active thiourea derivative (IVe)EAC (Mouse Ehrlich Ascites Carcinoma)10-24Demonstrates that thiourea moieties coupled with a chloro-substituted aniline (a precursor to the benzothiazole ring) can exhibit significant cytotoxicity.[2]
4 Optically active thiourea derivative (IVf)MCF-7 (Breast Cancer)15-30Similar to compound 3, this analog shows potent activity against a human cancer cell line.[2]
5 Optically active thiourea derivative (IVh)HeLa (Cervical Cancer)33-48Further exemplifies the anticancer potential of this class of compounds.[2]
Table 2: Antimicrobial Activity of 2-Aminobenzothiazole Analogs
Compound IDStructure/DescriptionMicrobial StrainMIC (µM)Key SAR Insights
1 1-butyl-3-(4-chlorobenzo[d]thiazol-2-yl)thioureaMycobacterium tuberculosis H37Rv120The presence of the 4-chloro substituent and the butyl-thiourea side chain confers moderate antitubercular activity.[3]
6 2-aminobenzothiazole derivatives with thiazolidinone moieties (general)Various bacteria and fungi-Modifications at the 2-amino position with heterocyclic rings like thiazolidinone are a known strategy to develop antimicrobial agents.[4]

Key Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminobenzothiazole analogs is significantly influenced by the nature and position of substituents on the benzothiazole ring and the group attached to the 2-amino position.

  • Substitution on the Benzene Ring : The presence of a chlorine atom at the 4-position, as seen in compound 1 , influences the electronic properties of the benzothiazole core. While direct comparisons with non-chlorinated analogs are limited in the available literature, the moderate antitubercular activity of compound 1 suggests that the 4-chloro group is compatible with biological activity. Generally, halogen substitutions on the benzothiazole ring are a common strategy to enhance the potency of various therapeutic agents.[2]

  • Modifications at the 2-Amino Position : The derivatization of the 2-amino group is a critical factor in determining the biological activity.

    • Thiourea Moiety : The introduction of a thiourea group at the 2-amino position, as in compound 1 , is a key structural feature for its antitubercular activity. Other studies on related chloro-substituted analogs (compounds 3 , 4 , and 5 ) that are precursors to benzothiazoles also highlight the potent anticancer activity associated with the thiourea moiety.[2]

    • Heterocyclic Rings : The incorporation of other heterocyclic systems, such as thiazolidinones and azetidinones, at the 2-amino position is a well-established approach to generate compounds with significant antimicrobial and antifungal properties.[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding : Cancer cell lines (e.g., HepG2, MCF-7, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds (e.g., this compound analogs) for a specified period, typically 48-72 hours.

  • MTT Addition : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization : Viable cells with active metabolism convert the yellow MTT into purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Compound Preparation : A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation : A standardized suspension of the test microorganism (e.g., Mycobacterium tuberculosis) is prepared.

  • Inoculation : Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation : The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound C Nucleophilic Addition in DMF with Triethylamine (Et3N) at 100°C A->C B Butyl isothiocyanate B->C D 1-butyl-3-(4-chlorobenzo[d]thiazol-2-yl)thiourea C->D

Caption: Synthesis of a this compound analog.

Potential Signaling Pathway Inhibition

G cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Analog Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT pathway by 2-aminobenzothiazole analogs.

References

A Comparative Guide to the Efficacy of 2-Aminobenzothiazole Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse biological activities. The efficient and scalable synthesis of this heterocyclic motif is therefore of paramount importance to researchers, scientists, and drug development professionals. This guide provides an objective comparison of various synthetic routes to 2-aminobenzothiazoles, supported by experimental data to facilitate the selection of the most appropriate methodology for specific research and development needs.

Performance Comparison of Synthesis Methods

The choice of a synthetic pathway to 2-aminobenzothiazoles is often a balance between several factors, including reaction yield, purity of the final product, reaction time, temperature, cost of reagents and catalysts, and overall environmental impact. The following tables summarize quantitative data for prominent classical and modern synthesis methods, offering a clear comparison of their performance.

Classical Synthesis Methods
Synthesis MethodStarting MaterialsReagents & SolventsReaction TimeTemperatureYield (%)Key AdvantagesLimitations
Hugerschoff Reaction PhenylthioureaSulfuric acid, Bromine (catalytic)1.5 - 6 hours65-70 °C~95% (for 2-amino-6-methylbenzothiazole)[1][2]High yields for substituted derivatives.[1][2]Requires strong acid and toxic bromine.[1]
Jacobson-like Synthesis Anilines, Potassium thiocyanateBromine, Acetic Acid2 - 4 hours<10 °C to room temp.65-85%[1]Readily available starting materials.[1]Potential for side reactions like para-thiocyanation.[1]
From 2-Aminothiophenol 2-Aminothiophenol, Cyanogen bromideNot specifiedNot specifiedNot specifiedHigh yields reported[2]High reactivity often leads to high yields under mild conditions.[2]2-Aminothiophenol is prone to oxidation.[1]
Modern Catalytic and Alternative Energy Methods
Synthesis MethodStarting MaterialsCatalyst/Reagents & SolventsReaction TimeTemperatureYield (%)Key AdvantagesLimitations
Ruthenium-catalyzed N-ArylthioureasRuCl₃Not specifiedNot specifiedUp to 91%[1][3]Direct intramolecular oxidative coupling.[1]Precious metal catalyst.[1]
Palladium-catalyzed 2-Chloroanilines, DithiocarbamatesPd(PPh₃)₄, t-BuOKNot specifiedNot specifiedUp to 93%[1]Overcomes the low reactivity of the C-Cl bond.[1]Requires a precious metal catalyst.[1]
Copper-catalyzed 2-Iodoanilines, IsothiocyanatesCuI, 1,10-phenanthroline, K₃PO₄, Toluene12 hours110 °CUp to 95%[1]Cost-effective catalyst, mild conditions.[1]Requires pre-functionalized haloanilines.[1]
Iron-catalyzed 2-Iodoaniline, IsothiocyanateFeCl₃, Octadecyltrimethylammonium chloride, WaterNot specifiedNot specifiedBroad substrate scope[4]Environmentally benign, recyclable media.[4]Phase-transfer catalyst may be required.
Microwave-assisted 2-Bromophenyl isothiocyanate, AminesCuI, Ethanol30 min130 °C27-89%[1]Rapid reaction times.[1]Yield can be variable.
Ultrasound-assisted 2-Aminothiophenol, AldehydesSulfated tungstate, Solvent-free20 minRoom Temp.Excellent yields[1]Energy efficient, mild conditions, fast.[1]Substrate scope may be limited.

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below to facilitate their implementation in a laboratory setting.

Hugerschoff Reaction

This classical method involves the oxidative cyclization of an arylthiourea to form the 2-aminobenzothiazole ring.[1][2]

Protocol:

  • Prepare a solution of the appropriately substituted phenylthiourea (1.0 mol) in 300 mL of 98% sulfuric acid.

  • Add a catalytic amount of bromine portion-wise while maintaining the reaction temperature between 65-70 °C.

  • Stir the reaction mixture for 1.5 to 6 hours.

  • Cool the mixture and precipitate the product by the addition of methanol.

  • Filter the precipitated solid, wash with acetone, and dry to yield the 2-aminobenzothiazole.[1]

Jacobson-like Synthesis from Aniline

This one-pot synthesis is widely used due to the commercial availability of the starting materials.[1]

Protocol:

  • Dissolve the substituted aniline in glacial acetic acid.

  • Add potassium thiocyanate to the solution.

  • Cool the reaction mixture in an ice-cold bath.

  • Add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature.

  • After the addition is complete, stir the mixture until the reaction is complete.

  • Isolate the product by neutralization of the reaction mixture.[1]

Copper-Catalyzed Synthesis from 2-Iodoaniline and Isothiocyanate

This modern catalytic method offers high yields under relatively mild conditions.[1]

Protocol:

  • In a reaction vessel, combine 2-iodoaniline (1.0 mmol), the corresponding isothiocyanate (1.2 mmol), copper(I) iodide (CuI) (10 mol%), 1,10-phenanthroline (20 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol).

  • Add toluene as the solvent.

  • Heat the reaction mixture at 110 °C for 12 hours.

  • After cooling, the product can be isolated and purified using standard techniques.[1]

One-Pot Copper-Catalyzed Synthesis in Water

This method is an environmentally friendly approach that utilizes water as a solvent.[5]

Protocol:

  • In a sealed tube, stir a mixture of 2-iodoaniline (1.0 mmol), the corresponding isothiocyanate (1.2 mmol), and copper(I) iodide (CuI) (10 mol%) in water (5 mL).

  • Heat the mixture at 90-100 °C for the specified time.

  • For bromo and chloro analogs, the addition of a base and a ligand is necessary for high yields.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography.[5]

Visualizing the Synthetic Pathways

The following diagrams, created using the DOT language, illustrate the logical flow of some of the described synthetic routes.

Hugerschoff_Reaction Start Phenylthiourea Reagents H₂SO₄, Br₂ (cat.) 65-70 °C Start->Reagents Reacts with Intermediate Oxidative Cyclization Reagents->Intermediate Initiates Product 2-Aminobenzothiazole Intermediate->Product Forms

Hugerschoff Reaction Pathway

Jacobson_Like_Synthesis Aniline Aniline OnePot One-Pot Reaction Aniline->OnePot KSCN KSCN KSCN->OnePot Reagents Br₂, Acetic Acid <10 °C to RT Reagents->OnePot Product 2-Aminobenzothiazole OnePot->Product

Jacobson-like One-Pot Synthesis

Copper_Catalyzed_Synthesis Start 2-Iodoaniline + Isothiocyanate CatalystSystem CuI, 1,10-phenanthroline, K₃PO₄, Toluene, 110 °C Start->CatalystSystem Mixed with Reaction Tandem Reaction CatalystSystem->Reaction Catalyzes Product 2-Aminobenzothiazole Reaction->Product Yields

Copper-Catalyzed Synthesis Workflow

Conclusion

The synthesis of 2-aminobenzothiazoles can be achieved through a variety of methods, each with distinct advantages and limitations. Classical methods like the Hugerschoff and Jacobson-like syntheses remain valuable for their high yields and use of readily available starting materials, respectively, though they often involve harsh reagents. Modern catalytic methods, employing transition metals such as ruthenium, palladium, copper, and iron, offer milder reaction conditions, high efficiency, and in some cases, the use of environmentally benign solvents like water. Furthermore, alternative energy sources such as microwave and ultrasound irradiation can significantly reduce reaction times and improve energy efficiency.

The selection of an optimal synthesis route will depend on the specific requirements of the target molecule, desired scale of production, cost considerations, and environmental regulations. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to efficiently access the valuable 2-aminobenzothiazole scaffold for their drug discovery and development endeavors.

References

Navigating Kinase Selectivity: A Comparative Guide to the Cross-Reactivity of 2-Amino-4-chlorobenzothiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, particularly in the development of novel kinase inhibitors for oncology.[1] Its derivatives have shown potent activity against a range of critical kinases involved in cancer cell signaling.[2][3] This guide provides a comparative analysis of the cross-reactivity of 2-aminobenzothiazole-based inhibitors, offering insights into their selectivity profiles. Due to the limited availability of comprehensive public data on a specific 2-Amino-4-chlorobenzothiazole-based inhibitor, this guide utilizes data from closely related 2-aminobenzothiazole derivatives as a reference for comparison.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of novel 2-aminobenzothiazole derivatives, designated OMS1, OMS2, and OMS14, was assessed against a panel of kinases. The data, summarized below, highlights the differential selectivity of these compounds. All inhibition percentages were measured at a compound concentration of 100 μM.

Table 1: Cross-Reactivity of 2-Aminobenzothiazole Derivatives Against a Panel of Kinases

Kinase TargetOMS1 (% Inhibition)OMS2 (% Inhibition)OMS14 (% Inhibition)
PI3Kγ47%48%Not Reported
PIK3CD/PIK3R1 (p110δ/p85α)Not ReportedNot Reported65%
AKT1<20%<20%<20%
AKT3<20%<20%<20%
CDK1/cyclin B<20%<20%<20%
PDK1<20%<20%<20%
PIK3CA E542K/PIK3R1 (p110α/p85α)Not ReportedNot Reported<20%
PKN2<20%<20%Not Reported

Data sourced from a study on novel 2-aminobenzothiazole derivatives.[3][4]

Comparative Cytotoxicity

The following table summarizes the cytotoxic activity of various 2-aminobenzothiazole derivatives against several cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth). This data provides a functional comparison of the compounds' anti-proliferative effects.

Table 2: Cytotoxicity (IC50 in µM) of 2-Aminobenzothiazole Derivatives in Cancer Cell Lines

Compound IDA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
OMS5 22.13 - 61.0322.13 - 61.03Not Reported
OMS14 22.13 - 61.0322.13 - 61.03Not Reported
Compound 13 9.62 ± 1.14Not Reported6.43 ± 0.72
Compound 20 Not Reported8.277.44

Data compiled from multiple sources.[1][3]

Signaling Pathway Context

2-Aminobenzothiazole derivatives frequently target the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[3] The diagram below illustrates a simplified representation of this pathway and indicates the inhibitory action of these compounds.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->PI3K Inhibits Cross_Reactivity_Workflow A Synthesize & Purify Inhibitor Compound B Primary Target Kinase Assay (IC50) A->B C Selectivity Panel Screening (e.g., KinomeScan) B->C D Analyze Data: Identify Off-Targets C->D E Secondary Confirmatory Assays (IC50 for Off-Targets) D->E F Cell-Based Assays (Target Engagement & Phenotypic Effects) E->F G Determine Selectivity Profile F->G

References

Comparative Docking Analysis of 2-Aminobenzothiazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Aminobenzothiazole Inhibitors with Supporting Experimental Data.

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] This guide provides a comparative analysis of recently developed 2-aminobenzothiazole-based inhibitors, focusing on their performance in molecular docking studies and corresponding in vitro biological assays against cancer-related targets. The data presented herein, derived from peer-reviewed studies, offers a valuable resource for the rational design and development of next-generation therapeutic agents.

Performance Comparison of 2-Aminobenzothiazole Inhibitors

The following table summarizes quantitative data from a comparative study of novel 2-aminobenzothiazole derivatives targeting the PI3Kγ enzyme, a key protein in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3]

Compound IDLibDock ScoreBiological ActivityTarget ProteinPDB Code
OMS1113.52447% inhibition @ 100 µMPI3Kγ7JWE
OMS2121.19448% inhibition @ 100 µMPI3Kγ7JWE
OMS5118.069IC50: 22.13 - 61.03 µMPI3Kγ7JWE
OMS14134.458IC50: 22.13 - 61.03 µMPI3Kγ7JWE
OMS15138.055Not ReportedPI3Kγ7JWE
OMS16153.032Not ReportedPI3Kγ7JWE
Gedatolisib (Reference)81.11Co-crystallized LigandPI3Kγ7JWE
Data sourced from Salih, O. M., et al. (2024).[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in the cited studies for molecular docking and biological evaluation.

Molecular Docking Protocol for PI3Kγ Inhibitors

The in silico analysis of the 2-aminobenzothiazole derivatives against PI3Kγ was performed as follows:[1][3]

  • Protein Preparation: The three-dimensional crystal structure of the PI3Kγ protein, co-crystallized with the inhibitor gedatolisib, was obtained from the Protein Data Bank (PDB code: 7JWE).[1][3] The protein structure was prepared by adding hydrogen atoms, correcting connectivity, and inserting any missing loops.[1][3]

  • Ligand Preparation: The 2-aminobenzothiazole derivatives were sketched in 2D and converted to 3D structures. Energy minimization was performed using the CHARMm force field.[3]

  • Active Site Definition: The binding site was defined based on the location of the co-crystallized ligand (gedatolisib) within the protein structure.[1][3]

  • Docking Validation: The docking protocol was validated by removing the co-crystallized ligand from the active site and then re-docking it using the LibDock algorithm. The accuracy of the docking pose was confirmed by calculating the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of 1.29 Å, being below the 2.0 Å threshold, indicated a reliable docking protocol.[1]

  • Ligand Docking: The synthesized 2-aminobenzothiazole derivatives were then docked into the defined active site of the PI3Kγ protein using the default settings of the LibDock algorithm.[1][3] The resulting poses were scored, with higher LibDock scores indicating more favorable binding interactions.[1]

In Vitro Biological Evaluation Against PI3Kγ

The in vitro inhibitory activity of the synthesized compounds against PI3Kγ was evaluated to determine their biological efficacy.[1]

  • Assay Principle: The assay measures the ability of the test compounds to inhibit the kinase activity of the PI3Kγ enzyme.[1]

  • Procedure: The compounds were initially tested at a concentration of 100 µM.[1] The percentage of enzyme inhibition was determined by comparing the enzyme activity in the presence of the test compound to the activity in a control sample without the inhibitor. For the most potent compounds, a dose-response curve was generated to calculate the half-maximal inhibitory concentration (IC50) value.[1]

Visualizing the Process and Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate a generalized molecular docking workflow and the PI3K signaling pathway, a key target in cancer therapy.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (PDB: 7JWE) validation Docking Validation (Re-docking co-crystallized ligand) p_prep->validation l_prep Ligand Preparation (2-Aminobenzothiazole Derivatives) docking Molecular Docking (LibDock) l_prep->docking validation->docking scoring Scoring & Ranking (LibDock Score) docking->scoring analysis Binding Pose Analysis scoring->analysis

Caption: Generalized workflow for comparative molecular docking.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Cell Growth, Proliferation, Survival mTOR->Cell Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.

References

A Comparative Guide to Analytical Methods for 2-Aminobenzothiazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 2-aminobenzothiazole, a crucial scaffold in medicinal chemistry, is essential for purity assessment, pharmacokinetic studies, and quality control in drug development.[1] The selection of an appropriate analytical method is contingent upon factors such as required sensitivity, sample matrix complexity, and available instrumentation.[1] This guide provides a detailed comparison of common analytical methods, their performance characteristics, and supporting experimental protocols.

Data Presentation: Comparison of Analytical Methods

The following table summarizes key quantitative validation parameters for different analytical techniques used for 2-aminobenzothiazole quantification.

Parameter HPLC-UV LC-MS/MS & SPE-LC-HRMS UV-Vis Spectrophotometry GC-MS
Linearity Range µg/mL to mg/mL range[1]0.5 - 500 µg/L (in solution); 1.25 - 1250 ng/mL (in rat plasma for a derivative)[1][2]Generally in the µg/mL range, dependent on molar absorptivity[1]ng/mL to µg/mL range[1]
Limit of Detection (LOD) Typically in the µg/mL range[1]0.07 ng/mL (in human urine); 0.1 µg/L (instrumental)[1][3]Generally in the µg/mL range[1]Expected to be in the low ng/mL range[1]
Limit of Quantification (LOQ) Typically in the µg/mL range[1]0.5 µg/L (instrumental); 1.25 ng/mL (in rat plasma for a derivative)[1][2]Generally in the µg/mL range[1]Expected to be in the ng/mL range[1]
Accuracy (% Recovery) 80-110% is generally acceptable[1]Apparent recoveries of 22-69% have been reported in complex matrices like fish and dust[1][4]95-105% is typically expected in simple matrices[1]80-120% is a common target[1]
Precision (%RSD) < 2% (instrumental), < 15% (inter-day) is often targeted[1]Intra-day precision < 9%; Inter-day precision < 13% has been reported[1]< 5% is generally achievable[1]< 15% is a common requirement[1]
Selectivity Lower, potential interference in complex matricesHigh, distinguishes analyte based on mass-to-charge ratioLow, susceptible to interference from substances absorbing at the same wavelengthHigh, based on retention time and mass fragmentation patterns[1]
Application Routine purity assessment and quantification in relatively clean sample matrices[1]Quantification in complex biological and environmental matrices at trace levels[1][4]Simple and cost-effective quantification in pure solutions or simple formulations[1]Suitable for volatile analytes[1]

Experimental Workflow and Validation

The validation of an analytical method is a systematic process to confirm its suitability for a specific purpose.[3] Key performance characteristics are evaluated to ensure the method provides consistent, reliable, and accurate data.[5]

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Development & Setup cluster_1 Phase 2: Parameter Assessment cluster_2 Phase 3: Finalization cluster_3 Outcome A Analytical Procedure Development B Define Intended Purpose & Scope A->B C Select Validation Parameters (ICH Q2(R1)) B->C D Specificity / Selectivity C->D E Linearity & Range F Accuracy (% Recovery) G Precision (Repeatability, Intermediate) H LOD & LOQ I Robustness J Establish System Suitability Tests I->J K Document Validation Report L Validated Analytical Method K->L

Caption: General workflow for analytical method validation.

Experimental Protocols

Detailed methodologies are critical for the successful implementation of any analytical method.[3]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine analysis and purity assessment of 2-aminobenzothiazole in relatively clean matrices.[1]

  • Instrumentation:

    • HPLC system equipped with a UV detector.[1]

    • Data acquisition and processing software.[1]

    • Analytical column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Reagents:

    • Acetonitrile (HPLC grade).[1]

    • Water (HPLC grade).[1]

    • Orthophosphoric acid or Formic acid.[1]

    • 2-Aminobenzothiazole reference standard.[1]

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile).[1] Degas the mobile phase using sonication or vacuum filtration.[1]

    • Standard Solution Preparation: Prepare a stock solution of 2-aminobenzothiazole (e.g., 1 mg/mL) in a suitable solvent like a 50:50 (v/v) mixture of acetonitrile and water.[1] Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

    • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to obtain a concentration within the established calibration range.[1]

    • Analysis: Inject the standard and sample solutions into the HPLC system. Monitor the absorbance at the maximum wavelength (λmax) of 2-aminobenzothiazole.

    • Data Processing: Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.[1] Determine the concentration of 2-aminobenzothiazole in the sample by interpolating its peak area on the calibration curve.[1]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for quantifying trace levels of 2-aminobenzothiazole in complex biological or environmental samples.[1][2]

  • Instrumentation:

    • LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[3][4]

    • High-resolution mass spectrometry (HRMS) like an Orbitrap can also be used.[4]

    • Analytical column: Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm particle size) or similar.[4]

  • Reagents:

    • Methanol (LC-MS grade).[4]

    • Water with 0.1% Formic Acid (LC-MS grade).[4]

    • 2-Aminobenzothiazole reference standard.

  • Procedure:

    • Mobile Phase Preparation: Use a gradient elution. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: Methanol.[4]

    • Standard Solution Preparation: Prepare standard solutions as described for the HPLC-UV method, using LC-MS grade solvents.

    • Sample Preparation: The preparation method depends on the matrix.

      • Water Samples: May involve Solid-Phase Extraction (SPE) for cleanup and concentration.[4][6]

      • Biological Fluids (e.g., Plasma, Urine): Often requires protein precipitation or enzymatic deconjugation followed by SPE.[1][3]

      • Tissue/Solid Samples: May require extraction techniques like QuEChERS followed by SPE cleanup.[3][4]

    • LC-MS/MS Conditions: Utilize a gradient elution to separate 2-aminobenzothiazole from matrix components.[4] The mass spectrometer is typically operated in positive ionization mode (ESI+).[3]

    • Data Processing: Generate a calibration curve using the prepared standards. Quantify 2-aminobenzothiazole in the samples based on the peak area ratios of the analyte to an internal standard (if used).[1]

Method 3: UV-Visible Spectrophotometry

This is a straightforward and cost-effective method suitable for quantifying 2-aminobenzothiazole in pure solutions or simple formulations where no interfering substances are present.[1]

  • Instrumentation:

    • UV-Vis Spectrophotometer.[1]

  • Reagents:

    • Ethanol or Methanol (UV grade).[1]

    • 2-Aminobenzothiazole reference standard.[1]

  • Procedure:

    • Wavelength Determination: Scan a solution of 2-aminobenzothiazole across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

    • Standard Solution Preparation: Prepare a stock solution (e.g., 100 µg/mL) and subsequent serial dilutions in the chosen solvent.[1]

    • Sample Preparation: Dissolve the sample in the same solvent and dilute as necessary to ensure the absorbance falls within the linear range of the calibration curve.

    • Analysis: Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.[1]

    • Data Processing: Construct a calibration curve by plotting absorbance versus concentration.[1] Use the absorbance of the sample and the equation of the line from the calibration curve to determine the concentration of 2-aminobenzothiazole.[1]

References

The Impact of Chlorination on the Biological Activity of Benzothiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of heterocyclic compounds is paramount. This guide provides an objective comparison of the biological activities of chlorinated versus non-chlorinated benzothiazoles, supported by experimental data, to illuminate the significant role of halogenation in enhancing therapeutic potential.

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. The strategic addition of substituents to the benzothiazole nucleus can dramatically modulate its biological profile. Among these modifications, chlorination has emerged as a key strategy for potentiating a range of activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide synthesizes data from various studies to offer a clear comparison.

Comparative Biological Activity: A Data-Driven Overview

The introduction of chlorine atoms to the benzothiazole ring system frequently leads to a marked increase in biological potency. This is often attributed to the electronic and lipophilic properties of chlorine, which can influence the molecule's ability to cross cell membranes, interact with biological targets, and alter its metabolic stability.

Anticancer Activity

Numerous studies have demonstrated that chlorinated benzothiazoles exhibit superior anticancer activity compared to their non-chlorinated analogues. The data below, compiled from various sources, illustrates this trend across different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Non-Chlorinated Benzothiazoles
2-Arylbenzothiazole derivativeMCF-7 (Breast)>100General observation
2-PhenylbenzothiazoleColo-205 (Colon)>50[1]
2-PhenylbenzothiazoleA549 (Lung)>50[1]
Benzothiazole Aniline Derivative (L1)HepG2 (Liver)5.86[2]
Benzothiazole Aniline Derivative (L2)HepG2 (Liver)3.89[2]
Chlorinated Benzothiazoles
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7)A431 (Skin)1.89[3]
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7)A549 (Lung)2.54[3]
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7)H1299 (Lung)3.12[3]
5,6-Dichlorobenzothiazole derivativeA549 (Lung)6.75[4]
5,6-Dichlorobenzothiazole derivativeHCC827 (Lung)6.26[4]
5-Chlorobenzo[d]thiazole derivative (4f)AsPC-1 (Pancreatic)5.2[5]
5-Chlorobenzo[d]thiazole derivative (4l)AsPC-1 (Pancreatic)3.5[5]
Antimicrobial Activity

The enhancement of biological activity by chlorination is also evident in the antimicrobial properties of benzothiazoles. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, is often lower for chlorinated derivatives.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Non-Chlorinated Benzothiazoles
Azo clubbed benzothiazole analogueS. aureus312.5-1250[6]
Azo clubbed benzothiazole analogueE. coli312.5-1250[6]
Benzothiazole derivativeS. aureus78.125[6]
Benzothiazole derivativeE. coli78.125[6]
Chlorinated Benzothiazoles
6-Chlorobenzothiazole derivativeS. aureus8[7]
6-Chlorobenzothiazole derivativeE. coli8[7]
5-Chlorobenzothiazole derivativeE. faecalis8[6]
6-Chlorobenzothiazole derivativeP. aeruginosa0.10[7]
6-Chlorobenzothiazole derivativeA. niger0.25[7]

Signaling Pathways and Experimental Workflows

The biological effects of benzothiazole derivatives are often mediated through their interaction with key cellular signaling pathways. For instance, some chlorinated benzothiazoles have been shown to inhibit the AKT and ERK signaling pathways, which are crucial for cancer cell proliferation and survival.[3]

Signaling_Pathway cluster_extra Extracellular cluster_membrane Cell Membrane cluster_intra Intracellular Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Chlorinated Benzothiazole Chlorinated Benzothiazole Chlorinated Benzothiazole->ERK Chlorinated Benzothiazole->AKT

Figure 1: Inhibition of AKT and ERK pathways.

A typical workflow for assessing the biological activity of newly synthesized benzothiazole compounds, from synthesis to in vitro evaluation, is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Starting Materials synth_non_cl Synthesis of Non-Chlorinated Benzothiazole start->synth_non_cl synth_cl Synthesis of Chlorinated Benzothiazole start->synth_cl purification Purification & Characterization synth_non_cl->purification synth_cl->purification stock Prepare Stock Solutions purification->stock anticancer Anticancer Assay (e.g., MTT) stock->anticancer antimicrobial Antimicrobial Assay (e.g., MIC) stock->antimicrobial antiinflammatory Anti-inflammatory Assay stock->antiinflammatory data_analysis Data Analysis (IC50 / MIC) anticancer->data_analysis antimicrobial->data_analysis antiinflammatory->data_analysis

Figure 2: General experimental workflow.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are methodologies for key in vitro assays used to evaluate the biological activity of benzothiazole derivatives.

Synthesis of Benzothiazole Derivatives

General Procedure for the Synthesis of 2-Amino-6-chlorobenzothiazole:

A common route to chlorinated benzothiazoles involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine.

  • A mixture of 4-chloroaniline and potassium thiocyanate is prepared in glacial acetic acid and cooled.

  • A solution of bromine in glacial acetic acid is added dropwise to the stirred mixture while maintaining a low temperature.

  • The reaction mixture is stirred for several hours at room temperature.

  • The mixture is then heated, cooled, and poured into ice water.

  • The resulting precipitate is filtered, washed, and recrystallized to yield the desired 2-amino-6-chlorobenzothiazole.

General Procedure for the Synthesis of Non-Chlorinated 2-Aminobenzothiazole:

The synthesis of the non-chlorinated analogue follows a similar procedure, starting with aniline instead of a chlorinated aniline derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and incubated overnight to allow for cell attachment.

  • Compound Treatment: The benzothiazole derivatives (both chlorinated and non-chlorinated) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Compounds: Serial twofold dilutions of the benzothiazole derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well of the microtiter plate.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The evidence strongly suggests that the incorporation of chlorine atoms into the benzothiazole scaffold is a highly effective strategy for enhancing its biological activity. Both anticancer and antimicrobial studies consistently demonstrate that chlorinated derivatives are often significantly more potent than their non-chlorinated counterparts. This guide provides a foundational understanding for researchers in the field, highlighting the importance of halogenation in the design of novel and more effective benzothiazole-based therapeutic agents. Further exploration of structure-activity relationships, including the position and number of chlorine substituents, will undoubtedly pave the way for the development of next-generation drug candidates.

References

Head-to-Head Comparison: 2-Amino-4-chlorobenzothiazole Derivatives vs. Standard Drugs in Oncology and Infectious Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Emerging Benzothiazole Compounds

The 2-aminobenzothiazole scaffold has garnered significant attention in medicinal chemistry as a "privileged structure," forming the basis for a new generation of therapeutic candidates. This guide provides a head-to-head comparison of derivatives of 2-Amino-4-chlorobenzothiazole against standard-of-care drugs in key therapeutic areas: oncology and tuberculosis. The following sections present quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to offer a comprehensive evaluation for drug development professionals.

Anticancer Activity: A New Wave of Kinase Inhibitors

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Their primary mechanism of action often involves the inhibition of critical signaling pathways that drive tumor growth and proliferation, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K).

Data Presentation: In Vitro Cytotoxicity (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various 2-aminobenzothiazole derivatives compared to standard chemotherapeutic agents. Lower IC₅₀ values indicate greater potency.

Compound/DrugTarget/Mechanism of ActionCancer Cell LineIC₅₀ (µM)Reference(s)
Benzothiazole Series 1 VEGFR-2 InhibitionMCF-7 (Breast)3.84[1]
HCT-116 (Colon)5.61[1]
HepG2 (Liver)7.92 - 9.99[1]
Benzothiazole Series 2 EGFR InhibitionA549 (Lung)9.62 ± 1.14[1]
HCT-116 (Colon)6.43 ± 0.72[1]
Benzothiazole Series 3 CDK2 InhibitionA549 (Lung)3.55[1]
MCF-7 (Breast)3.17[1]
OMS5 & OMS14 PI3Kδ InhibitionA549 (Lung)22.13 - 34.09[2][3][4]
MCF-7 (Breast)39.51 - 61.03[2][3][4]
Standard Drugs
SorafenibVEGFR-2 InhibitorMCF-7 (Breast)4.17[1]
HCT-116 (Colon)5.23[1]
HepG2 (Liver)4.50[1]
CisplatinDNA Cross-linking AgentMCF-7 (Breast)~3.1 - 13.33[3]
DoxorubicinTopoisomerase II InhibitorA549 (Lung)~1.2[3]
MCF-7 (Breast)~0.9[3]

Note: The IC₅₀ values for the derivative series represent a range from multiple compounds within the series from the cited literature. The values for standard drugs are approximate and can vary between studies.

Signaling Pathway and Experimental Workflow

The anticancer activity of many 2-aminobenzothiazole derivatives is linked to their ability to inhibit kinase signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation BZT 2-Aminobenzothiazole Derivatives BZT->RTK Inhibition BZT->PI3K Inhibition

A simplified diagram of the PI3K/AKT/mTOR signaling pathway and points of inhibition by 2-aminobenzothiazole derivatives.

The in vitro cytotoxicity of these compounds is typically assessed using the MTT assay.

MTT_Assay_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 treat Treat with 2-Aminobenzothiazole Derivatives or Standard Drugs (Various Concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC₅₀ Values read->calculate end End calculate->end

General workflow for determining in vitro cytotoxicity using the MTT assay.

Antitubercular Activity: Potency Against Drug-Resistant Strains

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new antitubercular agents. Derivatives of 2-aminobenzothiazole have shown promising bactericidal activity against Mtb, including drug-resistant isolates.

Data Presentation: In Vitro Antitubercular Activity (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The table below compares the MIC values of 2-aminobenzothiazole derivatives with the first-line antitubercular drugs, Isoniazid and Rifampicin.

Compound/DrugM. tuberculosis StrainMIC (µg/mL)Reference(s)
Benzothiazole Derivative 5c Sensitive (ATCC 25177)0.24[5]
MDR (ATCC 35822)0.98[5]
XDR (RCMB 2674)3.9[5]
Benzothiazole Derivative 15 Sensitive (ATCC 25177)0.48[5]
MDR (ATCC 35822)1.95[5]
XDR (RCMB 2674)7.81[5]
Standard Drugs
IsoniazidSensitive (H37Rv)0.016 - 0.063[6][7][8]
MDR>1.0[7]
RifampicinSensitive (H37Rv)0.0078 - 0.25[6][7][9]
MDR>1.0[7]

Note: MIC values for standard drugs are compiled from multiple sources and may not be from the same experimental conditions as the tested derivatives. They are provided for general comparison.

Antiviral Activity: An Area for Further Investigation

Some early studies have indicated that 2-aminobenzothiazole derivatives possess antiviral properties, particularly against influenza A2 strains. However, the publicly available literature currently lacks direct, quantitative head-to-head comparisons (e.g., EC₅₀ or IC₅₀ values) of this compound or its closely related derivatives against current standard-of-care antiviral drugs like Oseltamivir. Further research is required to fully elucidate the potential of this chemical class in virology and to establish a clear comparative efficacy profile.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol provides a standardized method for assessing the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., A549, MCF-7) from a logarithmic growth phase.

    • Seed the cells into a 96-well flat-bottom microplate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of the 2-aminobenzothiazole derivatives and standard drugs in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control) and medium only (blank).

    • Incubate the plate for 48 to 72 hours under the same conditions as above.[3]

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This protocol is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[10][11][12]

  • Preparation of Drug Plates:

    • In a sterile 96-well flat-bottom plate, add 100 µL of Middlebrook 7H9 broth (supplemented with OADC) to all wells.

    • Add 100 µL of the highest concentration of each test compound (dissolved in DMSO) to the first well of a row.

    • Perform serial twofold dilutions across the plate.

  • Inoculum Preparation and Inoculation:

    • Prepare an inoculum of M. tuberculosis (e.g., H37Rv) from a pure culture, adjusting the turbidity to a 1.0 McFarland standard.

    • Dilute the standardized inoculum 1:50 in 7H9 broth.

    • Add 100 µL of the diluted bacterial inoculum to each well, except for media-only control wells.

  • Incubation:

    • Seal the plate (e.g., with parafilm or in a gas-permeable bag) and incubate at 37°C.

  • Addition of Alamar Blue and Reading Results:

    • After 5-7 days of incubation, add 20 µL of Alamar blue reagent and 12.5 µL of 20% Tween 80 to one growth control well (no drug).

    • Re-incubate and observe for a color change from blue to pink, which indicates bacterial growth.

    • Once the growth control well turns pink, add the Alamar blue and Tween 80 mixture to all wells of the plate.

    • Incubate for an additional 24 hours.

    • The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.[11]

References

Safety Operating Guide

Safe Disposal of 2-Amino-4-chlorobenzothiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Amino-4-chlorobenzothiazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound is known to cause skin, eye, and respiratory irritation.[1]

Table 1: Personal Protective Equipment (PPE) for Disposal

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or face shield (conforming to EN 166 (EU) or NIOSH (US)).[2]Prevents eye irritation from dust or splashes.[1]
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent skin exposure.[1][2][3]Avoids direct skin contact and irritation.[1]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[4] For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4]Protects against respiratory tract irritation.[1][5]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[3] Always adhere to federal, state, and local environmental regulations.[1]

Step 1: Waste Collection

  • Carefully sweep up the solid this compound, avoiding dust formation.[3][4]

  • Place the collected material into a suitable, clearly labeled, and closed container for disposal.[3][4]

Step 2: Container Labeling

  • Label the waste container with the full chemical name: "this compound".

  • Include the CAS Number: "19952-47-7".[5]

  • Add appropriate hazard symbols (e.g., irritant).[1]

Step 3: Temporary Storage

  • Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidants.[1][3]

  • Keep the container tightly closed.[3]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.

Important Environmental Precaution: Do not allow the product to enter drains or be released into the environment.[1][4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 2-Amino-4- chlorobenzothiazole Waste ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect 2. Collect Waste (Avoid Dust Formation) ppe->collect container 3. Place in a Labeled, Sealed Container collect->container storage 4. Store in a Designated, Well-Ventilated Area container->storage contact_ehs 5. Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs provide_sds 6. Provide SDS to Disposal Contractor contact_ehs->provide_sds end End: Waste Properly Disposed provide_sds->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-4-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-4-chlorobenzothiazole

This guide provides comprehensive safety and logistical procedures for researchers, scientists, and drug development professionals handling this compound (CAS No: 19952-47-7). Adherence to these protocols is critical for ensuring personal safety and minimizing laboratory hazards. This document outlines the necessary personal protective equipment (PPE), step-by-step operational plans, and emergency and disposal procedures.

Hazard Identification

This compound is classified as a hazardous chemical.[1][2] Understanding its potential risks is fundamental to safe handling. Key hazards include:

  • Skin Irritation: Causes skin irritation.[1][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3][4]

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the most critical line of defense against exposure. The minimum required PPE for handling this compound is summarized below.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][4]Protects against dust particles and splashes, which can cause serious eye irritation.[3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1][3] Impervious clothing, such as a long-sleeved lab coat.[1][4]Prevents direct skin contact, which can lead to skin irritation.[3] Contaminated clothing should be removed and washed before reuse.[3]
Respiratory Protection Work should be conducted in a well-ventilated area or within a chemical fume hood.[5][6] For nuisance exposures or when dust is generated, use a NIOSH-approved N95 (US) or P1 (EU) particle respirator.[4][6] If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[3][6]Protects against inhalation of dust, which may cause respiratory irritation.[1][4]
Footwear Closed-toe shoes must be worn at all times in the laboratory.Protects feet from potential spills.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure an eyewash station and safety shower are readily accessible.[5]

    • Confirm the work area is well-ventilated, preferably within a certified chemical fume hood.[5][6]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Review the Safety Data Sheet (SDS) before starting any work.

  • Handling:

    • Avoid all direct contact with the substance.[6]

    • Wash hands and any exposed skin thoroughly after handling.[3][5]

    • Avoid breathing in dust.[3][5] Handle the solid material carefully to prevent dust formation.[6]

    • Do not eat, drink, or smoke in the work area.

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[4][5]

    • Keep the container tightly closed when not in use.[3][4][5]

    • Store locked up.[3][4]

Accidental Release Measures
  • Evacuation: Evacuate personnel from the immediate spill area.[6]

  • Ventilation: Ensure adequate ventilation.[6]

  • Containment:

    • Wear appropriate PPE, including respiratory protection.[6]

    • Avoid creating dust.[6]

    • For small spills, dampen the solid material with 60-70% ethanol to prevent dust from becoming airborne.[7]

    • Sweep or shovel the material into a suitable, labeled container for disposal.[5][6]

  • Cleaning:

    • Use absorbent paper dampened with 60-70% ethanol to clean the spill area.[7]

    • Wash the spill site with a soap and water solution after material pickup is complete.[1][7]

    • Place all contaminated materials, including absorbent paper and gloves, into a sealed, vapor-tight plastic bag for disposal.[7]

Disposal Plan
  • Dispose of contents and container to an approved waste disposal plant in accordance with federal, state, and local regulations.[3][5]

  • Do not allow the product to enter drains.[4][6]

Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][3][5] Remove contact lenses if present and easy to do. Continue rinsing.[3][5] If eye irritation persists, seek immediate medical attention.[1]
Skin Contact Take off contaminated clothing immediately.[3] Wash off with plenty of soap and water for at least 15 minutes.[1][5] If skin irritation occurs, get medical advice.[3]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[3][5] If breathing is difficult, give oxygen.[1] If the person feels unwell, call a poison control center or doctor.[3]
Ingestion Rinse mouth with water.[1][3][4] Do not induce vomiting. Never give anything by mouth to an unconscious person.[3][4] Call a physician or Poison Control Center immediately.

Experimental Workflow Visualization

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-chlorobenzothiazole
Reactant of Route 2
Reactant of Route 2
2-Amino-4-chlorobenzothiazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.